molecular formula C13H21KN2O6 B1260198 Potassium azeloyl diglycinate CAS No. 477773-67-4

Potassium azeloyl diglycinate

カタログ番号: B1260198
CAS番号: 477773-67-4
分子量: 340.41 g/mol
InChIキー: HOZMBDKPRFLCKN-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium azeloyl diglycinate (PAD) is a water-soluble derivative of azelaic acid, synthesized by conjugating it with glycine to form a potassium salt. This modification significantly enhances its water solubility and stability compared to azelaic acid, facilitating easier incorporation into various research formulations . The compound is of high interest for dermatological and cosmetic research due to its multifaceted biological activities. Its primary research applications include investigating mechanisms of skin pigmentation, managing acne-prone skin, and studying inflammatory skin conditions. One of the principal mechanisms of action of this compound is its ability to competitively inhibit the tyrosinase enzyme, a key catalyst in the melanogenesis pathway . This inhibition effectively reduces the rate of melanin synthesis, making PAD a compound of significant interest for research focused on skin hyperpigmentation and achieving a more uniform skin tone . Furthermore, it exhibits notable seboregulatory activity, as it is believed to modulate sebaceous gland activity, leading to a reduction in excess sebum production. This effect is particularly valuable for studies targeting oily skin and the prevention of pore congestion . Research also explores its anti-inflammatory properties, which contribute to its efficacy in calming skin. Studies have shown that PAD can modulate the release of pro-inflammatory cytokines and reduce skin reactivity . A clinical study demonstrated that a formulation containing 5% PAD was effective in reducing erythema and sensations of burning and stinging in subjects, supporting its research value for inflammatory conditions like rosacea . Recent scientific investigations highlight a synergistic effect when PAD is combined with tetracycline antibiotics in hydrogel formulations. Studies indicate that the addition of PAD can improve the rheological properties of hydrogels, enhance the penetration of active ingredients, and more effectively reduce staphylococcal biofilm mass, pointing to its utility in developing advanced topical anti-acne treatments . This product, CAS Number 477773-67-4, is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZMBDKPRFLCKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21KN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197273
Record name Potassium azeloyl diglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477773-67-4
Record name Potassium azeloyl diglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium azeloyl diglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen heptylenedicarboxamidodiacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM AZELOYL DIGLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Reaction Mechanism of Potassium Azeloyl Diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis, reaction mechanism, and key biological pathways associated with Potassium Azeloyl Diglycinate (PAD). A derivative of azelaic acid and glycine, PAD offers enhanced solubility and formulation stability, making it a molecule of significant interest for dermatological and cosmetic applications.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with azelaic acid. The primary method involves three core stages: the conversion of azelaic acid to its more reactive acid chloride derivative, the subsequent reaction with the amino acid glycine, and a final neutralization step to yield the potassium salt.[1]

The overall synthesis can be visualized as follows:

Synthesis_Pathway A Azelaic Acid B Azeloyl Dichloride A->B Step 1: Acyl Chloride Formation C Azeloyl Diglycinate (Intermediate) B->C Step 2: Amide Formation (Acylation) D Potassium Azeloyl Diglycinate (PAD) C->D Step 3: Neutralization Reagent1 Chlorinating Agent (e.g., SOCl₂) Reagent1->B Reagent2 2x Glycine Reagent2->C Reagent3 Potassium Hydroxide (KOH) Reagent3->D Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tetrahedral Intermediate cluster_step3 Step 3: Leaving Group Expulsion cluster_step4 Step 4: Deprotonation & Neutralization Reactants Azeloyl Dichloride + Glycine Intermediate Tetrahedral Intermediate Formation Reactants->Intermediate Glycine N attacks carbonyl C Amide_Formation Chloride leaves, Amide bond forms Intermediate->Amide_Formation Carbonyl bond reforms Product Azeloyl Diglycinate + HCl Amide_Formation->Product Base deprotonates N Final_Product This compound Product->Final_Product KOH neutralizes HCl & deprotonates COOH Tyrosinase_Inhibition Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) Tyrosine->Tyrosinase Melanin Melanin (Pigment) Tyrosinase->Melanin Catalysis PAD Potassium Azeloyl Diglycinate (PAD) PAD->Tyrosinase Competitive Inhibition Sebum_Regulation Testosterone Testosterone Enzyme 5-alpha-Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Enzyme->DHT Conversion Sebum Increased Sebum Production DHT->Sebum Stimulates PAD Potassium Azeloyl Diglycinate (PAD) PAD->Enzyme Inhibition Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., UVB, Bacteria) NFkB NF-κB Activation Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation PAD Potassium Azeloyl Diglycinate (PAD) PPARg PPAR-γ Activation PAD->PPARg Activates PPARg->NFkB Inhibits

References

The Core Mechanism of Tyrosinase Inhibition by Potassium Azeloyl Diglycinate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Azeloyl Diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a promising agent in the management of hyperpigmentation disorders. Its efficacy is primarily attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of PAD on tyrosinase inhibition, drawing upon the established knowledge of its precursor, azelaic acid, and general principles of enzyme kinetics. This document details the competitive inhibitory action of PAD, outlines standard experimental protocols for assessing tyrosinase inhibition, and presents comparative quantitative data for other well-known tyrosinase inhibitors. While specific quantitative inhibitory constants for this compound are not widely published, this guide offers a robust framework for its study and application in dermatological and cosmetic research.

Introduction: The Role of Tyrosinase in Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced in a complex process termed melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. At the heart of melanogenesis lies the enzyme tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment). Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of skin-lightening and depigmenting agents.

This compound (PAD) is a derivative of azelaic acid, synthesized by reacting azelaic acid with the amino acid glycine. This modification significantly enhances its water solubility and improves its skin tolerance profile compared to azelaic acid alone, making it a more versatile ingredient in cosmetic and pharmaceutical formulations.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Based on the well-documented mechanism of its parent compound, azelaic acid, this compound is understood to act as a competitive inhibitor of tyrosinase[1][2].

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. In the context of tyrosinase, PAD is believed to compete with L-tyrosine for binding to the copper-containing active site of the enzyme.

The key characteristics of this inhibitory mechanism are:

  • Reversible Binding: The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered or the substrate concentration is significantly increased.

  • Structural Similarity: The efficacy of a competitive inhibitor is often dependent on its structural resemblance to the substrate, enabling it to fit into the enzyme's active site.

  • Effect on Kinetic Parameters: Competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme, reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. However, the maximum velocity (Vmax) of the reaction remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations.

Signaling Pathway of Melanogenesis and Point of Inhibition

The following diagram illustrates the melanin synthesis pathway and the specific point at which this compound exerts its inhibitory effect.

Melanin_Synthesis_Pathway cluster_0 Melanocyte Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Enzyme) Tyrosine->Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation PAD Potassium Azeloyl Diglycinate (Inhibitor) PAD->Tyrosinase Competitive Inhibition LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions

Mechanism of PAD on Tyrosinase

Quantitative Data on Tyrosinase Inhibition

While specific IC50 and Ki values for this compound's direct inhibition of tyrosinase are not extensively reported in peer-reviewed literature, a comparative understanding can be gained by examining the data for other known tyrosinase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Table 1: Comparative IC50 and Ki Values of Common Tyrosinase Inhibitors

InhibitorType of InhibitionIC50 (µM)Ki (µM)Reference(s)
Kojic Acid Competitive/Mixed16.13 - 523.5 - 13[3][4]
Azelaic Acid CompetitiveNot widely reportedNot widely reported[5]
Hydroquinone Competitive32.0 - 8340[4]
Arbutin Competitive>1000-
Thiamidol Competitive1.1 (human tyrosinase)-
Resveratrol Competitive215189

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), substrate concentration, pH, and temperature.

Experimental Protocols for Tyrosinase Inhibition Assay

The following sections detail standardized methodologies for evaluating the tyrosinase inhibitory activity of compounds like this compound in an in vitro setting.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric Method)

This assay is the most common method for screening tyrosinase inhibitors. It relies on the measurement of dopachrome (B613829) formation, a colored intermediate in the oxidation of L-DOPA, which absorbs light at approximately 475-492 nm.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or other test inhibitor)

  • Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO, for dissolving inhibitors if necessary)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Tyrosinase_Inhibition_Assay_Workflow Prep 1. Prepare Solutions - Tyrosinase Solution - L-DOPA Solution - PAD Dilutions - Buffer Incubate 2. Pre-incubation Add Tyrosinase and PAD to microplate wells. Incubate at 25°C for 10 min. Prep->Incubate Initiate 3. Initiate Reaction Add L-DOPA solution to each well. Incubate->Initiate Measure 4. Measure Absorbance Read absorbance at 475-492 nm kinetically for 10-20 min. Initiate->Measure Analyze 5. Data Analysis - Calculate % Inhibition - Determine IC50 value Measure->Analyze Lineweaver_Burk_Interpretation Start Perform Tyrosinase Assay with varying [L-DOPA] and [PAD] Plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Start->Plot Decision How do the lines intersect? Plot->Decision Competitive Lines intersect on the y-axis (Vmax is unchanged, Km increases) -> Competitive Inhibition Decision->Competitive Y-axis NonComp Lines intersect on the x-axis (Km is unchanged, Vmax decreases) -> Non-competitive Inhibition Decision->NonComp X-axis Uncomp Lines are parallel (Both Km and Vmax decrease) -> Uncompetitive Inhibition Decision->Uncomp Parallel

References

Unveiling the Molecular Intricacies of Potassium Azeloyl Diglycinate in Cutaneous Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid, has emerged as a multifunctional active ingredient in dermatology, demonstrating clinical efficacy in the management of various skin conditions, including hyperpigmentation, acne, and rosacea. This technical guide provides an in-depth exploration of the molecular targets of PAD within skin cells, offering a comprehensive resource for researchers and professionals in drug development. By elucidating its mechanisms of action, this document aims to facilitate further investigation and application of this versatile compound. PAD's enhanced solubility and tolerability compared to its parent compound, azelaic acid, make it a particularly attractive agent for cosmetic and pharmaceutical formulations.

Key Molecular Targets and Mechanisms of Action

This compound exerts its effects on skin cells through the modulation of several key molecular pathways. Its primary targets include enzymes involved in melanogenesis and sebum production, as well as mediators of the inflammatory response.

Inhibition of Tyrosinase in Melanogenesis

A primary and well-documented molecular target of PAD is tyrosinase, the rate-limiting enzyme in the melanin (B1238610) biosynthesis pathway. By competitively inhibiting tyrosinase, PAD effectively curtails the production of melanin, leading to a reduction in hyperpigmentation and a more even skin tone.[1][2][3]

The signaling pathway for melanin synthesis and the point of intervention by PAD are illustrated below.

Melanin_Synthesis_Inhibition Figure 1: PAD Inhibition of the Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone PAD Potassium Azeloyl Diglycinate PAD->Tyrosinase Competitive Inhibition

Caption: PAD competitively inhibits tyrosinase, a key enzyme in melanin production.

Regulation of Sebum Production via 5-alpha-Reductase Inhibition

PAD has been shown to normalize sebum production, a key factor in the pathophysiology of acne.[1][4] This is attributed to its inhibitory effect on 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[5] By reducing DHT levels in sebocytes, PAD helps to decrease sebum secretion.

The pathway illustrating the role of 5-alpha-reductase in sebum production and its inhibition by PAD is depicted below.

Sebum_Production_Inhibition Figure 2: PAD-Mediated Inhibition of the 5-alpha-Reductase Pathway cluster_sebocyte Within Sebaceous Gland Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Conversion Sebocyte Sebocyte DHT->Sebocyte Sebum Increased Sebum Production Sebocyte->Sebum Five_AR 5-alpha-Reductase Five_AR->DHT PAD Potassium Azeloyl Diglycinate PAD->Five_AR Inhibition

Caption: PAD inhibits 5-alpha-reductase, reducing DHT and subsequent sebum production.

Anti-Inflammatory Effects

PAD exhibits significant anti-inflammatory properties, making it beneficial for conditions like rosacea and inflammatory acne.[6][7] Its mechanisms include the reduction of pro-inflammatory cytokines and the modulation of other inflammatory mediators.

PAD has been demonstrated to significantly reduce the release of Interleukin-1 alpha (IL-1α), a key pro-inflammatory cytokine in the skin.[1][4][5] This action helps to soothe irritation and reduce redness.

The parent molecule, azelaic acid, is known to inhibit kallikrein-5 (KLK5), a serine protease implicated in the inflammatory cascade of rosacea.[8] By inhibiting KLK5, the production of the pro-inflammatory peptide cathelicidin (B612621) LL-37 is reduced. It is plausible that PAD shares this mechanism of action.

Azelaic acid also functions as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[9] Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. This represents another potential anti-inflammatory mechanism for PAD.

The interconnected anti-inflammatory pathways influenced by PAD are shown below.

Anti_Inflammatory_Pathway Figure 3: Anti-Inflammatory Mechanisms of PAD Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, pathogens) Keratinocyte Keratinocyte Inflammatory_Stimuli->Keratinocyte KLK5 Kallikrein-5 (KLK5) Keratinocyte->KLK5 IL1a IL-1α Keratinocyte->IL1a Cathelicidin Cathelicidin (LL-37) KLK5->Cathelicidin Inflammation Inflammation (Redness, Irritation) Cathelicidin->Inflammation IL1a->Inflammation PPARg PPAR-γ PPARg->Inflammation Suppresses PAD Potassium Azeloyl Diglycinate PAD->KLK5 Inhibition (postulated) PAD->IL1a Reduces Release PAD->PPARg Activation (postulated)

Caption: PAD's anti-inflammatory actions involve multiple molecular targets.

Quantitative Data on Molecular Target Inhibition

The following tables summarize the available quantitative data on the efficacy of this compound against its key molecular targets from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Molecular TargetAssay TypeResultSource
TyrosinaseEnzymatic Assay-89% inhibition after 6 minutes[5]
TyrosinaseEnzymatic Assay-50% inhibition after 15 minutes[10]
Melanin ProductionMelanocyte Culture-15.93% inhibition after 15 minutes[5][10]
5-alpha-ReductaseEnzymatic Assay-53% inhibition[5]
IL-1α ReleaseCell Culture-87% reduction[5]

Table 2: In Vivo Efficacy of this compound

EffectPAD ConcentrationStudy DurationResultSource
Sebum Reduction3% Aqueous Solution3 weeks-31.5% on the chin[2][11]
Erythema Reduction5% in Cream28 daysStatistically significant decrease vs. placebo[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a framework for the replication and further investigation of PAD's molecular interactions.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a spectrophotometric method to determine the inhibitory effect of PAD on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

  • Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then forms a colored product, dopachrome (B613829). The rate of dopachrome formation, measured by absorbance at ~475 nm, is proportional to enzyme activity. A decrease in this rate in the presence of an inhibitor indicates inhibition.[1]

  • Materials and Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • This compound (PAD)

    • Kojic Acid (Positive Control)

    • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

    • Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare Solutions:

      • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL).

      • Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 10 mM).

      • Prepare a stock solution of PAD in phosphate buffer or DMSO. Create serial dilutions to test a range of concentrations.

      • Prepare a corresponding range of concentrations for the positive control, kojic acid.

    • Assay Setup (in a 96-well plate):

      • Test Wells: Add buffer, PAD solution, and tyrosinase solution.

      • Positive Control Wells: Add buffer, kojic acid solution, and tyrosinase solution.

      • Negative Control Well (No Inhibitor): Add buffer and tyrosinase solution.

      • Blank Well: Add buffer only.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.

    • Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each PAD concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

The workflow for this assay is visualized below.

Tyrosinase_Assay_Workflow Figure 4: Experimental Workflow for Tyrosinase Inhibition Assay start Start prep_solutions Prepare Solutions (Buffer, Enzyme, Substrate, PAD) start->prep_solutions setup_plate Set up 96-well plate (Test, Controls, Blank) prep_solutions->setup_plate pre_incubate Pre-incubate plate (25°C, 10 min) setup_plate->pre_incubate add_substrate Add L-DOPA to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Mode) add_substrate->measure_abs analyze_data Calculate Reaction Rates and % Inhibition measure_abs->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro tyrosinase inhibition assay.

5-alpha-Reductase Inhibition Assay (In Vitro)

This protocol describes an assay to measure the inhibition of 5-alpha-reductase activity in skin cell homogenates or microsomes.

  • Principle: The assay measures the conversion of a substrate, such as radiolabeled testosterone, to dihydrotestosterone (DHT) by 5-alpha-reductase. The inhibition is quantified by the reduced formation of DHT in the presence of an inhibitor like PAD.[12]

  • Materials and Reagents:

    • Source of 5-alpha-reductase (e.g., human skin fibroblast or sebocyte microsomes)

    • [1,2-³H]-Testosterone (Radiolabeled Substrate)

    • NADPH (Cofactor)

    • This compound (PAD)

    • Finasteride (Positive Control)

    • Phosphate Buffer (pH may vary depending on the isoenzyme, e.g., pH 7.4)

    • Ethyl acetate (B1210297) or other organic solvent for extraction

    • Thin-Layer Chromatography (TLC) plates and developing solvents

    • Scintillation counter and fluid

  • Procedure:

    • Prepare Cell Homogenate/Microsomes: Isolate microsomes from cultured human sebocytes or skin fibroblasts.

    • Reaction Mixture: In a microtube, combine the cell homogenate/microsomes, NADPH, and PAD (or finasteride/vehicle control) in the appropriate buffer.

    • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate Reaction: Add the radiolabeled testosterone to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop Reaction & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex to extract the steroids.

    • Chromatography: Spot the extracted steroids onto a TLC plate and develop it using an appropriate solvent system to separate testosterone and DHT.

    • Quantification: Scrape the spots corresponding to testosterone and DHT from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the conversion rate of testosterone to DHT.

    • Determine the percentage of inhibition of 5-alpha-reductase activity for each concentration of PAD compared to the vehicle control.

IL-1α Release Assay in Keratinocytes (In Vitro)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of IL-1α release from cultured human keratinocytes treated with PAD.

  • Principle: Keratinocytes are stimulated to produce and release IL-1α. The amount of IL-1α in the cell culture supernatant is measured using a sandwich ELISA. The inhibitory effect of PAD is determined by the reduction in IL-1α levels compared to untreated stimulated cells.

  • Materials and Reagents:

    • Human keratinocyte cell line (e.g., HaCaT)

    • Cell culture medium and supplements

    • Inducer of IL-1α (e.g., Phorbol 12-myristate 13-acetate (PMA), UV-B radiation, or Lipopolysaccharide (LPS))[13]

    • This compound (PAD)

    • Human IL-1α ELISA Kit

    • Microplate reader

  • Procedure:

    • Cell Culture: Culture human keratinocytes in appropriate plates until they reach a suitable confluency.

    • Treatment: Treat the cells with various concentrations of PAD for a predetermined pre-incubation period.

    • Stimulation: Add the IL-1α inducer (e.g., PMA) to the wells (except for the unstimulated control) and incubate for a specified time (e.g., 6-24 hours).

    • Collect Supernatants: After incubation, collect the cell culture supernatants from each well.

    • ELISA: Perform the IL-1α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Adding supernatants and standards to an antibody-pre-coated plate.

      • Incubating with a biotinylated detection antibody.

      • Incubating with a streptavidin-HRP conjugate.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the IL-1α standards.

    • Calculate the concentration of IL-1α in each sample from the standard curve.

    • Determine the percentage reduction in IL-1α release in PAD-treated cells compared to the stimulated, untreated control cells.

This compound is a scientifically substantiated multifunctional ingredient that operates through a variety of molecular pathways to improve skin health. Its well-defined inhibitory actions on tyrosinase and 5-alpha-reductase, coupled with its potent anti-inflammatory effects through the modulation of IL-1α and potentially KLK5 and PPAR-γ, provide a strong basis for its use in formulations targeting hyperpigmentation, acne, and rosacea. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for the scientific community, encouraging further research to fully unlock the therapeutic potential of this innovative compound. The continued investigation into its precise molecular interactions will undoubtedly lead to more targeted and effective dermatological treatments.

References

In Vitro Anti-inflammatory Properties of Potassium Azeloyl Diglycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid and glycine (B1666218), is increasingly utilized in dermatological formulations for its multifaceted benefits, including anti-inflammatory, sebum-regulating, and skin-brightening properties. While clinical observations support its efficacy in inflammatory skin conditions like rosacea and acne, detailed in vitro mechanistic data is emerging. This technical guide synthesizes the available in vitro evidence for the anti-inflammatory effects of PAD, drawing primarily from studies on its constituent components, azelaic acid and glycine, due to a scarcity of comprehensive in vitro studies on the PAD molecule itself. The guide outlines key experimental protocols, presents quantitative data on the modulation of inflammatory mediators, and visualizes the implicated signaling pathways to provide a foundational understanding for research and development professionals.

Introduction

Inflammation is a critical physiological response to harmful stimuli, but its dysregulation is a hallmark of many chronic skin diseases. The development of topical agents that can effectively modulate inflammatory pathways with minimal side effects is a significant goal in dermatological science. This compound (PAD), known commercially as Azeloglycine, has been developed to improve upon the therapeutic properties of azelaic acid, offering enhanced solubility and cosmetic elegance.[1] It is synthesized from azelaic acid, a dicarboxylic acid known for its anti-inflammatory and anti-keratinizing effects, and glycine, an amino acid with known immunomodulatory properties.[2][3] This document provides a technical overview of the in vitro evidence supporting the anti-inflammatory action of PAD, focusing on its effects on key cytokines and cellular signaling pathways.

Core Anti-inflammatory Mechanisms: A Composite View

Direct and comprehensive in vitro studies on this compound are limited. However, extensive research on its precursors, azelaic acid and glycine, allows for the construction of a probable mechanistic framework.

Inhibition of Pro-inflammatory Cytokines

In vitro studies on human keratinocytes have demonstrated that azelaic acid can significantly suppress the expression and secretion of pro-inflammatory cytokines induced by stimuli such as ultraviolet B (UVB) radiation.[4] Key cytokines affected include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] Glycine has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in various cell types, including macrophages.[5] It is therefore highly probable that PAD exerts a similar, if not enhanced, inhibitory effect on these critical inflammatory mediators. A study by Lembo et al. confirms that azeloglycine down-regulates pro-inflammatory mediators in vitro, though specific quantitative data from this study is not widely available.[6]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of azelaic acid and glycine are linked to their ability to interfere with crucial intracellular signaling cascades that regulate the inflammatory response.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation.[7] In vitro research shows that azelaic acid can inhibit the UVB-induced nuclear translocation of the p65 subunit of NF-κB.[4] Similarly, glycine has been demonstrated to block the activation of NF-κB.[5] By preventing the activation of NF-κB, PAD likely downregulates the transcription of numerous pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The p38 MAPK pathway is another critical signaling route activated by stress stimuli, leading to inflammation. Azelaic acid has been shown to reduce the phosphorylation of p38 MAPK in keratinocytes.[4]

  • PPARγ (Peroxisome Proliferator-Activated Receptor-gamma) Activation: Evidence suggests that azelaic acid can induce the expression and transcriptional activity of PPARγ, a nuclear receptor with significant anti-inflammatory functions.[4] Activation of PPARγ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.[4]

Quantitative Data on Inflammatory Mediator Inhibition

The following table summarizes quantitative data from an in vitro study on the effect of Azelaic Acid (AzA) on UVB-induced pro-inflammatory cytokine secretion in normal human keratinocytes (NHK). This data is presented as a proxy for the potential effects of PAD.

CytokineStimulusCell TypeTreatmentConcentrationIncubation TimeResultReference
TNF-α UVB (80 mJ/cm²)NHKAzelaic Acid20 mM24 hours~50% reduction in secreted protein[4]
IL-1β UVB (80 mJ/cm²)NHKAzelaic Acid20 mM24 hours~60% reduction in secreted protein[4]
IL-6 UVB (80 mJ/cm²)NHKAzelaic Acid20 mM24 hours~55% reduction in secreted protein[4]

Detailed Experimental Protocols

The following are generalized methodologies for key in vitro assays used to assess the anti-inflammatory properties of compounds like PAD.

Cell Culture and Induction of Inflammation
  • Cell Lines: Primary Normal Human Keratinocytes (NHK) or immortalized human keratinocyte cell lines (e.g., HaCaT) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate keratinocyte growth medium, supplemented with growth factors, at 37°C in a humidified atmosphere with 5% CO₂.

  • Inflammatory Stimulus: Inflammation can be induced by various agents. A common method involves exposing keratinocytes to a pro-inflammatory stimulus such as:

    • Lipopolysaccharide (LPS): Typically used at a concentration of 1-10 µg/mL for 12-24 hours.

    • UVB Radiation: Cells are exposed to a specific dose, for example, 80 mJ/cm², followed by incubation in fresh medium.

    • Cytokine Cocktail: A combination of cytokines like TNF-α and IFN-γ (e.g., 10 ng/mL each) can be used to simulate an inflammatory environment.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Quantification of Cytokine Secretion (ELISA)
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol Outline:

    • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

    • Sample Incubation: Cell culture supernatants collected from the experiment are added to the wells.

    • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Analysis of NF-κB Activation (Luciferase Reporter Assay)
  • Principle: This assay uses a reporter gene (luciferase) linked to a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Protocol Outline:

    • Transfection: Cells (e.g., HEK293 or HaCaT) are transiently transfected with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: After allowing for gene expression (e.g., 24 hours), the transfected cells are treated with the inflammatory stimulus in the presence or absence of PAD.

    • Cell Lysis: Cells are lysed to release the expressed luciferase enzymes.

    • Luminometry: Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • Data Normalization: The firefly luciferase signal (from the NF-κB reporter) is normalized to the Renilla luciferase signal (from the control plasmid) to account for variations in transfection efficiency and cell number.

Analysis of MAPK Pathway Activation (Western Blotting)
  • Principle: Western blotting is used to detect specific proteins in a sample. To assess MAPK pathway activation, antibodies specific for the phosphorylated (active) forms of kinases like p38 are used.

  • Protocol Outline:

    • Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: The total protein concentration of each lysate is determined using an assay such as the BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p38 MAPK). A separate blot is often run for the total (phosphorylated and non-phosphorylated) form of the protein as a loading control.

    • Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light emitted is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., UVB, LPS) Receptor Receptor (e.g., TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates p38 p38 MAPK Receptor->p38 activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates PAD PAD PAD->IKK inhibits PAD->p38 inhibits phosphorylation PPARγ PPARγ PAD->PPARγ activates PPARγ->NFκB_nuc inhibits DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes

Caption: Proposed anti-inflammatory signaling pathways modulated by PAD.

G cluster_setup Experimental Setup cluster_analysis Analysis A 1. Cell Culture (e.g., Human Keratinocytes) B 2. Pre-treatment with PAD A->B C 3. Inflammatory Challenge (e.g., LPS, UVB) B->C D Collect Supernatants (for secreted proteins) C->D E Lyse Cells (for intracellular proteins/RNA) C->E F Cytokine Quantification (ELISA) D->F G Signaling Protein Analysis (Western Blot for p-p38) E->G H Transcription Factor Activity (NF-κB Reporter Assay) E->H

References

Potassium Azeloyl Diglycinate: A Technical Guide to its Sebum Regulation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium Azeloyl Diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a multifunctional cosmetic ingredient with significant sebum-regulating properties. This technical guide provides an in-depth analysis of the current scientific understanding of PAD's effect on sebum production, including quantitative clinical data, detailed experimental methodologies, and an exploration of its proposed mechanism of action through the inhibition of 5-alpha-reductase. The information presented is intended to support research and development efforts in dermatology and cosmetic science.

Mechanism of Action: Sebum Production Regulation

The primary mechanism by which this compound is understood to regulate sebum production is through the inhibition of the enzyme 5-alpha-reductase. This action is attributed to its precursor, azelaic acid. 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a potent androgen that significantly stimulates sebaceous gland activity and sebum secretion.[1][2] By inhibiting this enzyme, PAD effectively reduces the concentration of DHT in the skin, leading to a normalization of sebum production.[3][4][5]

While the direct action of PAD on 5-alpha-reductase has not been explicitly detailed in available research, its efficacy is linked to its derivation from azelaic acid, a known inhibitor of this enzyme.[6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the regulation of sebum production by this compound, acting through its azelaic acid component.

Sebum_Regulation_Pathway Testosterone Testosterone FiveAlphaReductase 5-alpha-reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT Conversion SebaceousGland Sebaceous Gland DHT->SebaceousGland Stimulates Sebum Increased Sebum Production SebaceousGland->Sebum PAD Potassium Azeloyl Diglycinate (PAD) AzelaicAcid Azelaic Acid PAD->AzelaicAcid Derived from AzelaicAcid->FiveAlphaReductase Inhibits

Caption: Proposed mechanism of PAD in sebum regulation.

Quantitative Data on Sebum Reduction

A clinical study evaluated the sebum-normalizing efficacy of a 3% aqueous solution of this compound. The results demonstrated a significant reduction in cutaneous lipid levels after three weeks of twice-daily application.[8]

Facial Area Mean Reduction in Cutaneous Lipids (%)
Forehead29.4
Nose27.0
Chin31.5

Table 1: Percentage reduction in sebum levels after three weeks of treatment with 3% this compound solution.[8]

Experimental Protocols

Clinical Efficacy Study: Sebum Normalization

This section details the methodology for a clinical study assessing the sebum-regulating effects of this compound.

Objective: To evaluate the efficacy of a topical PAD solution in reducing cutaneous sebum levels.

Investigational Product: 3% aqueous solution of this compound.

Study Population: Five healthy volunteers with oily and acne-affected skin.[8]

Study Design:

  • Recruitment: Subjects with clinically diagnosed oily skin were recruited for the study.

  • Baseline Measurement: Initial sebum levels were measured on the forehead, nose, and chin of each participant using a sebometer.

  • Treatment Protocol: Subjects were instructed to apply the 3% PAD aqueous solution to the face twice daily (morning and evening) for a period of three weeks.[8]

  • Data Analysis: The percentage change in sebum levels from baseline was calculated for each facial area.

Measurement Device: Sebometer. This device measures the amount of sebum on the skin surface through grease-spot photometry.[8]

Workflow Diagram:

Clinical_Trial_Workflow cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation Recruitment Recruit 5 Volunteers (Oily/Acne-Prone Skin) Baseline Measure Baseline Sebum (Forehead, Nose, Chin) using Sebometer Recruitment->Baseline Treatment Apply 3% PAD Solution Twice Daily for 3 Weeks Baseline->Treatment FinalMeasure Measure Final Sebum (Forehead, Nose, Chin) using Sebometer Treatment->FinalMeasure Analysis Calculate % Reduction in Sebum Levels FinalMeasure->Analysis

Caption: Workflow for the clinical evaluation of PAD's sebum-regulating effects.

In-Vitro Assay: 5-alpha-reductase Inhibition by Azelaic Acid

This protocol describes an in-vitro method to assess the inhibitory effect of azelaic acid on 5-alpha-reductase activity in human skin homogenates.

Objective: To determine the inhibitory potential of azelaic acid on the conversion of testosterone to dihydrotestosterone by 5-alpha-reductase.

Materials:

  • Human skin tissue

  • 1,2[3H]-testosterone (radiolabeled substrate)

  • Azelaic acid

  • Buffer solution

  • Scintillation counter

Experimental Procedure:

  • Enzyme Preparation: A homogenate of human skin is prepared to serve as the source of the 5-alpha-reductase enzyme.

  • Incubation: The skin homogenate is incubated with the radiolabeled substrate, 1,2[3H]-testosterone.

  • Inhibitor Addition: Azelaic acid is added to the incubation mixture at various concentrations. A study demonstrated detectable inhibition at concentrations as low as 0.2 mmol/l, with complete inhibition at 3 mmol/l.[6]

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Separation and Quantification: The radiolabeled testosterone and the product, dihydrotestosterone, are separated using chromatographic techniques.

  • Data Analysis: The amount of radioactivity in the testosterone and DHT fractions is measured using a scintillation counter to determine the percentage of conversion and, consequently, the percentage of enzyme inhibition by azelaic acid.

Logical Relationship Diagram:

Inhibition_Assay_Logic Start Start: Prepare Human Skin Homogenate (Source of 5-alpha-reductase) Incubate Incubate Homogenate with [3H]-Testosterone Start->Incubate AddInhibitor Add Azelaic Acid (Test Concentrations) Incubate->AddInhibitor Separate Separate Testosterone and DHT (Chromatography) AddInhibitor->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition of 5-alpha-reductase Quantify->Analyze

Caption: Logical flow of the in-vitro 5-alpha-reductase inhibition assay.

Discussion and Future Directions

The available data strongly suggests that this compound is an effective agent for the regulation of sebum production. Its water-solubility and gentler nature compared to pure azelaic acid make it a promising ingredient for cosmetic and dermatological formulations targeting oily and acne-prone skin.[4]

However, there are areas that warrant further investigation. The clinical data on sebum reduction, while positive, is based on a small sample size. Larger, more robust clinical trials would be beneficial to further substantiate these findings.

Furthermore, direct in-vitro studies on this compound's effect on human sebocytes and its interaction with the 5-alpha-reductase enzyme would provide a more complete understanding of its mechanism of action. Investigating whether PAD is hydrolyzed to azelaic acid within the skin to exert its effects or if it possesses intrinsic inhibitory activity would be a valuable area of research.

Conclusion

This compound demonstrates significant potential in the regulation of sebum production, primarily through the inhibition of 5-alpha-reductase by its precursor, azelaic acid. The existing clinical data supports its efficacy in reducing cutaneous lipids. This technical guide provides a comprehensive overview of the current knowledge, offering a foundation for further research and development of innovative skincare solutions.

References

Physical and chemical properties of Potassium azeloyl diglycinate for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potassium Azeloyl Diglycinate for Research Professionals

This compound (PAD) is a multifunctional cosmetic ingredient derived from the condensation of azelaic acid with the amino acid glycine (B1666218).[1][2] This chemical modification enhances the properties of the parent molecule, azelaic acid, resulting in a compound with increased water solubility, stability, and improved skin tolerance, making it a versatile agent for dermatological research and formulation development.[3][4][5] PAD is recognized for its skin-brightening, sebum-regulating, moisturizing, and anti-inflammatory effects.[6][7][8] This guide provides a comprehensive overview of its physical and chemical properties, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Synthesis

This compound (CAS: 477773-67-4) is the monopotassium salt of Azeloyl Diglycinate.[9][10] It is synthesized by reacting the acid chloride of azelaic acid with two moles of glycine, followed by neutralization with one mole of potassium hydroxide.[3][11] This process yields a molecule that combines the therapeutic benefits of azelaic acid with the hydrating properties of glycine.[4][12]

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the acylation of glycine with azeloyl dichloride, followed by neutralization.

G A Azelaic Acid B Conversion to Azeloyl Dichloride A->B D Reaction/Condensation (pH 9-11) B->D C Glycine C->D F Neutralization D->F E Potassium Hydroxide (KOH) E->F G Potassium Azeloyl Diglycinate (PAD) F->G

Caption: Synthesis pathway of this compound.

Physical and Chemical Properties

PAD is typically supplied as a colorless to light yellow transparent liquid.[13][14] Its high water solubility and stability in aqueous solutions represent a significant advantage over azelaic acid, which has limited solubility and can be challenging to formulate.[3][13][15]

PropertyValueReference(s)
Chemical Name Potassium 2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate[9]
INCI Name This compound[10]
CAS Number 477773-67-4[9][10][13]
Molecular Formula C13H21KN2O6[9]
Molecular Weight ~340.41 g/mol [9][13]
Appearance Colorless to light yellow transparent liquid[1][13][14]
Odor Nearly odorless[13][14]
Solubility Highly soluble in water[3][4][13][16]
pH (as supplied) 6.5 - 8.0[13][14]
Density (20°C) 1.130 - 1.170 g/cm³[13][14]
Solid Content 28.0% - 32.0%[13][14]

Mechanism of Action

PAD is a multifunctional ingredient with several well-documented mechanisms of action on the skin, including skin brightening, sebum regulation, and anti-inflammatory effects.

Skin Brightening: Tyrosinase Inhibition

A primary mechanism of PAD is the competitive inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[3][6] By reducing tyrosinase activity, PAD effectively decreases melanin production, which helps to address hyperpigmentation and promote a more even skin tone.[4]

G Tyrosine Tyrosine Tyrosinase Tyrosinase Enzyme Tyrosine->Tyrosinase Substrate DOPA DOPA Tyrosinase->DOPA Catalyzes PAD Potassium Azeloyl Diglycinate (PAD) PAD->Tyrosinase Competitively Inhibits Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Hyperpigmentation Hyperpigmentation (Dark Spots) Melanin->Hyperpigmentation

Caption: PAD's inhibitory effect on the melanin synthesis pathway.
Sebum Regulation

PAD helps to normalize sebum production, making it beneficial for oily and acne-prone skin types.[6][11] This sebum-regulating action helps to reduce excess oiliness and minimize the appearance of pores.[4] The parent molecule, azelaic acid, is known to inhibit the enzyme 5-α reductase, which converts testosterone (B1683101) to the more potent 5-dehydrotestosterone, a key driver of sebum production. It is proposed that PAD retains this sebum-normalizing capability.

G Testosterone Testosterone Enzyme 5-α-reductase Testosterone->Enzyme DHT 5-dehydrotestosterone (DHT) Enzyme->DHT SebaceousGland Sebaceous Gland Activation DHT->SebaceousGland Sebum Increased Sebum Production SebaceousGland->Sebum PAD Potassium Azeloyl Diglycinate (PAD) PAD->Enzyme Inhibits

Caption: Proposed mechanism for sebum regulation by PAD.
Anti-Inflammatory and Moisturizing Properties

PAD possesses anti-inflammatory effects that help to alleviate redness and soothe sensitive skin, making it suitable for conditions like rosacea and acne.[6][7] The presence of glycine in its structure contributes to its moisturizing properties, which helps to improve skin hydration, barrier function, and elasticity.[4][11][12]

Experimental Data and Efficacy

Clinical and in-vitro studies have demonstrated the efficacy of PAD at typical cosmetic concentrations (up to 5-7%).[16][17]

Study TypeParameter MeasuredConcentrationResultsReference(s)
Human Study Skin Lightening3% (aq. sol.)Significant improvements in skin brightness and a decrease in the appearance of hypermelanic spots.[3]
Human Study Sebum Normalization3% (aq. sol.)Reduction in cutaneous lipids on the forehead, nose, and chin by 29.4%, 27.0%, and 31.5% respectively.[3]
Human Study Hydration & Elasticity3% (aq. sol.)Remarkable improvements in skin moisturization and viscoelasticity.[3]
In-vivo (Mouse) Skin Cell Regeneration5% (cream)Showed the best ability to regenerate mouse skin cells with erythema compared to controls.[17]
Antioxidant Test IC50 ValuePure PADClassified as a very weak antioxidant (IC50: 83,946.587 ppm) compared to Vitamin C (IC50: 1.684 ppm).[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the evaluation of PAD.

Protocol: Skin Irritation Patch Test

This test evaluates the potential of a substance to cause skin irritation.[3]

Objective: To determine the skin irritation potential of this compound.

Methodology:

  • Subjects: A panel of human volunteers (e.g., 20 subjects) is selected.

  • Test Substance: The product containing PAD (or PAD in a suitable vehicle) is applied as received.

  • Application: The substance is applied under an occlusive patch to a designated skin area (e.g., back or forearm).

  • Duration: The patch remains in place for a specified period (e.g., 48 hours).

  • Evaluation: After patch removal, the skin is evaluated for any cutaneous reactions (e.g., erythema, edema) at set time points (e.g., 24 and 48 hours post-removal).

G Start Start: Select 20 Volunteers Apply Apply Occlusive Patch with PAD Start->Apply Wait Wait 48 Hours Apply->Wait Remove Remove Patch Wait->Remove Eval1 Evaluate Skin at 24 Hours Post-Removal Remove->Eval1 Eval2 Evaluate Skin at 48 Hours Post-Removal Eval1->Eval2 Result Record Reactions (Erythema, Edema) Eval2->Result End End: Classify as Non-Irritant or Irritant Result->End

Caption: Workflow for a standard skin irritation patch test.
Protocol: Formulation Stability (Cycling Test)

This protocol assesses the physical stability of a cosmetic formulation under stressed temperature conditions.[18]

Objective: To evaluate the effect of extreme temperature fluctuations on the physical stability (e.g., phase separation) of a cream containing PAD.

Methodology:

  • Sample Preparation: Prepare the final formulation (e.g., BB Cream with PAD).

  • Temperature Cycling: Store the samples and subject them to alternating temperature cycles. A typical cycle consists of:

    • 24 hours at a low temperature (e.g., 4 ± 2°C).

    • 24 hours at a high temperature (e.g., 40 ± 2°C).

  • Number of Cycles: Repeat the cycle for a predetermined number of times (e.g., 6 cycles).

  • Evaluation: After each cycle (or at the end of the test), visually and physically inspect the samples for any signs of instability, such as phase separation, crystallization, or significant changes in color, odor, viscosity, and pH, compared to a control sample stored at room temperature.[18]

Protocol: Antibiotic Stability in Hydrogel (HPLC)

This method is used to quantify the concentration of an active ingredient over time to determine its chemical stability in a formulation.[19][20]

Objective: To evaluate the stability of an antibiotic when co-formulated with PAD in a hydrogel.

Methodology:

  • Formulation: Prepare hydrogel formulations with the antibiotic (e.g., tetracycline) and with/without PAD.

  • Storage: Store all formulations under controlled conditions (e.g., 4°C, protected from light).[19]

  • Sampling: At specified time intervals (e.g., every 7 days for 28 days), take a sample from each formulation.

  • Sample Preparation: Accurately weigh a portion of the hydrogel, dissolve it in a suitable solvent, and prepare it for analysis.

  • HPLC Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column and detector.

  • Quantification: Calculate the concentration of the antibiotic in the sample by comparing its peak area to that of a standard curve of known concentrations.

  • Data Analysis: Plot the concentration of the antibiotic versus time to determine its degradation profile and assess the impact of PAD on its stability.[19]

Safety and Toxicology

This compound is considered a safe ingredient for use in cosmetic products, with a low risk of irritation.[1][16]

Test TypeResultConclusionReference(s)
Skin Irritation No signs of irritation observed.Non-irritant.[1][3]
Hypoallergenicity No allergic reactions observed.Hypoallergenic (not a sensitizer).[1][3]
Eye Irritation Based on HET-CAM test.Non-irritant to mucous membranes.[3]
Oral Toxicity LD50 ≥ 2000 mg/KgSafe for personal care applications.[1]
Phototoxicity Not a photosensitizer.Not phototoxic.[1][3]

Conclusion

This compound stands out as a scientifically advanced derivative of azelaic acid, offering enhanced formulation flexibility and efficacy.[3][6] Its multifunctional properties—including tyrosinase inhibition, sebum normalization, and anti-inflammatory action—are well-supported by available data, making it a valuable compound for developing innovative solutions for common dermatological concerns such as hyperpigmentation, acne, and rosacea.[2][15][21] Its favorable safety profile further solidifies its position as a key ingredient in modern skincare research and development.[1][22]

References

A Technical Guide to the Comparative Bioavailability of Potassium Azeloyl Diglycinate and Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Bioavailability

The primary determinant of a topical agent's bioavailability is its ability to be formulated effectively and to permeate the stratum corneum. The stark difference in water solubility between Azelaic Acid and Potassium Azeloyl Diglycinate is the foundational reason for the latter's enhanced bioavailability.[1]

Azelaic acid's low water solubility presents significant challenges for cosmetic and pharmaceutical formulators, often resulting in cream-based formulations with a high lipid content or requiring specific solvents to achieve desired concentrations.[2] In contrast, PAD's complete water solubility, a result of its glycine (B1666218) and potassium salt components, allows for its incorporation into more elegant, water-based formulations like serums and gels.[1] This improved solubility facilitates a higher concentration gradient of the active molecule in the vehicle, a key driver of passive diffusion across the skin barrier.

Table 1: Comparative Physicochemical Properties

PropertyAzelaic Acid (AA)This compound (PAD)Significance for Bioavailability
INCI Name Azelaic AcidThis compound-
Molecular Formula C₉H₁₆O₄C₁₃H₂₀K₂N₂O₆PAD has a larger molecular weight due to the addition of glycine and potassium.
Molecular Weight 188.22 g/mol 378.5 g/mol While smaller molecules generally permeate skin more easily, the dramatic increase in solubility for PAD is a more dominant factor in its overall bioavailability.
Appearance White crystalline powderColorless to light yellow clear liquidThe liquid form of PAD simplifies the formulation process.
Solubility Sparingly soluble in water (~0.24 g/100 mL)Completely soluble in waterCRITICAL: High water solubility allows for more versatile, stable, and cosmetically elegant formulations, leading to better skin application and potentially increased penetration.[1]
Typical pH in Formulation Higher pH, can be irritatingNeutral pH (7.0 - 8.0)PAD's neutral pH contributes to better skin tolerance and reduces the potential for irritation.

Quantitative Bioavailability Data

Direct, head-to-head quantitative studies comparing the skin permeation of PAD and AA are scarce in publicly available literature. However, data from separate studies on AA provide a baseline for its penetration capabilities.

Ex Vivo Permeation of Azelaic Acid

Ex vivo studies using human or animal skin mounted on Franz diffusion cells are the gold standard for in vitro permeation testing. A study on an optimized Azelaic Acid transethosomal gel provides permeation data for a standard "free" Azelaic Acid formulation.

Table 2: Ex Vivo Skin Permeation of Free Azelaic Acid

CompoundSkin ModelPermeation Amount (48h)Study Reference
Free Azelaic AcidNot specified590 µg/cm²Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity, 2023[3]

Another study investigating the effect of pH on AA penetration found that the flux of ionized AA was significantly higher in a pH 4.9 formulation compared to a pH 3.9 formulation, highlighting that solubilization is the rate-limiting step in its percutaneous absorption.[4]

This compound Efficacy Data

While direct permeation data for PAD is not available, efficacy studies demonstrate its biological activity on the skin at concentrations as low as 3%. These results indirectly support its effective delivery into the skin.

Table 3: Summary of In Vivo Efficacy Data for this compound (Azeloglicina®)

ParameterConcentrationDurationResultStudy Reference
Skin Radiance (Asian Skin) 5%-+5.3%Sinerga S.p.A. Technical Dossier[5]
Skin Radiance (Caucasian Skin) 3%-+4.5%Sinerga S.p.A. Technical Dossier[5]
Post-Acne Spots 3%28 days-8%Sinerga S.p.A. Technical Dossier[5]
Melasma Spots 3%28 days-5%Sinerga S.p.A. Technical Dossier[5]
Hydration 3%-+12.7%Sinerga S.p.A. Technical Dossier[5]

Experimental Protocols

In Vitro Skin Permeation Study via Franz Diffusion Cell

This protocol outlines a standard methodology for assessing the percutaneous absorption of a topical formulation.

Methodology:

  • Membrane Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, with the subcutaneous fat removed. The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Apparatus Setup: The receptor compartment of the Franz diffusion cell is filled with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • Dosing: A precise amount of the test formulation (containing either AA or PAD) is applied evenly to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh receptor fluid to maintain sink conditions.

  • Skin Analysis (Optional): At the end of the experiment, the skin surface can be washed to remove excess formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated and homogenized.

  • Quantification: The concentration of the active compound (AA or PAD) in the receptor fluid samples and skin homogenates is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the compound permeated per unit area (µg/cm²) is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Skin Membrane (e.g., Human or Porcine) p2 Mount Skin on Franz Diffusion Cell p1->p2 p3 Fill Receptor Chamber with Buffer (32°C) p2->p3 e1 Apply Test Formulation to Donor Chamber p3->e1 e2 Collect Samples from Receptor Fluid at Timed Intervals e1->e2 e3 Replace Sample Volume with Fresh Buffer e2->e3 a1 Quantify Compound Concentration (e.g., HPLC) e2->a1 e3->e2 a3 Calculate Cumulative Permeation (µg/cm²) and Flux a1->a3 a2 Optional: Analyze Compound Retained in Skin Layers a2->a3 G cluster_pathway Melanin Synthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Catalyzes Inhibitor Azelaic Acid (AA) or This compound (PAD) Inhibitor->Tyrosinase Competitively Inhibits

References

The Modulatory Role of Potassium Azeloyl Diglycinate on Skin Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily orchestrated by the stratum corneum, is a dynamic interface crucial for maintaining homeostasis and protecting against external insults. Its integrity is dependent on a complex interplay of cellular structures, lipid matrices, and protein components. Compromised barrier function is a hallmark of various dermatological conditions, including atopic dermatitis, rosacea, and acne. Potassium azeloyl diglycinate (PAD), a water-soluble derivative of azelaic acid, has emerged as a multifunctional active ingredient with promising applications in dermatology. This technical guide provides an in-depth analysis of the current scientific understanding of PAD's role in modulating skin barrier function, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Data Presentation: Quantitative Effects of this compound on Skin Parameters

While direct quantitative data on the effect of this compound (PAD) on Transepidermal Water Loss (TEWL) is limited in the reviewed literature, several studies have demonstrated its positive impact on skin hydration and other related parameters. The following tables summarize the available quantitative data from clinical and in-vitro studies.

Parameter PAD Concentration Vehicle Duration of Treatment Measurement Method Results Study Reference
Skin Hydration 5%Cream28 daysCorneometryStatistically significant increase in stratum corneum hydration on the forehead at day 14 (p=0.030) and day 28 (p=0.020) compared to baseline.[1][2]Berardesca et al., 2012[1][2]
Skin Hydration 3%Aqueous Solution3 weeksNot SpecifiedIncrease in basal skin moisture by 12.7% on the forehead and 8.2% on the cheek.[3]Sinerga Technical Dossier[3]
Sebum Reduction 3%Aqueous Solution3 weeksSebumeterReduction of cutaneous lipids by 29.4% on the forehead, 27.0% on the nose, and 31.5% on the chin.[3]Sinerga Technical Dossier[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the context of assessing skin barrier function and the efficacy of PAD.

In-Vivo Assessment of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% relative humidity) for at least 30 minutes prior to measurement.[1][2]

  • Measurement Site Selection: A specific area on the face (e.g., forehead, cheeks) or volar forearm is designated for measurement.

  • Device: A Corneometer® (e.g., CM 825, Courage + Khazaka) is used. The device measures electrical capacitance, which correlates with the water content of the epidermis.

  • Measurement Procedure:

    • The probe of the Corneometer® is pressed firmly and perpendicularly onto the skin surface.

    • Multiple measurements (typically 3-5) are taken at each site, and the average value is recorded.

    • Measurements are taken at baseline (before product application) and at specified time points throughout the study (e.g., Day 7, Day 14, Day 28).[1][2]

  • Data Analysis: Changes in corneometry values from baseline are calculated to determine the effect of the test product on skin hydration. Statistical analysis is performed to assess the significance of the observed changes.

In-Vivo Assessment of Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin surface, providing an indirect measure of barrier integrity.

Protocol:

  • Subject Acclimatization: Similar to corneometry, subjects are acclimatized in a controlled environment.

  • Measurement Site Selection: A flat, non-hairy skin surface is chosen.

  • Device: A Tewameter® (e.g., TM300, Courage + Khazaka) or a similar evaporimeter is used. The probe has sensors that measure the water vapor pressure gradient above the skin.

  • Measurement Procedure:

    • The probe is held gently on the skin surface without pressure.

    • The reading is allowed to stabilize for a defined period (e.g., 30-60 seconds).

    • Multiple measurements are taken and averaged.

  • Data Analysis: TEWL is expressed in g/m²/h. A lower TEWL value indicates a more intact skin barrier. Changes from baseline are analyzed to evaluate the effect of the test product.

In-Vitro Assessment of Skin Barrier Function using Reconstructed Human Epidermis (RHE)

Objective: To evaluate the effect of a test compound on the barrier integrity of a 3D skin model.

Protocol:

  • Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface to form a stratified epidermis.[4][5][6]

  • Treatment: The test compound (e.g., PAD solution) is applied topically to the RHE. A vehicle control is also included.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • An EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes is used.

    • The electrodes are placed in the culture insert (apical chamber) and the surrounding well (basolateral chamber).

    • TEER is measured before and after treatment at various time points.

    • A decrease in TEER indicates a disruption of the tight junctions and a compromised barrier.[4][7][8]

  • Gene and Protein Expression Analysis:

    • After treatment, the RHE tissues are harvested.

    • RNA is extracted for quantitative real-time PCR (qRT-PCR) to analyze the gene expression of barrier-related proteins (e.g., filaggrin, loricrin).

    • Protein is extracted for Western blot analysis to quantify the protein levels of these markers.[9][10]

  • Data Analysis: Changes in TEER, gene expression, and protein levels in the treated group are compared to the control group to determine the effect of the test compound on barrier function.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which PAD modulates skin barrier function are still under investigation. However, based on the known activities of its parent molecule, azelaic acid, several signaling pathways are likely implicated.[11][12][13]

PPAR-γ Activation

Azelaic acid has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in keratinocyte differentiation and lipid metabolism.[11][12][13][14] Activation of PPAR-γ can lead to the upregulation of genes involved in the formation of the cornified envelope and the synthesis of epidermal lipids, thereby strengthening the skin barrier.

PPAR_gamma_pathway cluster_nucleus Nucleus PAD Potassium Azeloyl Diglycinate (PAD) PPARg PPAR-γ PAD->PPARg Activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., Filaggrin, Loricrin, Ceramide Synthesis Enzymes) PPRE->TargetGenes Regulates Transcription Nucleus Nucleus BarrierProteins Increased Barrier Proteins & Lipids TargetGenes->BarrierProteins Leads to SkinBarrier Enhanced Skin Barrier Function BarrierProteins->SkinBarrier

PPAR-γ signaling pathway potentially activated by PAD.
Anti-inflammatory Effects via NF-κB and MAPK Inhibition

Chronic inflammation is known to impair skin barrier function. Azelaic acid has demonstrated anti-inflammatory properties by inhibiting the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, key players in the inflammatory cascade.[11][12] By mitigating inflammation, PAD may indirectly contribute to the restoration and maintenance of a healthy skin barrier.

Anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., UV, Pathogens) MAPKKK MAPKKK InflammatoryStimuli->MAPKKK IKK IKK InflammatoryStimuli->IKK PAD Potassium Azeloyl Diglycinate (PAD) p38MAPK p38 MAPK PAD->p38MAPK Inhibits Phosphorylation NFkB_active Active NF-κB (in Nucleus) PAD->NFkB_active Inhibits Translocation MAPKK MAPKK MAPKKK->MAPKK MAPKK->p38MAPK p38MAPK->NFkB_active Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Degradation Degradation IkB->Degradation NFkB->NFkB_active Translocates ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_active->ProInflammatoryCytokines Induces Transcription BarrierDysfunction Impaired Skin Barrier Function ProInflammatoryCytokines->BarrierDysfunction

Inhibitory effect of PAD on inflammatory signaling pathways.
Experimental Workflow for Investigating PAD's Effect on Skin Barrier

The following diagram illustrates a comprehensive workflow for elucidating the effects of PAD on skin barrier function, integrating both in-vitro and in-vivo methodologies.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Clinical Studies Keratinocytes Primary Human Keratinocytes PAD_treatment_invitro PAD Treatment (Dose-response) Keratinocytes->PAD_treatment_invitro RHE Reconstructed Human Epidermis RHE->PAD_treatment_invitro Gene_Expression Gene Expression Analysis (qRT-PCR) - Filaggrin - Loricrin - Ceramide Synthases PAD_treatment_invitro->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) - Filaggrin - Loricrin PAD_treatment_invitro->Protein_Expression Lipid_Analysis Lipidomic Analysis (Mass Spectrometry) - Ceramide Profile PAD_treatment_invitro->Lipid_Analysis TEER TEER Measurement PAD_treatment_invitro->TEER Data_Integration Data Integration and Mechanistic Elucidation Gene_Expression->Data_Integration Protein_Expression->Data_Integration Lipid_Analysis->Data_Integration TEER->Data_Integration Human_Subjects Human Subjects (Healthy or with Compromised Barrier) PAD_formulation Topical PAD Formulation vs. Placebo Human_Subjects->PAD_formulation TEWL_measurement TEWL Measurement PAD_formulation->TEWL_measurement Corneometry_measurement Corneometry PAD_formulation->Corneometry_measurement Tape_Stripping Tape Stripping for Stratum Corneum Analysis PAD_formulation->Tape_Stripping TEWL_measurement->Data_Integration Corneometry_measurement->Data_Integration Tape_Stripping->Data_Integration

Comprehensive experimental workflow for PAD evaluation.

Discussion and Future Directions

The available evidence suggests that this compound is a promising agent for improving skin barrier function, primarily through its hydrating and anti-inflammatory properties. The glycine (B1666218) moiety likely contributes to its moisturizing effects, while the azelaic acid component is responsible for the modulation of inflammatory pathways.[1][2][3][12]

However, to establish a more definitive role for PAD in skin barrier modulation, further research is warranted. Specifically, future studies should focus on:

  • Direct assessment of PAD's effect on TEWL in well-controlled clinical trials to provide direct evidence of its barrier-strengthening capabilities.

  • In-vitro studies using reconstructed human epidermis models to quantify the effect of PAD on the gene and protein expression of key barrier components, including filaggrin, loricrin, and various ceramide synthases.

  • Lipidomic analysis of the stratum corneum after PAD treatment to determine its impact on the ceramide profile and overall lipid composition.

  • Elucidation of the specific signaling pathways directly modulated by PAD in keratinocytes, moving beyond the inferences from azelaic acid studies. Investigating the direct activation of PPAR-γ by PAD and its downstream effects on barrier-related gene expression would be of particular interest.

Conclusion

This compound demonstrates significant potential in the management of skin conditions characterized by impaired barrier function. Its established benefits in skin hydration and inflammation, coupled with the mechanistic possibilities inherited from azelaic acid, make it a compelling candidate for further investigation and application in dermatological formulations. The generation of more direct and quantitative evidence regarding its effects on key barrier components and signaling pathways will be crucial in fully realizing its therapeutic and cosmetic potential.

References

Unveiling the Antimicrobial Potential of Potassium Azeloyl Diglycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium Azeloyl Diglycinate (PAD), a derivative of azelaic acid, is gaining prominence in the dermatological and cosmetic industries for its multifaceted benefits, including anti-inflammatory and sebum-regulating properties.[1][2][3] While its efficacy in managing skin conditions like acne and rosacea is well-documented, a deeper investigation into its antimicrobial spectrum is crucial for harnessing its full therapeutic potential.[4][5][6] This technical guide provides a comprehensive overview of the known antimicrobial activity of PAD, presenting available data, outlining experimental methodologies, and exploring its potential mechanisms of action.

Antimicrobial Spectrum of this compound

This compound inherits the antimicrobial properties of its parent compound, azelaic acid.[2][7] Azelaic acid exhibits bacteriostatic activity against a range of aerobic and anaerobic microorganisms by reportedly inhibiting microbial protein synthesis.[8] PAD has demonstrated efficacy against bacteria implicated in various skin conditions, most notably those associated with acne vulgaris.

Antibacterial Activity

Published studies and dermatological literature highlight the activity of PAD against key bacterial species:

  • Propionibacterium acnes (now Cutibacterium acnes): As a primary bacterium involved in the pathogenesis of acne, the inhibitory effect of PAD on P. acnes is a key aspect of its therapeutic action.[9]

  • Staphylococcus epidermidis : This commensal bacterium can also play a role in acne and other skin infections, and PAD has been shown to reduce its growth.[9]

  • Staphylococcus aureus : Research has indicated that PAD, particularly in combination with antibiotics like tetracyclines, demonstrates antimicrobial activity against Staphylococcus aureus.[1][10] Furthermore, formulations containing PAD have been shown to effectively reduce staphylococcal biofilm mass, a critical factor in persistent infections.[1][10][11]

The parent molecule, azelaic acid, has a broader documented bacteriostatic spectrum that includes:

  • Proteus mirabilis[8]

  • Escherichia coli[8]

  • Pseudomonas aeruginosa[8]

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for PAD against a wide array of microorganisms are not extensively published in publicly available literature, the qualitative evidence strongly supports its antibacterial properties.

Antifungal Activity

The parent compound, azelaic acid, has been noted to possess anti-mycotic properties, with activity reported against Candida albicans.[8] This suggests a potential, though less explored, antifungal spectrum for PAD that warrants further investigation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and standardized evaluation of the antimicrobial properties of this compound, this section outlines standard experimental protocols for determining key antimicrobial parameters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Experimental Workflow for Broth Microdilution:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start prep_pad Prepare serial dilutions of PAD in broth start->prep_pad dispense Dispense PAD dilutions into 96-well plate prep_pad->dispense prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate dispense->inoculate controls Include positive (no PAD) and negative (no microbes) controls inoculate->controls incubate Incubate plate at optimal temperature and duration (e.g., 37°C for 24h) controls->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Methodology:

  • Preparation of PAD Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the PAD stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without PAD) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 24-48 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of PAD at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Workflow for MBC/MFC Determination:

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_results Results mic_plate Completed MIC plate subculture Subculture aliquots from clear wells (at and above MIC) onto agar plates mic_plate->subculture incubate_plates Incubate agar plates subculture->incubate_plates count_colonies Count colonies on each plate incubate_plates->count_colonies determine_mbc Identify the lowest concentration that results in ≥99.9% killing count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow for MBC/MFC determination following an MIC assay.

Detailed Methodology:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from each well of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain any PAD.

  • Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of PAD that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum.

Potential Mechanisms of Action and Signaling Pathways

The primary proposed mechanism of antimicrobial action for azelaic acid, and by extension PAD, is the inhibition of microbial protein synthesis .[8] This disruption of essential cellular processes leads to a bacteriostatic effect, preventing the proliferation of susceptible microorganisms.

Hypothesized Signaling Pathway Inhibition:

Mechanism_of_Action cluster_inhibition Inhibitory Effect PAD Potassium Azeloyl Diglycinate (PAD) Ribosome Bacterial Ribosome PAD->Ribosome Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Leads to

Caption: Hypothesized mechanism of action of PAD on bacterial protein synthesis.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by PAD. Investigating its effects on microbial cell membranes, DNA replication, and metabolic pathways could provide a more complete understanding of its antimicrobial activity.

Conclusion and Future Directions

This compound is a promising compound with a clinically relevant antimicrobial spectrum, particularly against bacteria implicated in acne. Its demonstrated efficacy, coupled with its excellent safety and tolerability profile, makes it a valuable ingredient in dermatological formulations.

Future research should focus on:

  • Quantitative Antimicrobial Spectrum Analysis: A comprehensive determination of MIC and MBC/MFC values for PAD against a broad panel of clinically relevant bacteria and fungi is essential.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which PAD exerts its antimicrobial effects will be critical for optimizing its use and developing new applications.

  • Anti-biofilm Investigations: Further studies on the concentration-dependent effects of PAD on biofilm formation and eradication for various microorganisms are warranted.

  • Synergy Studies: Exploring the synergistic potential of PAD with other antimicrobial agents could lead to the development of more effective combination therapies.

By addressing these research gaps, the full potential of this compound as a versatile antimicrobial agent can be realized, paving the way for novel therapeutic strategies in dermatology and beyond.

References

Methodological & Application

Application Note: Quantification of Potassium Azeloyl Diglycinate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium Azeloyl Diglycinate (PAD) is a water-soluble derivative of azelaic acid, valued in cosmetic formulations for its skin-lightening, sebum-regulating, and moisturizing properties.[1][2] Unlike azelaic acid, PAD offers improved solubility and stability in aqueous formulations, making it a popular ingredient in products such as serums, creams, and lotions.[2] Accurate quantification of PAD in these complex matrices is crucial for ensuring product quality, efficacy, and compliance with regulatory standards. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in cosmetic products.

Principle

The method employs reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is achieved on a C8 stationary phase with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase. The sample is extracted from the cosmetic matrix using a sodium hydroxide (B78521) and methanol (B129727) solution, followed by centrifugation and filtration.[3] Quantification is performed using an external standard calibration curve.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • SVEA C8 column (250 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Ultrasonic bath.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound (PAD) reference standard.

    • Acetonitrile (HPLC grade).[3][4]

    • Methanol (HPLC grade).[3][4]

    • Potassium dihydrogen phosphate.[3][4]

    • Phosphoric acid.[3][4]

    • Sodium hydroxide.[3]

    • Ultrapure water.

2. Preparation of Solutions

  • Phosphate Buffer (15 mmol/L, pH 3.0):

    • Accurately weigh approximately 2.04 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of ultrapure water.[4]

    • Adjust the pH to 3.0-3.1 with phosphoric acid.[3][4]

    • Filter the buffer solution through a 0.45 µm membrane filter before use.[4]

  • Mobile Phase:

    • Mobile Phase A: 15 mmol/L Potassium dihydrogen phosphate buffer (pH 3.0).[3]

    • Mobile Phase B: Acetonitrile.[3]

  • Extraction Solvent (60 mmol/L Sodium Hydroxide in Methanol/Water 1:1):

    • Prepare a 60 mmol/L aqueous sodium hydroxide solution by dissolving 2.4 g of sodium hydroxide in 1000 mL of ultrapure water.[3]

    • Mix the aqueous sodium hydroxide solution with methanol in a 1:1 ratio.[3]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the extraction solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the extraction solvent to obtain concentrations in the range of 5–1000 µg/mL.[3]

3. Sample Preparation

  • Accurately weigh approximately 0.20 g of the cosmetic sample (e.g., cream, serum) into a 50 mL centrifuge tube.[4]

  • Add 45 mL of the extraction solvent to the tube.[4]

  • Vortex for 1 minute to disperse the sample.[4]

  • Add extraction solvent to bring the final volume to 50 mL.[4]

  • Place the tube in an ultrasonic bath at 60°C for 90 minutes.[4]

  • Centrifuge the sample at 10,000 rpm for 5 minutes.[3][4]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

4. Chromatographic Conditions

  • Column: SVEA C8 (250 mm × 4.6 mm, 5 µm).[3][4]

  • Column Temperature: 30°C.[4]

  • Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 95 5
    10 95 5
    25 40 60
    30 40 60
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 210 nm.[4]

Data Presentation

The performance of the HPLC method has been validated and the quantitative data is summarized in the table below.[3]

ParameterResult
Linearity Range 5–1000 µg/mL
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) 0.015%
Recovery 87.66% to 108.96%
Relative Standard Deviation (RSD) 0.6% to 3.3%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_weigh 1. Weigh 0.2g of Cosmetic Sample add_solvent 2. Add 50mL of Extraction Solvent sample_weigh->add_solvent vortex_sonic 3. Vortex (1 min) & Ultrasonicate (90 min, 60°C) add_solvent->vortex_sonic centrifuge 4. Centrifuge (10,000 rpm, 5 min) vortex_sonic->centrifuge filter 5. Filter Supernatant (0.45 µm) centrifuge->filter hplc_inject 6. Inject 10 µL into HPLC System filter->hplc_inject std_prep Prepare Standard Solutions (5-1000 µg/mL) std_prep->hplc_inject hplc_run Chromatographic Separation (C8 Column, Gradient Elution) hplc_inject->hplc_run uv_detect UV Detection at 210 nm hplc_run->uv_detect peak_integration 7. Peak Integration and Identification uv_detect->peak_integration calibration 8. Construct Calibration Curve peak_integration->calibration quantification 9. Quantify PAD Concentration in Sample calibration->quantification

Caption: Workflow for the quantification of this compound in cosmetic formulations by HPLC.

References

Application Note: In Vitro Cell Culture Models for Testing Potassium Azeloyl Diglycinate (PAD) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium Azeloyl Diglycinate (PAD) is a water-soluble derivative of azelaic acid, known for its enhanced skin compatibility and stability in formulations.[1][2] It is a multifunctional ingredient used in dermatology and cosmetics to address various skin concerns, including hyperpigmentation, excessive sebum production, and inflammation.[1][3] PAD's efficacy stems from its ability to inhibit tyrosinase, regulate sebum, and exert anti-inflammatory effects.[1][4] This document provides detailed protocols for testing the efficacy of PAD in validated in vitro cell culture models.

Overview of PAD's Mechanisms of Action

PAD's therapeutic effects are attributed to three primary mechanisms:

  • Skin Brightening: PAD competitively inhibits tyrosinase, the key enzyme in melanin (B1238610) synthesis, leading to a reduction in hyperpigmentation and a more even skin tone.[1][4][5]

  • Sebum Regulation: It normalizes sebum production, making it beneficial for oily and acne-prone skin.[1][6] This is partly attributed to the inhibition of 5-alpha reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), which can stimulate sebaceous glands.[7][8][9]

  • Anti-inflammatory Properties: PAD reduces the production of pro-inflammatory mediators, helping to soothe sensitive skin and alleviate redness associated with conditions like rosacea.[1][10][11]

PAD_Mechanism_of_Action This compound (PAD) Multifunctional Action cluster_skin Skin Targets & Cellular Processes PAD Potassium Azeloyl Diglycinate (PAD) Tyrosinase Tyrosinase PAD->Tyrosinase Inhibits FiveAR 5-α-Reductase PAD->FiveAR Inhibits ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) PAD->ProInflammatory Reduces Melanogenesis Melanogenesis Hyperpigmentation Hyperpigmentation Sebum Sebum Production OilySkin Oily Skin / Acne Inflammation Inflammation Redness Redness / Irritation

Caption: Overview of this compound's key mechanisms of action.

Protocol 1: Evaluation of Skin Lightening Efficacy

This protocol uses B16-F10 murine melanoma cells, a standard model for studying melanogenesis, to assess PAD's ability to inhibit melanin synthesis and tyrosinase activity.[12][13]

References

Application Notes: Developing Stable Topical Formulations with Potassium Azeloyl Diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium Azeloyl Diglycinate (PAD) is a water-soluble derivative of azelaic acid, synthesized through the condensation of azelaic acid with the amino acid glycine.[1][2] This modification overcomes the solubility and formulation challenges associated with pure azelaic acid, which is insoluble in both water and oil.[1] PAD retains the beneficial properties of azelaic acid, including skin brightening, sebum regulation, and anti-inflammatory effects, while offering enhanced stability, compatibility in aqueous formulations, and improved skin tolerance.[3][4] These characteristics make it a versatile and desirable active ingredient for a wide range of topical products, particularly those targeting acne, rosacea, and hyperpigmentation.[5]

1. Physicochemical Properties of this compound

A comprehensive understanding of PAD's physicochemical properties is fundamental to developing stable and effective topical formulations.

PropertyValue/DescriptionReferences
INCI Name This compound[5]
CAS Number 477773-67-4[1]
Molecular Formula C13H21KN2O6[6]
Molecular Weight ~340.41 g/mol [6][7]
Appearance Clear, colorless to light yellow liquid or a white to off-white powder.[5][8][9]
Solubility Highly soluble in water.[1][4][8]
Recommended pH Range 6.0 - 8.0[10]
Recommended Usage Level 1% - 10%[11][10][12]
Stability Stable in various formulations including cleansers, gels, and emulsions.[8] Avoid use with Zinc PCA.[10][8][10]

2. Mechanism of Action

PAD exerts its therapeutic and cosmetic effects through multiple pathways, making it a multifunctional ingredient.

  • Skin Brightening: PAD competitively inhibits tyrosinase, the key enzyme in melanin (B1238610) synthesis.[13][14] This action helps to reduce hyperpigmentation, dark spots, and melasma, leading to a more even skin tone.[13][4]

  • Sebum Regulation: It normalizes sebum production, making it beneficial for oily and acne-prone skin by reducing excess oiliness.[13][3][14]

  • Anti-inflammatory Properties: PAD possesses anti-inflammatory effects that help to alleviate redness and improve skin texture.[13][3] It can reduce the release of pro-inflammatory cytokines like IL-1α.[13] This makes it suitable for managing conditions like rosacea and soothing sensitive skin.[13][3]

Below is a diagram illustrating the key signaling pathways influenced by this compound.

PAD_Mechanism_of_Action cluster_epidermis Epidermis cluster_melanocyte Melanocyte cluster_sebocyte Sebocyte cluster_keratinocyte Keratinocyte PAD Potassium Azeloyl Diglycinate (PAD) Tyrosinase Tyrosinase PAD->Tyrosinase Inhibits Sebum Sebum Production PAD->Sebum Normalizes ProInflammatory Pro-inflammatory Cytokines (e.g., IL-1α) PAD->ProInflammatory Reduces Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation OilySkin Oily Skin / Acne Sebum->OilySkin Inflammation Inflammation / Redness ProInflammatory->Inflammation

Mechanism of Action of PAD in the Skin

3. Formulation Development Protocols

The high water solubility and stability of PAD allow for its incorporation into various topical formulations such as creams, lotions, gels, and toners.[7][10]

3.1. Protocol for Oil-in-Water (O/W) Cream Formulation

This protocol outlines the preparation of a stable O/W cream containing 5% this compound.

Materials and Equipment:

  • Beakers

  • Homogenizer/High-shear mixer

  • Water bath

  • pH meter

  • Weighing scale

  • Propeller stirrer

Formulation Table:

PhaseIngredientFunction% w/w
A (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
This compound Active Ingredient 5.00
B (Oil Phase) Cetearyl AlcoholEmulsifier, Thickener4.00
Glyceryl StearateEmulsifier2.00
Caprylic/Capric TriglycerideEmollient5.00
DimethiconeEmollient1.00
C (Cooldown Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Citric Acid / Sodium Hydroxide (B78521)pH adjusterq.s.

Procedure:

  • Water Phase Preparation: In a main beaker, combine deionized water and glycerin. Begin stirring and slowly disperse xanthan gum until fully hydrated.

  • Add this compound to the water phase and stir until completely dissolved. Heat the water phase to 75-80°C.

  • Oil Phase Preparation: In a separate beaker, combine all ingredients of the oil phase (Phase B) and heat to 75-80°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

  • Cooling: Switch to gentle propeller stirring and allow the emulsion to cool.

  • Cooldown Phase: Once the temperature is below 40°C, add the preservative system (Phase C).[10]

  • pH Adjustment: Check the pH of the cream and adjust to the target range of 6.0-7.0 using citric acid or sodium hydroxide solution as needed.

  • Final Mixing: Continue stirring until the cream is smooth and uniform.

3.2. Protocol for a Clear Gel Formulation

This protocol describes the preparation of a simple, clear gel with 3% this compound.

Materials and Equipment:

  • Beakers

  • pH meter

  • Weighing scale

  • Propeller stirrer

Formulation Table:

PhaseIngredientFunction% w/w
A Deionized WaterVehicleq.s. to 100
CarbomerGelling Agent1.00
GlycerinHumectant2.00
B This compound Active Ingredient 3.00
Deionized WaterSolvent10.00
C TriethanolamineNeutralizerq.s.
Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl ButylcarbamatePreservative0.50

Procedure:

  • In a beaker, disperse the Carbomer in deionized water containing glycerin with continuous stirring until a uniform, lump-free dispersion is achieved.

  • In a separate beaker, dissolve the this compound in its portion of deionized water (Phase B).

  • Add the PAD solution to the Carbomer dispersion and mix until uniform.

  • Slowly add Triethanolamine (Phase C) dropwise to neutralize the Carbomer and form the gel. Monitor the pH and viscosity. The target pH is 6.0-7.0.

  • Add the preservative and mix thoroughly.

4. Stability Testing Protocols

Stability testing is crucial to ensure the product maintains its physical, chemical, and microbiological quality throughout its shelf life.

4.1. Experimental Workflow for Stability Testing

Stability_Workflow cluster_conditions Storage Conditions start Prepare Final Formulation Batches package Package in Final Container Closure System start->package initial_testing Time 0 Testing: - Physical Properties - Chemical Assay (HPLC) - pH, Viscosity package->initial_testing storage Place Samples in Stability Chambers initial_testing->storage real_time Real-Time: 25°C ± 2°C / 60% RH ± 5% RH storage->real_time accelerated Accelerated: 40°C ± 2°C / 75% RH ± 5% RH storage->accelerated pull_points Pull Samples at Specified Time Points (e.g., 1, 3, 6 months for accelerated) real_time->pull_points accelerated->pull_points retest Repeat Time 0 Tests: - Physical Properties - Chemical Assay (HPLC) - pH, Viscosity pull_points->retest data_analysis Analyze Data & Compare to Specifications retest->data_analysis end Determine Shelf Life data_analysis->end

Workflow for Topical Formulation Stability Testing

4.2. Accelerated Stability Testing Protocol

Accelerated stability testing uses exaggerated storage conditions to speed up chemical degradation and physical changes, allowing for a faster prediction of shelf life.[15]

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[16]

  • Duration: 3 to 6 months.[17]

  • Testing Time Points: A minimum of three time points: 0, 3, and 6 months.[15]

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, phase separation, and packaging integrity.

    • Chemical Properties: Assay of this compound (using HPLC), pH.

    • Physicochemical Properties: Viscosity.

Acceptance Criteria: A significant change is typically defined as a >5% change in the assay of the active ingredient from its initial value, or if the product fails to meet its other established specifications for appearance, pH, etc.[15]

5. Analytical Method for Quantification of PAD

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying PAD in the formulation during stability studies.

5.1. HPLC Method Protocol

The following is a sample HPLC method adapted from published literature for the determination of PAD in cosmetic products.[18][19]

Instrumentation and Conditions:

ParameterSpecification
HPLC System HPLC with UV Detector
Column C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 15 mmol/L Potassium Dihydrogen Phosphate (pH=3.0) B: Acetonitrile
Gradient Elution A time-based gradient should be optimized to ensure separation from excipients.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 0.2 g of the cream or gel sample into a 50 mL volumetric flask.

  • Add an extraction solvent consisting of a 1:1 mixture of 60 mmol/L sodium hydroxide solution and methanol.[18][19]

  • Vortex for 1 minute, then sonicate in a heated bath (e.g., 60°C) for 90 minutes to ensure complete extraction.[19]

  • Allow to cool and dilute to volume with the extraction solvent.

  • Centrifuge the solution at high speed (e.g., 10,000 rpm) for 5 minutes.[19]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantification: Quantification is performed using an external standard curve prepared from known concentrations of a this compound reference standard.[18] The linearity should be established over a suitable range (e.g., 5-1000 µg/mL).[18]

This compound is a highly effective and versatile active ingredient for topical formulations. Its excellent water solubility, stability, and compatibility make it significantly easier to formulate than its parent compound, azelaic acid. By following structured formulation protocols and conducting rigorous stability testing with validated analytical methods, researchers and drug development professionals can successfully develop stable, elegant, and efficacious topical products that deliver the multifaceted benefits of PAD for various skin concerns.

References

Application Notes: Protocols for Assessing the Tyrosinase Inhibitory Activity of Potassium Azeloyl Diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Azeloyl Diglycinate (PAD) is a water-soluble derivative of azelaic acid, known for its skin-brightening, anti-inflammatory, and sebum-regulating properties.[1][2] Its primary mechanism for skin brightening lies in the competitive inhibition of tyrosinase, the key enzyme in the melanin (B1238610) synthesis pathway.[1][3] By reducing tyrosinase activity, PAD effectively diminishes hyperpigmentation, leading to a more even skin tone.[3] These application notes provide detailed protocols for assessing the tyrosinase inhibitory activity of PAD using both in vitro and cell-based assays.

Mechanism of Action: Tyrosinase Inhibition

Melanogenesis, the process of melanin production, is initiated by the enzyme tyrosinase. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Dopaquinone then serves as a precursor for the synthesis of melanin. PAD, as a competitive inhibitor, vies with the natural substrate (L-tyrosine) for the active site of the tyrosinase enzyme. This binding action reduces the catalytic efficiency of the enzyme, thereby decreasing the rate of melanin synthesis.[1]

In Vitro Protocol: Mushroom Tyrosinase Inhibition Assay

This assay provides a rapid and straightforward method to screen for tyrosinase inhibitors using commercially available mushroom tyrosinase.[6][7]

Experimental Protocol

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine or L-DOPA (substrate)

  • This compound (PAD)

  • Kojic Acid (positive control)[2]

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-Tyrosine or L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of PAD in phosphate buffer to determine the IC50 value.

    • Prepare a stock solution of Kojic acid in phosphate buffer as a positive control.

  • Assay in 96-Well Plate:

    • To each well, add the following in order:

      • Phosphate buffer

      • Test solution (PAD dilution, Kojic acid, or buffer for the blank)

      • Mushroom tyrosinase solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[1]

    • Initiate the reaction by adding the substrate (L-Tyrosine or L-DOPA) to all wells.

  • Measurement:

    • Immediately measure the absorbance of the plate at a specific wavelength (typically 475-510 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes).[1][3][7] The formation of dopachrome (B613829) from the oxidation of the substrate results in a colored product.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of PAD and the controls.

    • Determine the percentage of tyrosinase inhibition for each PAD concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the vehicle-treated control and A_sample is the absorbance of the PAD-treated sample.[8]

    • Plot the percentage inhibition against the logarithm of the PAD concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Quantitative Data (Hypothetical for PAD, based on known tyrosinase inhibitors)
CompoundIC50 (µM)Inhibition Type
This compoundTBDCompetitive
Kojic Acid~10-25Competitive

TBD: To be determined by experimentation. The IC50 of Kojic acid can vary depending on assay conditions.

Cell-Based Protocol: B16F10 Melanoma Cell Assay

This assay evaluates the effect of PAD on tyrosinase activity and melanin production within a cellular context, providing a more biologically relevant model.[9][10] The B16F10 murine melanoma cell line is a well-established model for studying melanogenesis.[9]

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture B16F10 cells B Seed cells in 6-well plates A->B C Treat cells with varying concentrations of PAD B->C D Include positive (Kojic Acid) and vehicle controls E Incubate for 48-72 hours C->E D->E F Cell Lysis E->F G Protein Quantification F->G H Melanin Content Assay F->H I Cellular Tyrosinase Activity Assay F->I G cluster_pathway Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of TRP1 TRP-1 MITF->TRP1 activates transcription of TRP2 TRP-2 MITF->TRP2 activates transcription of Melanin Melanin Tyrosinase->Melanin catalyzes rate-limiting step TRP1->Melanin TRP2->Melanin

References

Application Notes and Protocols: In Vivo Animal Models for Evaluating the Anti-Inflammatory Effects in Peripheral Artery Disease (PAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peripheral Artery Disease (PAD) is a chronic condition characterized by atherosclerotic occlusion of arteries, primarily in the lower limbs, leading to reduced blood flow (ischemia).[1] Inflammation is a critical component in the initiation and progression of atherosclerosis, the underlying cause of PAD.[2][3] Inflammatory pathways contribute to endothelial dysfunction, plaque formation, and the systemic inflammatory state observed in PAD patients.[2][4] Consequently, evaluating the anti-inflammatory potential of novel therapeutic agents is a key focus in PAD research. Animal models are indispensable tools for these preclinical investigations, allowing for the study of disease mechanisms and the assessment of drug efficacy.[1][5]

This document provides detailed application notes and protocols for commonly used in vivo animal models to assess the anti-inflammatory effects of test compounds in the context of PAD. It covers both acute inflammatory models for initial screening and disease-specific models that more closely mimic the pathophysiology of human PAD.

Section 1: Acute Inflammatory Models for Preliminary Screening

Acute, non-specific inflammatory models are valuable for the initial screening of compounds to identify potential anti-inflammatory activity. These models are typically robust, reproducible, and allow for rapid assessment.[6]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-established model for evaluating acute inflammation.[6] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, hyperalgesia, and neutrophil infiltration.[7][8] The early phase involves the release of histamine, serotonin, and bradykinin, while the later phase is mediated by prostaglandins (B1171923) and cytokines.[6][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • Carrageenan Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound Group(s) (various doses)

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes prior to carrageenan injection.

  • Inflammation Induction:

    • Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline.[7]

    • Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7][8] The left paw can serve as a non-inflamed control.

  • Edema Measurement:

    • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage increase in paw volume: [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.

  • Optional Endpoints (Tissue Collection): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue collected for:

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

    • Cytokine Analysis: Measurement of TNF-α, IL-1β, and IL-6 levels via ELISA or qPCR.

    • Histology: To assess inflammatory cell infiltration and tissue damage.

Data Presentation

Table 1: Effect of a Hypothetical Test Compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
1Vehicle Control-0.05 ± 0.01-
2Carrageenan Control-0.78 ± 0.060%
3Positive ControlIndomethacin (10)0.35 ± 0.0455.1%
4Test CompoundPAD-Compound A (25)0.61 ± 0.0521.8%
5Test CompoundPAD-Compound A (50)0.42 ± 0.0446.2%

Experimental Workflow

G acclimatize Animal Acclimatization (1 week) grouping Random Grouping (Control, Test Drug) acclimatize->grouping baseline Baseline Paw Volume Measurement (V0) grouping->baseline admin Administer Test Compound or Vehicle baseline->admin induce Induce Inflammation (Carrageenan Injection) admin->induce 60 min measure Measure Paw Volume (Vt at 1, 2, 3, 4, 5h) induce->measure euthanasia Euthanasia & Tissue Collection (Optional) measure->euthanasia 5h Post-Induction analysis Data Analysis (% Inhibition, Cytokines, MPO) measure->analysis euthanasia->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Section 2: Disease-Specific Models of PAD

To evaluate anti-inflammatory agents in a more clinically relevant context, models that mimic the chronic ischemic and inflammatory conditions of PAD are necessary. The most common approach is the surgical induction of hindlimb ischemia (HLI).[1][5]

Murine Hindlimb Ischemia (HLI) Model

This model involves the ligation and/or excision of the femoral artery in mice or rats, leading to acute ischemia in the distal limb.[5] While this represents an acute event rather than the chronic progression of atherosclerosis, it is a valuable tool for studying inflammation, angiogenesis, and tissue regeneration in response to ischemia.[1][9] To better mimic the chronic nature of human PAD, some protocols employ a two-stage procedure with gradual occlusion followed by excision.[5]

Experimental Protocol: Femoral Artery Ligation in Mice

  • Animals: C57BL/6 or BALB/c mice (8-12 weeks old) are frequently used. Genetically modified mice (e.g., ApoE-/- on a high-fat diet) can be used to incorporate an atherosclerotic background.[10]

  • Grouping: Randomly assign mice to experimental groups:

    • Sham Operation Control

    • HLI + Vehicle Control

    • HLI + Test Compound Group(s)

  • Anesthesia and Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Make a small incision in the skin of the upper thigh to expose the femoral artery and its branches.

    • Carefully ligate the femoral artery proximal to the origin of the profunda femoris artery and distal to the origin of the saphenous artery using a non-absorbable suture.

    • The segment of the artery between the ligatures may be excised.

    • Close the skin incision with sutures or wound clips.

    • The sham operation involves the same procedure but without artery ligation.

  • Compound Administration: The test compound can be administered before surgery (prophylactic) or after surgery (therapeutic) for a specified duration (e.g., 7, 14, or 28 days).

  • Post-Operative Assessment:

    • Blood Flow: Monitor limb perfusion using Laser Doppler Perfusion Imaging (LDPI) at multiple time points (e.g., immediately post-op, and days 3, 7, 14, 21).

    • Clinical Scoring: Assess limb necrosis and function using a clinical scale (e.g., 0=normal, 1=toe necrosis, 2=foot necrosis, 3=limb necrosis).

  • Endpoint Analysis (Tissue Collection): At the end of the study, euthanize animals and collect the ischemic gastrocnemius muscle.

    • Inflammatory Markers: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) and adhesion molecules (ICAM-1, VCAM-1) using ELISA, qPCR, or Western Blot.[2][4]

    • Histology/Immunohistochemistry: Assess inflammatory cell (e.g., macrophage, neutrophil) infiltration and muscle fiber integrity (H&E staining).

    • Angiogenesis Assessment: Stain for capillary density using markers like CD31.

Data Presentation

Table 2: Effect of a Hypothetical Test Compound on Inflammatory Markers in Ischemic Muscle (Day 7 Post-HLI)

GroupTreatmentIL-6 (pg/mg protein) (± SEM)TNF-α (pg/mg protein) (± SEM)MPO Activity (U/g tissue) (± SEM)
1Sham Control15.2 ± 2.125.5 ± 3.41.2 ± 0.3
2HLI + Vehicle88.6 ± 9.5112.8 ± 12.19.8 ± 1.1
3HLI + PAD-Compound B45.3 ± 5.861.4 ± 7.24.5 ± 0.6

Section 3: Key Inflammatory Signaling Pathways in PAD

Understanding the molecular pathways driving inflammation in PAD is crucial for targeted drug development. Several interconnected signaling cascades are implicated. A central pathway involves Toll-like receptors (TLRs), which recognize damage-associated molecular patterns (DAMPs) released from ischemic tissue.[2] TLR activation, particularly TLR4, triggers a downstream cascade through the adaptor protein MyD88, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] NF-κB then translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1), and adhesion molecules.[2][11] This cascade amplifies the inflammatory response, recruiting more immune cells and exacerbating tissue damage.

G cluster_n Nucleus stimulus Ischemia / DAMPs receptor TLR4 stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK / PI3K-Akt (Kinase Cascades) adaptor->kinase_cascade nfkb_complex IκB-NF-κB (Inactive) kinase_cascade->nfkb_complex phosphorylates IκB nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκB degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Transcription nfkb_active->genes cytokines TNF-α, IL-1β, IL-6, MCP-1, ICAM-1 genes->cytokines inflammation Inflammation (Leukocyte Infiltration, Endothelial Dysfunction) cytokines->inflammation

Key Inflammatory Signaling Pathway in PAD.

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-inflammatory therapies for PAD.[6] While acute models like carrageenan-induced paw edema are effective for initial high-throughput screening, disease-specific models such as surgically induced hindlimb ischemia are essential for validating efficacy in a more pathologically relevant setting. A comprehensive evaluation should include functional outcomes (e.g., blood perfusion), clinical assessment, and detailed molecular analysis of inflammatory mediators and signaling pathways in the affected tissue. This multi-faceted approach will facilitate the successful translation of promising anti-inflammatory agents from preclinical models to clinical application for the treatment of PAD.

References

Application Notes and Protocols for Measuring Sebum Reduction Following Potassium Azeloyl Diglycinate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium Azeloyl Diglycinate and Sebum Regulation

Sebum, a complex mixture of lipids produced by sebaceous glands, is essential for maintaining the skin's barrier function and hydration.[1] However, excessive sebum production (seborrhea) is a primary factor in the pathophysiology of acne vulgaris and contributes to an "oily" skin phenotype.[2][3] Consequently, ingredients that effectively regulate sebum production are of high interest in dermatology and cosmetic science.

This compound (PAD) is a water-soluble derivative of azelaic acid, a dicarboxylic acid known for its therapeutic effects in treating acne, rosacea, and hyperpigmentation.[4][5][6] PAD is synthesized by combining azelaic acid with glycine, an amino acid that imparts hydrating properties.[6][7] This modification enhances the formulation compatibility and bioavailability of azelaic acid.[6]

The primary mechanism by which PAD is thought to regulate sebum is through the inhibition of 5-alpha-reductase.[8] This enzyme is responsible for converting testosterone (B1683101) into dihydrotestosterone (B1667394) (DHT), a potent androgen that stimulates sebaceous gland activity and sebum synthesis.[9][10][11] By reducing DHT levels within the pilosebaceous unit, PAD can normalize sebum production, making it a valuable active ingredient for oily and acne-prone skin.[4][7][12]

These application notes provide detailed methodologies for quantifying the sebum-reducing effects of PAD using both in vivo and in vitro techniques.

Proposed Mechanism of Action: PAD in Sebum Reduction

The signaling pathway illustrates how this compound (PAD) intervenes in the process of sebum production. By inhibiting the 5-alpha-reductase enzyme, PAD reduces the conversion of testosterone to the more potent androgen, Dihydrotestosterone (DHT). Lower levels of DHT lead to decreased stimulation of the androgen receptor in sebocytes, resulting in normalized sebaceous gland activity and reduced sebum output.

Sebum_Reduction_Pathway cluster_Cell Sebocyte Testosterone Testosterone FiveAlphaReductase 5-alpha-reductase (Enzyme) Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT Converts AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds & Activates SebumProduction Increased Sebum Production AndrogenReceptor->SebumProduction Stimulates PAD Potassium Azeloyl Diglycinate (PAD) PAD->FiveAlphaReductase Inhibits

Caption: Proposed mechanism of PAD on the 5-alpha-reductase pathway.

In Vivo Techniques for Measuring Sebum Reduction

In vivo studies on human subjects are the gold standard for substantiating sebum control claims. These non-invasive methods measure sebum on the skin surface, providing direct evidence of a product's efficacy.

Comparison of In Vivo Measurement Techniques
TechniquePrincipleAdvantagesDisadvantagesData Type
Sebumetry® Grease Spot PhotometryRapid, easy to use, reproducible, quantitative.[13][14]Measures only surface lipids; requires specific equipment.[15]Quantitative (µg/cm²)
Sebutape® / Sebufix® Lipid-Absorbent Polymer FilmVisualizes active sebaceous follicles, good for qualitative assessment.[16][17]Less precise than Sebumetry®, influenced by application pressure.Semi-quantitative/Qualitative
Solvent Extraction Washing skin with a solvent (e.g., hexane/ether) and analyzing the extract.[1][16]Highly accurate, allows for lipid composition analysis.Time-consuming, potential for skin irritation, cumbersome.[1]Quantitative (mg/cm²)
Image Analysis Polarized light photography to visualize and quantify skin surface lipids.[16]Non-contact, provides spatial distribution of sebum.Requires specialized imaging equipment and software.Quantitative/Qualitative
Experimental Protocol: Clinical Efficacy Study using Sebumetry®

This protocol outlines a controlled, double-blind study to evaluate the efficacy of a PAD-containing formulation in reducing facial sebum.

3.2.1 Volunteer Recruitment

  • Inclusion Criteria: 20-30 healthy volunteers aged 18-45 with self-perceived oily or combination facial skin.[17][18] Sebumeter® baseline reading >100 µg/cm² on the forehead.

  • Exclusion Criteria: Active dermatological conditions, use of topical or systemic medications affecting sebum production (e.g., retinoids, hormonal agents), known allergies to test product ingredients.

  • Washout Period: A 1-2 week washout period where volunteers use a standardized neutral cleanser and no other facial treatments.

3.2.2 Study Design & Procedure

  • Acclimatization: Volunteers rest for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%) before any measurements are taken.[15][19]

  • Baseline Measurement (T0):

    • Define test areas on the face (e.g., forehead, cheeks, nose).[19][20] The cheeks are often recommended as stable testing sites.[19][20]

    • Measure the Casual Sebum Level (CSL) at each test site using a Sebumeter® SM 815/810.[16][17][19] The probe is pressed onto the skin for 30 seconds to absorb sebum, and the device provides a reading in µg/cm².[13][16]

  • Product Application:

    • A standardized amount of the test product (e.g., containing 3-5% PAD) is applied to one side of the face, and a placebo vehicle is applied to the contralateral side.

  • Post-Application Measurements:

    • Short-Term (Mattifying Effect): Sebumeter® measurements are repeated at intervals such as 2, 4, and 6 hours post-application (T2h, T4h, T6h).[21][22]

    • Long-Term (Regulating Effect): Volunteers apply the products twice daily for 28-42 days.[3][18][21] Measurements are taken at baseline (Day 0) and repeated on Day 14, Day 28, and Day 42.[18]

  • Data Analysis:

    • Calculate the mean sebum levels for both the PAD-treated and placebo-treated sites at each time point.

    • Determine the percentage reduction in sebum compared to baseline for each group.

    • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to assess the significance of the changes.[19]

InVivo_Workflow Recruit Volunteer Recruitment (N=30, Oily Skin) Washout 1-Week Washout Period Recruit->Washout Acclimate Acclimatization (30 min, controlled room) Washout->Acclimate Baseline Baseline Measurement (D0) (Sebumeter®) Acclimate->Baseline Application Split-Face Product Application (PAD vs. Placebo) Baseline->Application FollowUp Follow-Up Measurements (D14, D28, D42) Application->FollowUp 2x Daily Use Analysis Data Analysis (% Reduction, Stats) FollowUp->Analysis

Caption: Workflow for an in vivo clinical study on sebum reduction.

Example Data Presentation: In Vivo Sebumetry® Study
Time PointMean Sebum Level (µg/cm²) - PlaceboMean Sebum Level (µg/cm²) - PAD 5%% Sebum Reduction (PAD vs. Placebo)p-value
Day 0 (Baseline) 165.4 ± 25.1168.2 ± 28.3--
Day 14 162.1 ± 23.9145.7 ± 22.510.1%<0.05
Day 28 163.5 ± 24.8132.8 ± 21.718.8%<0.01
Day 42 164.0 ± 26.0118.5 ± 19.927.7%<0.001

Data are hypothetical and presented as mean ± standard deviation. A study on a cosmetic serum showed a significant sebum reduction of 19.4% at day 28 and 23.7% at day 42.[18]

In Vitro & Ex Vivo Techniques for Mechanistic Insights

In vitro and ex vivo models are crucial for understanding the biological mechanisms by which PAD reduces sebum production at the cellular and tissue levels. These models allow for controlled experiments that are not possible in human subjects.

Comparison of In Vitro / Ex Vivo Models
ModelDescriptionKey AssaysAdvantagesDisadvantages
Sebocyte Cell Culture Immortalized human sebocytes (e.g., SEBO662) grown in monolayers.[23]Lipid synthesis (Nile Red, Oil Red O staining), cell proliferation, 5-alpha-reductase activity.High-throughput screening, good for mechanistic studies.Lacks 3D tissue architecture, incomplete differentiation.[24]
3D Sebocyte Models Sebocytes cultured in a 3D matrix to better mimic the in vivo environment.[23][24]Same as above, plus tissue morphology.More physiologically relevant than 2D culture.[24]More complex and costly to maintain.
Ex Vivo Skin Explants Full-thickness human skin samples maintained in culture.[23][25]Histology (sebaceous gland size), immunofluorescence, lipidomics.Preserves the natural tissue architecture and cell-cell interactions.[25]Limited viability (approx. 7 days), high variability between donors.[25]
Experimental Protocol: In Vitro Sebocyte Lipid Synthesis Assay

This protocol uses Nile Red, a lipophilic fluorescent dye, to quantify intracellular lipid accumulation in human sebocytes treated with PAD.

  • Cell Culture:

    • Culture SEBO662 human sebocytes in Sebomed medium or an appropriate growth medium.

    • Seed cells into a 96-well black, clear-bottom plate and allow them to adhere for 24 hours.

  • Induction of Lipogenesis:

    • To mimic a seborrheic state, stimulate lipid production by treating cells with lipogenic agents such as insulin, linoleic acid, or testosterone for 24-48 hours.

  • PAD Treatment:

    • Treat the stimulated cells with various non-cytotoxic concentrations of PAD (e.g., 0.1%, 0.5%, 1.0%) for an additional 24-72 hours. Include a vehicle control and a positive control (e.g., a known 5-alpha-reductase inhibitor).

  • Nile Red Staining:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a Nile Red staining solution (e.g., 1 µg/mL in PBS) to each well and incubate for 15 minutes at 37°C, protected from light.

  • Quantification:

    • Wash the cells again with PBS to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~565 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number (which can be determined by a parallel cytotoxicity assay like MTT or by staining nuclei with Hoechst).

    • Calculate the percentage inhibition of lipid synthesis for each PAD concentration compared to the vehicle-treated control.

Example Data Presentation: In Vitro Lipid Synthesis Assay
Treatment GroupMean Fluorescence Intensity (Arbitrary Units)% Inhibition of Lipid Synthesis
Untreated Control 150 ± 15-
Vehicle Control (Stimulated) 850 ± 550%
PAD 0.1% 675 ± 4820.6%
PAD 0.5% 480 ± 3943.5%
PAD 1.0% 310 ± 3163.5%
Positive Control 350 ± 3558.8%

Data are hypothetical and presented as mean ± standard deviation.

Technique_Relationship cluster_InVivo In Vivo (Clinical Efficacy) cluster_InVitro In Vitro / Ex Vivo (Mechanism) Sebumetry Sebumetry® Result1 Quantitative Data (µg/cm²) Sebumetry->Result1 Sebutape Sebutape® Result2 Semi-Quantitative Data (Spot Analysis) Sebutape->Result2 ImageAnalysis Image Analysis ImageAnalysis->Result1 ImageAnalysis->Result2 Sebocytes Sebocyte Culture Result3 Cellular Lipid Levels (Fluorescence) Sebocytes->Result3 Explants Skin Explants Result4 Tissue Morphology (Gland Size) Explants->Result4 EnzymeAssay 5-AR Enzyme Assay Result5 Enzyme Inhibition (IC50) EnzymeAssay->Result5

References

Application Notes and Protocols: Formulating with Potassium Azeloyl Diglycinate for Optimal Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Potassium Azeloyl Diglycinate (PAD)

This compound (PAD) is a multifunctional cosmetic ingredient derived from the condensation of azelaic acid with the amino acid glycine (B1666218).[1] This chemical modification transforms the water-insoluble azelaic acid into a highly water-soluble, stable, and versatile compound, overcoming significant formulation challenges associated with its parent molecule.[2] PAD retains the well-documented therapeutic benefits of azelaic acid—including anti-inflammatory, skin brightening, and anti-acne effects—while offering enhanced bioavailability and a superior safety profile, making it suitable for a wide range of dermatological and cosmetic formulations.[2][3]

Key Physicochemical Properties:

  • Appearance: Clear, colorless to light yellow liquid.[4]

  • Solubility: Highly soluble in water.[5]

  • Stability: Stable over a wide pH range and resistant to high temperatures during formulation.[1][4]

  • Compatibility: Excellent compatibility with common cosmetic ingredients.[3]

  • Nature: Amphiphilic, possessing both hydrophilic and lipophilic characteristics.[3]

The incorporation of glycine not only improves solubility but also imparts a moisturizing and skin-soothing effect, contributing to improved skin elasticity and barrier function.[4]

Mechanism of Action for Dermatological Applications

PAD exerts its effects on the skin through multiple biological pathways, making it a versatile active for treating conditions related to hyperpigmentation, acne, and inflammation.

Skin Brightening and Hyperpigmentation Control

The primary mechanism for skin brightening is the competitive inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. By modulating this pathway, PAD effectively reduces melanin production, leading to an evening of skin tone and a reduction in hyperpigmented areas like melasma and post-inflammatory hyperpigmentation.[3][5]

Tyrosinase_Inhibition cluster_0 Melanocyte Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme PAD Potassium Azeloyl Diglycinate (PAD) PAD->Tyrosinase  Inhibits

Mechanism of PAD in skin brightening.
Sebum Regulation and Anti-Acne Effects

PAD helps normalize sebum production, making it highly effective for oily and acne-prone skin.[3] It is suggested to inhibit the enzyme 5-α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), a key hormone in sebum production. By regulating sebum, PAD reduces clogged pores and the proliferation of acne-causing bacteria.[3]

Anti-Inflammatory Action

PAD demonstrates significant anti-inflammatory properties, which are beneficial for sensitive skin and conditions like rosacea. It can reduce the release of pro-inflammatory cytokines, thereby alleviating redness and irritation.[5] This calming effect helps to restore skin balance and improve overall skin texture.

Anti_Inflammatory_Pathway cluster_1 Keratinocyte Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Irritants) Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (e.g., IL-1α) Inflammatory_Stimuli->Pro_Inflammatory_Cytokines Inflammation_Response Inflammatory Response (Redness, Irritation) Pro_Inflammatory_Cytokines->Inflammation_Response PAD Potassium Azeloyl Diglycinate (PAD) PAD->Pro_Inflammatory_Cytokines  Inhibits Release

Anti-inflammatory action of PAD.

Formulation Guidelines for Optimal Skin Penetration

While PAD's water solubility inherently enhances its bioavailability compared to azelaic acid, formulation strategies can further optimize its delivery into the epidermis and dermis.[3] Specific quantitative data on the permeation of PAD with various enhancers is limited in public literature; therefore, the following guidelines are based on its physicochemical properties and established principles of topical drug delivery.

3.1 Vehicle Selection The choice of vehicle is critical for the efficacy of a water-soluble active like PAD.

  • Hydrogels and Serums (O/W): These aqueous-based systems are excellent choices. They allow for high concentrations of PAD to be solubilized and can provide a rapid release of the active ingredient. The simple matrix minimizes interactions that might hinder penetration.

  • Oil-in-Water (O/W) Emulsions (Creams, Lotions): O/W emulsions are versatile and can be formulated to be aesthetically pleasing. The external aqueous phase is ideal for incorporating PAD. The lipid components of the emulsion can help to transiently modify the stratum corneum's barrier function, potentially aiding the penetration of PAD.

  • Microemulsions and Nanoemulsions: These advanced delivery systems can enhance the penetration of both hydrophilic and lipophilic compounds. For PAD, a nanoemulsion could increase its interaction with the skin barrier and improve deposition in the epidermis.

3.2 Use of Penetration Enhancers To further boost skin penetration, formulators can incorporate excipients that reversibly disrupt the stratum corneum.

  • Glycols (Propylene Glycol, Butylene Glycol, Pentylene Glycol): These are widely used as solvents and humectants and are known to act as penetration enhancers. They can fluidize the lipid bilayers of the stratum corneum, creating pathways for active penetration. They are highly compatible with the aqueous nature of PAD.

  • Fatty Acids (e.g., Oleic Acid): While less common in aqueous serums, oleic acid can be included in emulsion-based formulations to disrupt the skin barrier. Care must be taken with concentration to avoid irritation.[[“]]

  • Film-Forming Agents (e.g., Hydroxypropyl Chitosan): In one study, PAD was combined with hydroxypropyl chitosan (B1678972) (HPCH).[7] HPCH forms a protective, breathable film on the skin, which can increase the residency time and contact of the active with the skin, thereby potentially enhancing penetration.[7]

3.3 pH Considerations PAD is stable across a range of pH values, typically supplied in a solution with a pH between 6.5 and 8.0.[4] Formulating within a pH range of 5.0 to 7.0 is recommended to maintain skin compatibility and active stability.

Quantitative Data Summary

The following tables summarize quantitative results from clinical and preclinical studies involving PAD.

Table 1: Clinical Efficacy of a 5% PAD Cream in Rosacea Management [7][8]

ParameterMeasurement ToolBaseline (Mean)Day 28 (Mean Change from Baseline)Statistical Significance
Erythema (Face)Mexameter®Not specifiedStatistically significant reduction vs. placebop < 0.05
Skin HydrationCorneometer®Not specifiedStatistically significant improvement vs. placebop < 0.05
Flushing, Stinging, BurningClinical AssessmentNot specifiedSignificant reduction in symptomsNot specified

Study Design: Randomized, double-blind, placebo-controlled trial with 42 patients over 28 days.[7]

Table 2: Efficacy of a 3% PAD Aqueous Solution [3]

ParameterMeasurement AreaDurationResult
Sebum LevelsForehead, Nose, Chin3 Weeks-29.4%, -27.0%, -31.5% reduction respectively
Skin HydrationForehead, Cheek3 Weeks+12.7%, +8.2% increase respectively
Skin ViscoelasticityForehead3 Weeks+2.5% increase

Study Design: Evaluation in five volunteers applying the solution twice daily.[3]

Table 3: Formulation Concentrations in Efficacy Studies

Study FocusPAD Concentration(s)Vehicle TypeReference
Rosacea Management5%Cream (O/W Emulsion)Berardesca et al., 2012[7]
Anti-Aging Effects3%, 5%, 7%Cream (O/W Emulsion)Formulation and evaluation of the cream made from this compound as an anti-aging, 2019[9]
Sebum & Hydration3%Aqueous SolutionCosmetics & Toiletries, 2002[3]

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the skin penetration and permeation of PAD from a topical formulation.

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data P1 Prepare ex vivo skin membrane (e.g., human or porcine) P2 Mount skin on Franz Cell (Stratum Corneum facing donor) P1->P2 P3 Fill receptor chamber with buffer (e.g., PBS pH 7.4) P2->P3 P4 Equilibrate system at 32°C P3->P4 E1 Apply finite dose of PAD formulation to skin surface P4->E1 E2 Collect samples from receptor fluid at defined time points (e.g., 1, 2, 4, 8, 12, 24h) E1->E2 A2 At study end, extract PAD from skin layers (epidermis, dermis) E1->A2 After 24h E3 Replenish receptor fluid with fresh buffer after each sample E2->E3 A1 Quantify PAD concentration in samples using HPLC E2->A1 E3->E2 Repeat A3 Calculate cumulative amount permeated, flux, and skin deposition A1->A3 A2->A3

Workflow for an In Vitro Skin Permeation Study.

1. Objective: To quantify the permeation rate (flux) and skin deposition of PAD from a test formulation.

2. Materials:

  • Vertical Franz Diffusion Cells (e.g., 9 mm orifice, 5 mL receptor volume).[10][11]

  • Ex vivo skin membrane: Full-thickness human skin from elective surgery or porcine ear skin are suitable models.[12][13]

  • Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4, with a solubility enhancer for PAD if necessary, degassed prior to use.

  • Test Formulation: Cream, gel, or serum containing a known concentration of PAD.

  • HPLC system for analysis.

3. Methodology:

  • Skin Preparation: Excise subcutaneous fat from the skin sample. Cut the skin into sections large enough to fit the Franz cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Equilibration: Fill the receptor chamber with receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place the cells in a stirring water bath maintained at 32±1°C to simulate skin surface temperature. Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the volume with fresh, pre-warmed receptor fluid.

  • Terminal Analysis: At the end of the experiment (24 hours), dismount the skin. Wipe the surface to remove excess formulation. Separate the epidermis from the dermis (e.g., via heat separation). Extract PAD from each layer using an appropriate solvent.

  • Quantification: Analyze the concentration of PAD in the collected receptor fluid samples and skin extracts using a validated HPLC method.

4. Data Analysis:

  • Calculate the cumulative amount of PAD permeated per unit area (μg/cm²) over time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp) if desired.

  • Quantify the amount of PAD deposited in the epidermis and dermis (μg/cm²).

Protocol: Clinical Assessment of Erythema and Hydration

This protocol is adapted from the study by Berardesca et al. (2012) for evaluating the efficacy of a PAD formulation on rosacea symptoms.[7]

1. Objective: To assess the efficacy and tolerability of a PAD formulation in reducing erythema and improving skin hydration in human subjects.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group study.

  • Subjects: 40-50 participants with mild to moderate rosacea (Stage I or II).

  • Test Product: 5% PAD cream.

  • Placebo: Vehicle cream without PAD.

  • Duration: 28 days of application, with follow-up.

3. Methodology:

  • Recruitment & Baseline: Recruit subjects meeting inclusion criteria. At baseline (Day 0), perform instrumental and clinical assessments.

  • Randomization: Randomly assign subjects to either the active or placebo group.

  • Application: Instruct subjects to apply the assigned product twice daily (morning and evening) to the entire face for 28 days.

  • Assessments: Conduct assessments at baseline (D0), Day 14 (D14), and Day 28 (D28). A follow-up at Day 42 may be included.

    • Instrumental Assessment:

      • Erythema: Measure skin redness using a Mexameter® on predefined facial areas (e.g., forehead, cheeks).

      • Hydration: Measure stratum corneum hydration using a Corneometer®.

    • Clinical Assessment: A dermatologist evaluates signs (erythema, telangiectasia) and symptoms (flushing, stinging, burning) on a standardized scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

    • Tolerability: Record any adverse events reported by subjects or observed by the investigator.

4. Data Analysis:

  • Use statistical tests (e.g., ANCOVA) to compare the change from baseline in instrumental and clinical scores between the active and placebo groups.

  • A p-value < 0.05 is typically considered statistically significant.

Protocol: Quantification of PAD by High-Performance Liquid Chromatography (HPLC)

1. Objective: To develop a method for quantifying PAD in samples from in vitro permeation studies.

2. Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of pure PAD standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.

  • Sample Preparation: Samples from the Franz cell receptor fluid can often be injected directly or after simple dilution with the mobile phase. Skin extracts may require further cleanup (e.g., protein precipitation with acetonitrile, centrifugation) before injection.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the unknown samples.

  • Calculation: Determine the concentration of PAD in the samples by interpolating their peak areas from the linear regression of the standard curve.

References

Application of Potassium Azeloyl Diglycinate in 3D Reconstructed Human Skin Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Azeloyl Diglycinate (PAD) is a water-soluble derivative of azelaic acid, known for its multi-functional properties in skincare, including skin brightening, anti-inflammatory effects, and sebum regulation.[1][2][3][4] Its enhanced solubility and tolerability compared to azelaic acid make it a compelling active ingredient for cosmetic and dermatological applications.[4][5] Three-dimensional (3D) reconstructed human skin models, such as Reconstructed Human Epidermis (RHE) and Full-Thickness Skin (FTS) models, offer a physiologically relevant platform for evaluating the efficacy and mechanism of action of cosmetic ingredients.[6][7][8][9][10][11][12][13][14] This document provides detailed application notes and experimental protocols for assessing the effects of this compound in 3D reconstructed human skin models.

Mechanism of Action

This compound exerts its effects on the skin through several mechanisms:

  • Skin Brightening: PAD inhibits the activity of tyrosinase, a key enzyme in the melanin (B1238610) synthesis pathway, leading to a reduction in hyperpigmentation.[2][4][5]

  • Anti-Inflammatory: It possesses anti-inflammatory properties that can help to alleviate redness and soothe irritated skin.[1][2][15]

  • Sebum Regulation: PAD helps to normalize sebum production, making it beneficial for oily and acne-prone skin types.[1][2][5]

  • Hydration: Due to the presence of glycine, PAD also contributes to skin hydration and improves skin elasticity.[15]

Data Presentation: Efficacy of this compound (Clinical Studies)

The following tables summarize quantitative data from clinical studies on human subjects, which can serve as a benchmark for expected outcomes in 3D reconstructed human skin models.

Table 1: Skin Brightening and Whitening Efficacy

ParameterApplication AreaDurationResultReference
Skin Brightness (L)Treated Spots3 weeksSignificant Increase[5]
Treated Skin3 weeksSignificant Increase[5]
Skin Redness (a)Treated Spots3 weeks10.1% Decrease[5]
Treated Skin3 weeks12.2% Decrease[5]

Table 2: Sebum Normalizing Efficacy

Application AreaDurationResultReference
Forehead3 weeks29.4% Reduction in Cutaneous Lipids[5]
Nose3 weeks27.0% Reduction in Cutaneous Lipids[5]
Chin3 weeks31.5% Reduction in Cutaneous Lipids[5]

Table 3: Skin Hydration and Elasticity Improvement

ParameterApplication AreaDurationResultReference
Skin ViscoelasticityForehead3 weeks2.5% Increase[5]

Experimental Protocols for 3D Reconstructed Human Skin Models

Here are detailed protocols to assess the key activities of this compound in 3D reconstructed human skin models.

Protocol 1: Assessment of Skin Brightening Effect - Melanin Content Assay

This protocol describes how to measure the melanin content in a pigmented 3D reconstructed human epidermis model treated with PAD.

Materials:

  • Pigmented Reconstructed Human Epidermis (RHE) model (e.g., containing primary human keratinocytes and melanocytes)

  • This compound (PAD) solution (in an appropriate vehicle)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Solvable (PerkinElmer) or similar tissue solubilizer

  • Synthetic melanin standard (Sigma-Aldrich)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture and Treatment: Culture the pigmented RHE models according to the manufacturer's instructions. Treat the models topically with PAD solution at various concentrations for a specified period (e.g., 7-14 days). Include a vehicle-treated control group.

  • Tissue Harvest: At the end of the treatment period, wash the RHE tissues with PBS to remove any residual treatment solution.

  • Melanin Extraction:

    • Transfer each RHE tissue to a microcentrifuge tube.

    • Add a sufficient volume of Solvable to each tube to fully immerse the tissue.

    • Incubate the tubes at 60°C overnight or until the tissue is completely dissolved.[1]

  • Standard Curve Preparation: Prepare a series of melanin standards by dissolving synthetic melanin in Solvable to create a standard curve (e.g., 0-100 µg/mL).[1]

  • Spectrophotometric Measurement:

    • Transfer the dissolved tissue samples and melanin standards to a 96-well plate.[1]

    • Use Solvable as a blank.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1][16]

  • Data Analysis: Calculate the melanin concentration in each sample by interpolating from the melanin standard curve. Normalize the melanin content to the total protein content of the tissue if desired.

Protocol 2: Assessment of Tyrosinase Inhibition - L-DOPA Oxidation Assay

This protocol details an in vitro assay to determine the direct inhibitory effect of PAD on tyrosinase activity.

Materials:

  • Mushroom tyrosinase (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • This compound (PAD)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of PAD in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • PAD solution at different concentrations (or vehicle for control)

      • Tyrosinase solution

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add the L-DOPA solution to each well to start the reaction.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader in kinetic mode.[17][18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of PAD.

    • Determine the percentage of tyrosinase inhibition for each PAD concentration compared to the control.

    • Calculate the IC50 value of PAD for tyrosinase inhibition.[17]

Protocol 3: Assessment of Anti-Inflammatory Effect - IL-1α Release Assay

This protocol measures the release of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) from a 3D reconstructed human epidermis model after irritation and treatment with PAD.

Materials:

  • Reconstructed Human Epidermis (RHE) model

  • This compound (PAD) solution

  • Irritant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Culture medium

  • Human IL-1α ELISA Kit (e.g., R&D Systems, RayBiotech, Elabscience)[19][20][21]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture and Treatment:

    • Culture the RHE models according to the manufacturer's instructions.

    • Pre-treat the models with PAD solution for a specified time (e.g., 24 hours).

    • Induce inflammation by applying a sub-cytotoxic concentration of an irritant like SDS for a short period (e.g., 1 hour).

    • Remove the irritant and apply the PAD solution again in fresh culture medium.

    • Include positive (irritant only) and negative (vehicle only) control groups.

  • Sample Collection: After a post-incubation period (e.g., 24 hours), collect the culture medium from each well.

  • ELISA Assay:

    • Perform the IL-1α ELISA on the collected culture medium according to the kit manufacturer's instructions.[19][20][21][22] This typically involves adding the samples and standards to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-1α in each sample using the standard curve provided in the ELISA kit.

    • Determine the percentage reduction in IL-1α release in the PAD-treated groups compared to the irritant-only control.

Protocol 4: Assessment of Sebum Regulation - In Vitro Sebocyte Lipid Accumulation Assay (Proposed)

This protocol provides a framework for assessing the effect of PAD on lipid production in a sebocyte co-culture within a full-thickness skin model or a dedicated sebaceous gland model.

Materials:

  • Full-Thickness Skin (FTS) model containing sebocytes or a 3D sebaceous gland model.

  • This compound (PAD) solution.

  • Sebocyte culture medium.

  • Nile Red stain (for lipid visualization).

  • Fluorescence microscope or plate reader.

  • Optional: Kits for quantifying specific lipids (e.g., squalene).

Procedure:

  • Model Culture and Treatment:

    • Culture the FTS or sebaceous gland model according to established protocols.[23]

    • Treat the models with various concentrations of PAD in the culture medium for a defined period (e.g., 3-7 days). Include a vehicle control.

  • Lipid Staining and Visualization:

    • At the end of the treatment, fix the models and stain with Nile Red, a fluorescent dye that specifically stains intracellular lipid droplets.

    • Visualize the lipid accumulation in the sebocytes using fluorescence microscopy.

  • Quantitative Analysis:

    • Quantify the fluorescence intensity using image analysis software to determine the relative amount of lipid accumulation.

    • Alternatively, for a more quantitative approach, lipids can be extracted from the models and specific lipid components like squalene (B77637) can be measured using techniques like Gas or Liquid Chromatography-Mass Spectrometry.[23]

  • Data Analysis:

    • Compare the lipid content in PAD-treated models to the vehicle-treated controls to determine the effect on sebum production.

Visualizations

Signaling Pathways and Experimental Workflows

Tyrosinase_Inhibition_Pathway PAD Potassium Azeloyl Diglycinate (PAD) Tyrosinase Tyrosinase PAD->Tyrosinase Inhibits Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Spontaneous

Caption: PAD inhibits tyrosinase, a key enzyme in melanin synthesis.

Melanin_Content_Assay_Workflow cluster_0 Preparation cluster_1 Melanin Extraction cluster_2 Quantification Culture Culture Pigmented RHE Models Treatment Treat with PAD / Vehicle Culture->Treatment Harvest Harvest RHE Tissues Treatment->Harvest Solubilize Solubilize in Solvable at 60°C Harvest->Solubilize Plate Transfer Samples & Standards to 96-well Plate Solubilize->Plate Read Measure Absorbance at 490 nm Plate->Read Analyze Calculate Melanin Content Read->Analyze

Caption: Workflow for measuring melanin content in RHE models.

Anti_Inflammatory_Assay_Workflow cluster_0 Treatment Protocol cluster_1 Analysis Culture Culture RHE Models PreTreat Pre-treat with PAD Culture->PreTreat Irritate Induce Inflammation (e.g., SDS) PreTreat->Irritate PostTreat Post-treat with PAD Irritate->PostTreat Collect Collect Culture Medium PostTreat->Collect ELISA Perform IL-1α ELISA Collect->ELISA Analyze Quantify IL-1α Reduction ELISA->Analyze

Caption: Workflow for assessing the anti-inflammatory effect of PAD.

Conclusion

The use of 3D reconstructed human skin models provides a robust and ethically sound platform for substantiating the efficacy of this compound. The protocols outlined in this document offer a systematic approach to evaluating its skin brightening, anti-inflammatory, and sebum-regulating properties in a physiologically relevant in vitro setting. The quantitative data from these studies can provide strong evidence for product development and claim substantiation in the cosmetic and pharmaceutical industries.

References

Application Note: Spectroscopic Analysis of Potassium Azeloyl Diglycinate for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the spectroscopic analysis of Potassium Azeloyl Diglycinate (PAD) for quality control purposes. It is intended for researchers, scientists, and drug development professionals. The methods described herein utilize Ultraviolet-Visible (UV-Vis) Spectrophotometry for quantitative analysis, Fourier Transform Infrared (FTIR) Spectroscopy for identification and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and purity assessment. These protocols are designed to be readily implemented in a laboratory setting to ensure the quality and consistency of PAD as a raw material.

Introduction

This compound (PAD) is a derivative of azelaic acid, synthesized by the condensation of azelaic acid with the amino acid glycine (B1666218).[1] This modification results in a compound with improved water solubility, stability, and a favorable sensory profile compared to azelaic acid, while retaining its beneficial properties for skincare.[1][2] PAD is increasingly used in cosmetic and dermatological formulations for its sebum-regulating, skin-lightening, and moisturizing effects.[2]

Ensuring the quality and purity of PAD is critical for the safety and efficacy of final products. Spectroscopic techniques offer rapid, reliable, and non-destructive methods for the quality control of raw materials.[3] This application note details the use of UV-Vis, FTIR, and NMR spectroscopy for the comprehensive analysis of PAD.

Quality Control Specifications

The quality of this compound can be assessed against a set of specifications. The following table summarizes typical quality control parameters for PAD.

ParameterSpecificationTest Method
Appearance White to off-white powder or colorless to light yellow transparent liquidVisual Inspection
Odor Almost odorlessOlfactory Analysis
pH (in solution) 6.5 - 7.5pH Meter
Purity (Active Content) ≥98% (for powder), 28-32% (for solution)UV-Vis or HPLC-UV
Solubility Soluble in waterVisual Inspection
Heavy Metals ≤ 10 ppmICP-MS or AAS
Arsenic ≤ 2 ppmICP-MS or AAS
Total Plate Count < 100 cfu/gMicrobial Limit Test
Yeast & Mold < 100 cfu/gMicrobial Limit Test

Table 1: Typical Quality Control Specifications for this compound.[2][4]

Experimental Protocols

UV-Vis Spectrophotometry for Quantitative Analysis

This protocol describes the quantitative determination of PAD in an aqueous solution by measuring its absorbance at 210 nm.[5]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (100 mL, 1000 mL)

  • Pipettes

  • Analytical balance

  • This compound reference standard

  • Deionized water

Protocol:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of PAD reference standard.

    • Dissolve the standard in a 100 mL volumetric flask with deionized water and make up to the mark. Mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with deionized water in volumetric flasks to achieve concentrations of 5, 10, 20, 50, and 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of PAD equivalent to 100 mg of the pure substance.

    • Dissolve the sample in a 100 mL volumetric flask with deionized water and make up to the mark.

    • Further dilute the solution to obtain a theoretical concentration within the range of the calibration curve (e.g., 50 µg/mL).

  • Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 210 nm.[5]

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.

    • Determine the concentration of PAD in the sample solution using the linear regression equation of the calibration curve.

    • Calculate the purity of the sample based on the measured concentration and the initial weight of the sample.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Measure_Absorbance Measure Absorbance Working_Standards->Measure_Absorbance Sample_Solution Prepare Sample Solution Sample_Solution->Measure_Absorbance Set_Wavelength Set Wavelength (210 nm) Blank Blank with Deionized Water Set_Wavelength->Blank Blank->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Purity Calculate Sample Purity Calibration_Curve->Calculate_Purity

Diagram 1: Workflow for UV-Vis Spectrophotometric Analysis of PAD.
FTIR Spectroscopy for Identification

This protocol provides a method for the identification of PAD by comparing its FTIR spectrum with that of a reference standard. The characteristic absorption bands are used for structural confirmation.[6]

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound reference standard

  • Spatula

  • Ethanol (B145695) for cleaning

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum with no sample on the crystal.

  • Sample Analysis:

    • Place a small amount of the PAD powder sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Reference Standard Analysis:

    • Clean the ATR crystal thoroughly with ethanol and allow it to dry completely.

    • Repeat step 2 with the PAD reference standard.

  • Data Analysis:

    • Compare the FTIR spectrum of the sample with that of the reference standard. The spectra should be superimposable.

    • Identify the characteristic absorption bands for PAD:

      • 3366–3292 cm⁻¹ (broad band): O-H stretching from associated water and N-H stretching from the amide groups.[6]

      • ~2925 and ~2852 cm⁻¹: C-H stretching of the aliphatic chain.

      • ~1623 cm⁻¹: C=O stretching of the amide I band.[6]

      • ~1579 cm⁻¹: N-H deformation of the amide II band or asymmetric stretching of the carboxylate (COO⁻).[6]

FTIR_Workflow Start Start Background_Scan Collect Background Spectrum (Clean ATR) Start->Background_Scan Place_Sample Place PAD Sample on ATR Crystal Background_Scan->Place_Sample Collect_Sample_Spectrum Collect Sample Spectrum Place_Sample->Collect_Sample_Spectrum Clean_ATR Clean ATR Crystal Collect_Sample_Spectrum->Clean_ATR Place_Reference Place PAD Reference on ATR Crystal Clean_ATR->Place_Reference Collect_Reference_Spectrum Collect Reference Spectrum Place_Reference->Collect_Reference_Spectrum Compare_Spectra Compare Sample and Reference Spectra Collect_Reference_Spectrum->Compare_Spectra Identify_Peaks Identify Characteristic Peaks Compare_Spectra->Identify_Peaks End End Identify_Peaks->End

Diagram 2: Experimental Workflow for FTIR Analysis of PAD.
NMR Spectroscopy for Structural Confirmation and Purity

This protocol outlines the use of ¹H and ¹³C NMR spectroscopy for the definitive identification and purity assessment of PAD.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterium (B1214612) oxide (D₂O)

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the PAD sample and dissolve it in 0.6-0.7 mL of D₂O in a clean vial.[3]

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum using the residual HDO signal (typically at ~4.79 ppm).

    • ¹H NMR:

      • Integrate the signals and compare the proton ratios to the expected molecular structure of PAD.

      • Look for characteristic signals of the azelaic acid backbone and the glycine moieties. The glycine protons are expected to be in the range of 3.5-4.0 ppm.[7]

      • Assess the presence of any impurity signals.

    • ¹³C NMR:

      • Identify the carbonyl carbons of the amide and carboxylate groups, which are expected in the range of 160-180 ppm.[1]

      • Identify the aliphatic carbons of the azelaic acid chain.

      • Confirm the absence of significant impurity signals.

NMR_Signaling_Pathway cluster_pad This compound Structure cluster_nmr NMR Spectroscopy cluster_spectra Expected Spectral Regions Azelaic_Acid_Backbone Azelaic Acid Backbone (Aliphatic Protons & Carbons) 1H_NMR ¹H NMR Azelaic_Acid_Backbone->1H_NMR Protons 13C_NMR ¹³C NMR Azelaic_Acid_Backbone->13C_NMR Carbons Glycine_Moieties Glycine Moieties (α-Protons & Carbons) Glycine_Moieties->1H_NMR Protons Glycine_Moieties->13C_NMR Carbons Amide_Carbonyls Amide Carbonyls Amide_Carbonyls->13C_NMR Carboxylate_Carbonyls Carboxylate Carbonyls Carboxylate_Carbonyls->13C_NMR Aliphatic_H Aliphatic Region (¹H: ~1.2-2.4 ppm) 1H_NMR->Aliphatic_H Glycine_H Glycine α-H Region (¹H: ~3.5-4.0 ppm) 1H_NMR->Glycine_H Aliphatic_C Aliphatic Region (¹³C: ~20-40 ppm) 13C_NMR->Aliphatic_C Carbonyl_C Carbonyl Region (¹³C: ~160-180 ppm) 13C_NMR->Carbonyl_C

Diagram 3: Logical Relationship between PAD Structure and NMR Signals.

Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the quality control of this compound. UV-Vis spectrophotometry offers a simple and accurate method for quantifying the active content. FTIR spectroscopy serves as a rapid and reliable tool for identity confirmation. NMR spectroscopy provides definitive structural elucidation and a highly sensitive means of assessing purity. The combined use of these techniques ensures that PAD as a raw material meets the required quality standards for its use in cosmetic and pharmaceutical applications.

References

Application Notes and Protocols for Clinical Trials Investigating Potassium Azeloyl Diglycinate in Acne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium azeloyl diglycinate (PAD), a derivative of azelaic acid, is a multifunctional skincare ingredient with promising applications in the management of acne vulgaris. Its enhanced solubility and favorable tolerability profile make it an attractive alternative to traditional acne therapies. These application notes provide a comprehensive overview of the protocols for clinical trials designed to investigate the efficacy and mechanism of action of PAD in the treatment of acne.

Mechanism of Action in Acne

This compound addresses the multifactorial pathogenesis of acne through several key mechanisms:

  • Sebum Regulation: PAD has been shown to normalize sebum production, a critical factor in the development of acne lesions. By modulating the activity of sebaceous glands, it helps to reduce the oiliness of the skin.

  • Anti-inflammatory Effects: The anti-inflammatory properties of PAD are attributed to its ability to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This activation leads to a downstream reduction in the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory component of acne.

  • Tyrosinase Inhibition: PAD competitively inhibits the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis. This action helps in reducing post-inflammatory hyperpigmentation (PIH), a common concern for individuals with acne.[1]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in parameters relevant to acne.

Table 1: Sebum Reduction with 3% this compound Solution

Facial AreaMean Reduction in Cutaneous Lipids (%)
Forehead29.4
Nose27.0
Chin31.5

Data from a study involving twice-daily application for three weeks.[1]

Experimental Protocols

This section outlines the detailed methodologies for conducting a clinical trial to evaluate the efficacy and safety of a topical formulation containing this compound for the treatment of acne vulgaris.

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Efficacy and Safety of 5% this compound Cream in Mild to Moderate Acne Vulgaris

1. Study Objective: To assess the efficacy and safety of a 5% this compound (PAD) cream compared to a placebo cream in subjects with mild to moderate facial acne vulgaris over a 12-week treatment period.

2. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 12 weeks of treatment with a 4-week follow-up period.

  • Blinding: Subjects, investigators, and clinical staff will be blinded to the treatment allocation.

3. Subject Population:

  • Inclusion Criteria:

    • Male and female subjects, 12 to 40 years of age.

    • Clinical diagnosis of mild to moderate facial acne vulgaris.

    • Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate) on a 5-point scale (see Table 2).

    • Minimum of 20 and a maximum of 100 total facial acne lesions (inflammatory and non-inflammatory).

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • Severe acne (IGA score of 4 or 5) or nodulocystic acne.

    • Use of topical or systemic acne medications within the past 4 weeks.

    • Known hypersensitivity to this compound or any of the excipients in the study formulations.

    • Pregnant or breastfeeding females.

4. Investigational Product and Placebo:

  • Investigational Product: 5% this compound in a suitable cream base.

  • Placebo: The same cream base without the active ingredient (this compound).

5. Treatment Regimen:

  • Subjects will be instructed to apply a thin layer of the assigned cream to the entire face twice daily (morning and evening) after gentle cleansing.

6. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint:

    • Mean percent change from baseline in total inflammatory lesion count (papules and pustules) at week 12.

  • Secondary Efficacy Endpoints:

    • Mean percent change from baseline in total non-inflammatory lesion count (open and closed comedones) at week 12.

    • Proportion of subjects achieving a score of 'clear' (0) or 'almost clear' (1) on the Investigator's Global Assessment (IGA) scale at week 12.

    • Change from baseline in sebum production as measured by a sebumeter at weeks 4, 8, and 12.

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Local tolerability assessments (erythema, scaling, itching, and burning) using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

7. Study Visits:

  • Screening Visit (Week -2 to 0): Informed consent, eligibility assessment.

  • Baseline Visit (Week 0): Randomization, dispensing of study medication, baseline efficacy and safety assessments.

  • Follow-up Visits (Weeks 4, 8, and 12): Efficacy and safety assessments, medication compliance check.

  • End-of-Study/Follow-up Visit (Week 16): Final safety assessment.

Table 2: Investigator's Global Assessment (IGA) Scale for Acne Vulgaris

ScoreGradeDescription
0ClearNo inflammatory or non-inflammatory lesions.
1Almost ClearRare non-inflammatory lesions with no more than one small inflammatory lesion.
2MildSome non-inflammatory lesions with a few inflammatory lesions (papules/pustules only).
3ModerateMany non-inflammatory lesions, some inflammatory lesions, and no more than one small nodule.
4SevereNumerous non-inflammatory and inflammatory lesions, and a few nodules.

Visualizations

Signaling Pathways

PPAR_gamma_activation PAD Potassium Azeloyl Diglycinate (PAD) PPARg PPAR-γ PAD->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression regulates Inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Inflammation

PPAR-γ Activation Pathway by PAD

Tyrosinase_Inhibition cluster_melanogenesis Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin further reactions Tyrosinase Tyrosinase PAD Potassium Azeloyl Diglycinate (PAD) PAD->Inhibition competitively inhibits Inhibition->Tyrosinase

Tyrosinase Inhibition by PAD
Experimental Workflow

clinical_trial_workflow Screening Screening (Week -2 to 0) - Informed Consent - Eligibility Check Baseline Baseline Visit (Week 0) - Randomization - Dispense Medication - Baseline Assessments Screening->Baseline Treatment Treatment Period (12 Weeks) - Twice Daily Application (PAD or Placebo) Baseline->Treatment FollowUp Follow-up Visits (Weeks 4, 8, 12) - Efficacy Assessments - Safety Assessments Treatment->FollowUp End End of Study (Week 16) - Final Safety Assessment - Data Analysis FollowUp->End

Clinical Trial Workflow

References

Troubleshooting & Optimization

Overcoming solubility challenges of azelaic acid with Potassium azeloyl diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azelaic Acid & Potassium Azeloyl Diglycinate

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for overcoming the solubility challenges of azelaic acid by utilizing its highly soluble derivative, this compound (PAD).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating with pure Azelaic Acid? A1: The principal challenge is its poor solubility in water, approximately 2.4 g/L at 20°C.[1][2][3] This necessitates the use of organic solvents like glycols, high temperatures for dissolution, or conversion into salts at alkaline pHs, which can complicate formulation and potentially lead to crystallization or skin irritation.[4][5][6][7]

Q2: What is this compound (PAD)? A2: this compound (PAD) is a water-soluble derivative of azelaic acid.[8][9] It is synthesized by reacting azelaic acid with the amino acid glycine (B1666218) and neutralizing it with potassium hydroxide.[10][11][12] This process creates a stable and easy-to-use ingredient that retains the benefits of azelaic acid while adding new properties.[13]

Q3: How does PAD overcome the solubility issues of Azelaic Acid? A3: PAD is completely soluble in water, which allows for its incorporation into aqueous formulations like serums, toners, and gels without the need for co-solvents or heat.[9][11][12][14] This simplifies the formulation process, enhances stability, and prevents the common issue of recrystallization seen with azelaic acid.[13]

Q4: What are the additional benefits of using PAD compared to Azelaic Acid? A4: Beyond its superior solubility, PAD offers several advantages. The inclusion of glycine provides a hydrating and moisturizing effect, supporting the skin barrier.[10][15][16] It is generally considered gentler and less irritating than pure azelaic acid, making it more suitable for sensitive skin.[10][15][17] PAD has been shown to be effective at lower concentrations and can help regulate sebum and improve uneven skin tone.[9][12][16]

Q5: What is the optimal pH range for formulations containing PAD? A5: PAD is most stable and effective in formulations with a pH range of 6.0 to 8.0.[18][19] Operating within this neutral to slightly alkaline range helps ensure the stability of the ingredient and the final product.

Data Presentation: Comparative Analysis

The following tables provide a quantitative comparison between Azelaic Acid and this compound to aid in ingredient selection and formulation development.

Table 1: Solubility Profile

CompoundSolventSolubility (at 20-25°C)Notes
Azelaic Acid Water~2.4 g/L[1][2]Solubility increases significantly with temperature.[3]
EthanolSoluble (~198 g/L)[2]A common solvent, but can be drying in leave-on formulas.
Glycols (Propylene, Ethoxydiglycol)Soluble to Highly Soluble[4][6]Often used as primary solvents, but may cause irritation.[7]
This compound WaterCompletely Soluble[9][12][13]Allows for simple aqueous formulations.
AlcoholInsoluble[14]Not suitable for purely alcohol-based systems.

Table 2: Formulation & Performance Characteristics

ParameterAzelaic AcidThis compound (PAD)
Typical Use Level 10 - 20%1 - 10%[18]
Optimal pH pH dependent, often formulated in acidic conditions6.0 - 8.0[18][19]
Irritation Potential Moderate to high, can cause stinging or redness[5][15]Low, generally well-tolerated by sensitive skin[10][13]
Hydrating Properties Can be drying[15]Yes, due to the glycine component[10][16]
Temperature Stability Often requires heating to dissolve in glycols (~60°C)[4]Should be added to formulations below 40°C[18]

Experimental Protocols & Methodologies

Protocol 1: Solubilization of Azelaic Acid in a Glycol-Based System (Traditional Method)

This protocol outlines the common method for dissolving azelaic acid, highlighting the technical challenges involved.

Objective: To prepare a 10% (w/w) Azelaic Acid concentrate in ethoxydiglycol.

Materials & Equipment:

  • Azelaic Acid powder (micronized preferred)

  • Ethoxydiglycol

  • Glass beaker

  • Magnetic stirrer with hotplate

  • Weighing scale

Methodology:

  • Place the beaker on the weighing scale and tare. Weigh 90.0g of ethoxydiglycol directly into the beaker.

  • Transfer the beaker to the magnetic stirrer with the hotplate. Begin stirring at a moderate speed.

  • Set the hotplate to 60-70°C. Allow the solvent to heat up.

  • Slowly add 10.0g of Azelaic Acid powder to the vortex of the stirring solvent.

  • Continue stirring and heating until all the azelaic acid has completely dissolved and the solution is clear. This may take a considerable amount of time.[4]

  • Turn off the heat and allow the solution to cool to room temperature while stirring.

  • Critical Note: This concentrate is prone to recrystallization when added to an aqueous base or if the temperature drops significantly.[20]

Protocol 2: Preparation of a 5% PAD Aqueous Serum (Modern Method)

This protocol demonstrates the simplicity of formulating with water-soluble PAD.

Objective: To prepare a stable, clear 5% active PAD serum. (Note: Commercial PAD is often a ~30% solution, so a 5% active concentration requires ~16.7% of the commercial solution).

Materials & Equipment:

  • This compound solution (~30% active)

  • Deionized Water

  • Glycerin (as a humectant)

  • Xanthan Gum (as a thickener)

  • Preservative of choice

  • Glass beaker

  • Magnetic stirrer

  • Weighing scale

Methodology:

  • Weigh the deionized water into the main beaker.

  • In a separate small beaker, pre-disperse the xanthan gum in glycerin to form a slurry.

  • Add the slurry to the water while stirring to create a vortex. Continue stirring until the gum is fully hydrated and the solution is uniform.

  • In the final stage of the formulation, with the temperature below 40°C, add the this compound solution.[18]

  • Add the preservative.

  • Continue stirring for 10-15 minutes until the serum is completely homogeneous.

  • Check and adjust the final pH to be within the 6.0 - 8.0 range.

Visualized Guides

Caption: Fig 1. Key property comparison of Azelaic Acid and PAD.

experimental_workflow Fig 2. Formulation Workflow with PAD start Start: Define Formulation Goal decision Need a water-based formula (serum, toner)? start->decision use_pad Select Potassium Azeloyl Diglycinate decision->use_pad Yes prepare_water Prepare aqueous phase (water, humectants, thickeners) use_pad->prepare_water add_pad Add PAD solution to water phase (< 40°C) prepare_water->add_pad finalize Add preservatives, adjust pH to 6-8 add_pad->finalize end_product Stable & Soluble Final Product finalize->end_product

Caption: Fig 2. Decision and process workflow for creating a PAD formulation.

signaling_pathway Fig 3. Simplified Mechanism for Skin Brightening AA Azelaic Acid Moiety (from PAD) Inhibition Competitive Inhibition AA->Inhibition Tyrosinase Tyrosinase Enzyme Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Inhibition->Tyrosinase blocks L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Effect Reduced Hyperpigmentation (Skin Brightening Effect) Melanin->Effect

Caption: Fig 3. Azelaic acid acts as a competitive inhibitor of tyrosinase.

Troubleshooting Guide

Q: My azelaic acid formulation is gritty and crystals are forming over time. What went wrong? A: This is a classic sign of recrystallization. It commonly occurs when a heated, solvent-based concentrate of azelaic acid is added to a cooler, water-based emulsion, or if the solvent level is insufficient to maintain solubility.[6][20]

  • Solution 1: Re-evaluate your solvent system. The ratio of glycol to azelaic acid may need to be increased.[3]

  • Solution 2: Ensure your emulsification process is robust enough to create a stable micro-emulsion that can hold the azelaic acid.

  • Solution 3 (Recommended): Switch to this compound (PAD) to completely avoid this issue in water-based systems.

Q: I'm observing significant skin irritation, burning, or stinging with my 15% azelaic acid formula. How can I mitigate this? A: Azelaic acid itself can cause sensory irritation, especially at concentrations above 10%.[5][15] The solvents required to dissolve it, such as high levels of ethoxydiglycol or propylene (B89431) glycol, can also enhance penetration and contribute to irritation.[7]

  • Solution 1: Lower the concentration of azelaic acid, though this may impact efficacy.

  • Solution 2: Buffer your formula to a slightly higher pH (e.g., 4.5-5.0) if possible without causing crystallization.

  • Solution 3 (Recommended): Formulate with PAD instead. It is known to be much gentler, and the associated glycine can help soothe the skin.[8][10]

Q: My PAD-based serum has become cloudy after adding another active ingredient. A: This indicates an incompatibility or a significant pH shift.

  • Solution 1: Check the pH of your final formulation. PAD is most stable and soluble between pH 6.0 and 8.0.[18] A highly acidic active may have lowered the pH, causing PAD to become less stable.

  • Solution 2: Investigate ingredient compatibility. For instance, some suppliers caution against using PAD in conjunction with Zinc PCA.[18] Test the compatibility of the new active with a simple PAD solution before adding it to your main batch.

  • Solution 3: Ensure all additions were made at the correct temperature (below 40°C for PAD).[18]

References

Technical Support Center: Potassium Azeloyl Diglycinate (PAD) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium Azeloyl Diglycinate (PAD) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound (PAD) and what are its advantages in aqueous solutions?

This compound is a water-soluble derivative of azelaic acid, created by combining azelaic acid with the amino acid glycine (B1666218).[1][2][3] This modification significantly enhances its solubility and stability in aqueous formulations compared to azelaic acid, which is known for its poor solubility.[1][2][3][4][5][6][7][8][9][10][11][12][13] PAD maintains the beneficial properties of azelaic acid, such as skin brightening and sebum regulation, while being easier to formulate with.[1][2][4][5][12]

2. What is the optimal pH range for maintaining the stability of PAD in an aqueous solution?

This compound is stable within a pH range of 5 to 9.[11] Formulations incorporating PAD often have a pH of around 6.35.[4] It is important to maintain the pH within the recommended range, as a pH that is too acidic may cause skin irritation, while a pH that is too alkaline can lead to skin dryness.[10][11]

3. How does temperature affect the stability of PAD in aqueous solutions?

PAD is generally considered to be resistant to high temperatures and can be incorporated during the homogenization process of a formulation.[6] However, it is recommended to store PAD raw material and finished formulations at room temperature, in sealed containers, and away from direct light to ensure long-term stability.[6] In formulated products like creams, high temperatures can lead to a decrease in viscosity.[14]

4. Is PAD susceptible to color changes in aqueous solutions?

One of the advantages of PAD over its precursor, azelaic acid, is its improved stability regarding color.[7] While azelaic acid can be prone to color changes in formulations, PAD is designed to be more color-stable. If a color change is observed in a PAD solution, it may be indicative of an interaction with other ingredients in the formulation or a significant deviation from the optimal pH range.

5. What are the recommended storage conditions for aqueous solutions containing PAD?

To ensure the stability of this compound in aqueous solutions, it is best to store them in well-sealed containers at room temperature, protected from direct light.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or Cloudiness pH Shift: The pH of the solution may have shifted outside the optimal 5-9 range, reducing the solubility of PAD.Check the pH of the solution and adjust it to be within the 5-9 range using a suitable buffer or pH adjuster.
Incompatibility: An interaction with another ingredient in the formulation could be causing PAD to precipitate.Review the compatibility of all ingredients in the formulation. Consider a step-wise recombination of ingredients to identify the problematic component. PAD is generally known for its good compatibility.[4][6][7][8][9][10][15]
Concentration Too High: The concentration of PAD may have exceeded its solubility limit under the specific conditions of the formulation.Review the formulation to ensure the concentration of PAD is within its solubility limits for the given aqueous system.
Color Change Contamination: The solution may be contaminated with trace metals or other reactive species.Ensure high-purity water and other ingredients are used. Check for any potential sources of contamination in the manufacturing process.
Extreme pH: A significant deviation from the recommended pH range could potentially lead to degradation and color change over time.Verify and adjust the pH of the solution to be within the stable range of 5-9.[11]
Light Exposure: Prolonged exposure to light may contribute to color instability.Store the solution in an opaque or amber container to protect it from light.[6]
Loss of Potency/Efficacy Hydrolysis: Although generally stable, PAD could potentially undergo hydrolysis to azelaic acid and glycine under harsh conditions (e.g., extreme pH, high temperature over a prolonged period).Use High-Performance Liquid Chromatography (HPLC) to analyze the concentration of PAD and check for the presence of azelaic acid.[16] The experimental protocol for this is provided below.
Microbial Contamination: If the solution is not adequately preserved, microbial growth could degrade the active ingredient.Incorporate a suitable preservative system in the formulation and perform microbial testing.
Change in Viscosity Effect of Temperature: In formulated products, such as creams or gels, an increase in temperature can lead to a decrease in viscosity.[14]Store the product at a controlled room temperature. If the viscosity change is permanent, it may indicate a formulation instability issue that needs to be addressed by modifying the thickening agents.
pH Fluctuation: The viscosity of many thickening agents is pH-dependent. A shift in pH could alter the formulation's viscosity.Check and adjust the pH of the formulation. Ensure the chosen thickening agent is effective at the formulation's target pH.

Quantitative Data

The following table summarizes key quantitative parameters related to the analysis and formulation of this compound.

Parameter Value Context Reference
Optimal pH Range for Stability 5.0 - 9.0In aqueous solutions and formulations.[11]
Typical Formulation pH ~6.35Example of a finished product pH.[4]
Raw Material pH 6.5 - 8.0pH of the supplied active ingredient.[6]
HPLC Detection Wavelength 210 nmFor quantitative analysis of PAD.[16]
HPLC Detection Limit (LOD) 0.015%Minimum detectable concentration of PAD.[16][17]
HPLC Quantification Limit (LOQ) > 0.015%Reliable concentration for quantitative analysis.[16]
Recommended Usage Level 2.0 - 8.0%In cosmetic formulations.[6]

Experimental Protocols

Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative determination of PAD in aqueous solutions.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: SVEA C8 (250 mm x 4.6 mm, 5 µm) or a comparable C18 column.[17]

  • Mobile Phase A: 15 mmol·L⁻¹ potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.0).[17]

  • Mobile Phase B: Acetonitrile.[17]

  • Gradient Elution: A suitable gradient program should be developed to ensure separation of PAD from other components.

  • Flow Rate: 1.0 mL·min⁻¹.[17]

  • Column Temperature: 30 °C.[18]

  • Detection Wavelength: 210 nm.[16]

  • Injection Volume: 10 µL.[18]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent mixture (e.g., sodium hydroxide (B78521) water solution-methanol).

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5 - 1000 µg·mL⁻¹).[17]

3. Sample Preparation:

  • For cosmetic formulations, an extraction step is necessary. An effective extraction solvent is a 60 mmol·L⁻¹ sodium hydroxide water solution-methanol mixture.[16][17]

  • Accurately weigh the sample and add the extraction solvent.

  • Vortex and sonicate to ensure complete extraction.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of PAD in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_analysis Analysis Standard_Prep Prepare Standard Solutions Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Inject Standards Sample_Prep Prepare Sample Solutions (Extraction) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Inject Samples Quantification Quantify PAD in Sample HPLC_Analysis->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of PAD.

troubleshooting_flow Start Instability Observed (e.g., Precipitation, Color Change) Check_pH Check pH Start->Check_pH pH_in_range Is pH within 5-9? Check_pH->pH_in_range Adjust_pH Adjust pH pH_in_range->Adjust_pH No Check_Compatibility Review Ingredient Compatibility pH_in_range->Check_Compatibility Yes End Issue Resolved Adjust_pH->End Check_Storage Verify Storage Conditions (Light, Temperature) Check_Compatibility->Check_Storage HPLC_Analysis Perform HPLC Analysis for Degradation Check_Storage->HPLC_Analysis HPLC_Analysis->End

Caption: Troubleshooting flowchart for PAD solution instability.

References

Optimizing HPLC Analysis of Potassium Azeloyl Diglycinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Potassium Azeloyl Diglycinate (PAD).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for HPLC analysis of this compound?

A typical starting point for PAD analysis using reversed-phase HPLC is based on published methods.[1] Key parameters include a C8 or C18 column, a mobile phase consisting of an acidic phosphate (B84403) buffer and acetonitrile (B52724) with gradient elution, and UV detection at a low wavelength.[1][2][3]

Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?

This compound is a water-soluble derivative of azelaic acid and glycine.[4][5][6][7] Its high polarity and potential for ionic interactions are important considerations. The presence of carboxylic acid and amine functionalities means that the mobile phase pH will significantly impact its retention and peak shape.[8]

Q3: How does the mobile phase pH affect the analysis of PAD?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of PAD.[9][10][11] Since PAD is an acidic compound, analyzing it at a pH well below its pKa (typically around pH 3.0) will suppress the ionization of the carboxyl groups, leading to better retention on a reversed-phase column and improved peak symmetry.[1][12]

Q4: What are the common causes of peak tailing when analyzing this compound?

Peak tailing for an acidic compound like PAD is often due to secondary interactions between the analyte and the stationary phase.[12][13] Common causes include:

  • Secondary silanol (B1196071) interactions: The ionized carboxyl groups of PAD can interact with residual silanol groups on the silica-based column packing.[12][14]

  • Inappropriate mobile phase pH: If the pH is not low enough to suppress ionization, tailing can occur.[14][15]

  • Column contamination or degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.[13][14]Lower the mobile phase pH to 2.5-3.0 using a phosphate buffer to suppress analyte ionization.[1] Consider using a column with end-capping or a different stationary phase.
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa of PAD.
Column overload.[15]Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.[15]Dilute the sample in the initial mobile phase.
Column temperature is too low.[15]Increase the column temperature to 30-40°C.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Solution
Drifting Retention Times Inadequate column equilibration.[15]Increase the column equilibration time between injections, especially after a gradient elution.
Changes in mobile phase composition.[15]Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Temperature fluctuations.[15]Use a column oven to maintain a constant temperature.
Sudden Shifts in Retention Time Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Leak in the system.Check all fittings and connections for leaks.
Issue 3: Baseline Noise or Drift
Symptom Potential Cause Recommended Solution
Noisy Baseline Contaminated mobile phase or detector cell.[16]Use HPLC-grade solvents and freshly prepared mobile phase. Flush the detector cell with a strong solvent like isopropanol.
Air bubbles in the system.[17]Degas the mobile phase thoroughly.
Drifting Baseline Column temperature fluctuations.Use a column oven for stable temperature control.
Mobile phase composition changing during the run (gradient).Ensure the gradient program is running correctly and the solvents are properly mixed.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for specific applications.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C8 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 15 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)[1]
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 5% B; 10-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm[3]
Sample Preparation from a Cosmetic Cream
  • Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., a mixture of 60 mM sodium hydroxide (B78521) and methanol).[1]

  • Vortex the sample for 5 minutes to ensure complete extraction of PAD.

  • Centrifuge the sample to separate the solid excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the initial mobile phase if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer & Organic) separation Chromatographic Separation (C8 Column, Gradient Elution) mobile_phase_prep->separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No is_tailing Tailing or Fronting? peak_shape->is_tailing Yes baseline Baseline Issues? retention_time->baseline No is_drifting Drifting or Sudden Shift? retention_time->is_drifting Yes is_noisy Noisy or Drifting? baseline->is_noisy Yes check_ph Adjust Mobile Phase pH (Lower for tailing) is_tailing->check_ph Tailing check_sample_solvent Check Sample Solvent (Dilute in mobile phase for fronting) is_tailing->check_sample_solvent Fronting check_equilibration Increase Column Equilibration Time is_drifting->check_equilibration Drifting check_leaks Check for System Leaks and Air Bubbles is_drifting->check_leaks Sudden Shift check_solvents Use Fresh HPLC-Grade Solvents is_noisy->check_solvents Noisy check_temp Ensure Stable Column Temperature is_noisy->check_temp Drifting

References

Addressing potential interference in in vitro assays with Potassium azeloyl diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter potential interference when using Potassium Azeloyl Diglycinate (PAD) in common in-vitro assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAD) and what are its key properties?

This compound (PAD) is a water-soluble derivative of azelaic acid and the amino acid glycine.[1][2] This modification enhances its solubility and stability compared to azelaic acid, making it easier to incorporate into various formulations.[3][4] Its primary biological activities include skin brightening through the inhibition of tyrosinase, regulating sebum production, and exerting anti-inflammatory effects.[3][5][6]

Q2: Can PAD interfere with common in-vitro assays?

While direct studies on PAD's interference with common in-vitro assays are limited, its chemical structure and properties suggest potential for interactions. As a derivative of a dicarboxylic acid (azelaic acid), it possesses potential weak chelating and reducing properties.[7][8] Additionally, as a potassium salt, it can alter the ionic strength of assay solutions. These characteristics could potentially influence assays that are sensitive to such factors.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q3: I am observing lower than expected cell viability in my MTT assay when using PAD. Is this due to cytotoxicity or assay interference?

While PAD is generally considered non-toxic, it's crucial to differentiate between true cytotoxicity and assay interference.[4] PAD, as a derivative of azelaic acid, may have weak reducing properties which could potentially interact with the tetrazolium salts (like MTT) used in the assay, leading to a false signal.[8][9]

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment with PAD in cell-free media. Add the MTT reagent and observe if a color change occurs. A change in color in the absence of cells indicates direct reduction of the MTT reagent by PAD.

  • Alternative Viability Assay: If interference is suspected, consider using a different viability assay that relies on a different mechanism, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).[10]

  • Parallel Plate for Cell Counting: To confirm viability, set up a parallel plate and perform direct cell counting using a method like Trypan Blue exclusion.[11]

Experimental Protocol: Cell-Free MTT Interference Assay

StepProcedure
1 In a 96-well plate, add 100 µL of your standard cell culture medium to several wells.
2 Add PAD at the same concentrations used in your cell-based experiment. Include a vehicle control.
3 Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
4 Incubate for 2-4 hours at 37°C.
5 Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.
6 Measure the absorbance at 570 nm.
7 Interpretation: A significant increase in absorbance in wells containing PAD compared to the vehicle control suggests direct reduction of MTT by PAD.
Protein Quantification Assays (e.g., Bradford, BCA)

Q4: My protein concentration readings are inconsistent or higher than expected in my Bradford assay when PAD is present in the sample buffer. What could be the cause?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues.[12][13] Interference can occur if components in the sample buffer alter the pH or interact with the dye.

Potential Interference Mechanisms:

  • pH Shift: The Bradford reagent is acidic. If PAD, a potassium salt of a dicarboxylic acid and an amino acid, is present at a high concentration, it could potentially alter the pH of the sample, thereby affecting the dye's binding characteristics and leading to inaccurate readings.[13]

  • Amino Acid Interaction: Since PAD contains glycine, there is a theoretical possibility of interaction with the Coomassie dye, although this is less likely to be significant as the dye primarily binds to larger protein structures.[14]

Troubleshooting Steps:

  • Buffer-Only Control: Prepare a blank control containing the same concentration of PAD in the buffer used to dissolve your protein. Use this to zero the spectrophotometer.

  • Standard Curve in PAD Buffer: Prepare your protein standards (e.g., BSA) in the same buffer containing PAD that your samples are in. This will help to correct for any matrix effects.[15]

  • Sample Dilution: If the concentration of PAD is high, diluting your sample may reduce the interference to a negligible level.

  • Alternative Protein Assay: If interference persists, consider using a different protein assay that is less susceptible to interference from the components in your sample buffer, such as the Bicinchoninic Acid (BCA) assay.[12]

Experimental Protocol: Bradford Protein Assay with PAD Control

StepProcedure
1 Prepare a series of protein standards (e.g., BSA) diluted in the same buffer as your samples, including the working concentration of PAD.
2 Prepare your unknown protein samples, ensuring they are in the same PAD-containing buffer.
3 Create a "blank" control containing only the PAD buffer.
4 Add 10 µL of each standard, unknown sample, and the blank to separate wells of a 96-well plate.
5 Add 200 µL of Bradford reagent to each well and mix.
6 Incubate at room temperature for 5 minutes.
7 Measure the absorbance at 595 nm.
8 Subtract the absorbance of the blank from all readings and generate a standard curve to determine the concentration of your unknown samples.
Enzyme Activity Assays (e.g., Tyrosinase Activity)

Q5: I am using PAD as a potential tyrosinase inhibitor in my assay, but I'm getting variable results. How can I ensure my results are accurate?

PAD is a known tyrosinase inhibitor.[5][12] However, other properties of PAD could potentially interfere with the assay readout, leading to variability.

Potential Interference Mechanisms:

  • Chelating Activity: Azelaic acid, a component of PAD, has been reported to have some metal-chelating properties.[7][16] Since tyrosinase is a copper-containing enzyme, chelation of the copper ions in the active site could contribute to the observed inhibition, in addition to competitive inhibition.[17] This is part of its mechanism of action but should be considered in the interpretation of results.

  • Antioxidant Activity: Azelaic acid also exhibits antioxidant properties.[8] If the tyrosinase assay produces a colored product through an oxidation reaction, the antioxidant activity of PAD could potentially quench the signal, leading to an overestimation of its inhibitory effect.

Troubleshooting Steps:

  • Control for Non-Specific Inhibition: To assess if PAD is acting solely as a competitive inhibitor, you can perform enzyme kinetic studies (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition.

  • Assay Readout Control: In a cell-free system, test if PAD interferes with the colored product of the assay. Generate the colored product using a non-enzymatic method (if possible) and then add PAD to see if the signal is quenched.

  • Use of a Reference Inhibitor: Always include a well-characterized tyrosinase inhibitor, such as kojic acid, as a positive control in your experiments.[16]

Experimental Protocol: Tyrosinase Activity Assay

StepProcedure
1 Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8) and L-DOPA as the substrate.
2 In a 96-well plate, add your tyrosinase enzyme solution.
3 Add different concentrations of PAD to the respective wells. Include a no-inhibitor control and a positive control (e.g., kojic acid).
4 Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10 minutes) at room temperature.
5 Initiate the reaction by adding the L-DOPA substrate solution to all wells.
6 Measure the absorbance at 475 nm kinetically over a period of 10-20 minutes.
7 Calculate the rate of reaction (change in absorbance per minute) for each condition.
8 Determine the percent inhibition of tyrosinase activity for each concentration of PAD.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Appearance Colorless to light yellow transparent liquid[14]
Solubility Highly soluble in water[1][3]
pH (as supplied) 6.5 - 8.0[14]
Molecular Weight Approximately 340.41 g/mol [18]
Stability Chemically stable[3][14]

Table 2: Summary of Potential Interferences and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
MTT/XTT Direct reduction of tetrazolium saltRun cell-free controls; use alternative viability assays (resazurin or ATP-based).
Bradford pH alteration of the acidic reagentUse buffer-only controls; prepare standard curve in the same PAD-containing buffer.
Tyrosinase Activity Chelation of copper ions; antioxidant effectsPerform enzyme kinetic studies; include a reference inhibitor (e.g., kojic acid).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start with PAD in In-Vitro Assay prep_cell_free Prepare Cell-Free Control with PAD start->prep_cell_free prep_assay Prepare Assay with Cells/Protein + PAD start->prep_assay run_assay Run Assay prep_cell_free->run_assay prep_assay->run_assay measure Measure Signal (Absorbance/Fluorescence) run_assay->measure analyze Analyze Data measure->analyze compare Compare Cell-Free vs. Experimental Signal analyze->compare conclusion Conclusion compare->conclusion

Caption: Troubleshooting workflow for identifying PAD interference.

signaling_pathway PAD Potassium Azeloyl Diglycinate (PAD) Tyrosinase Tyrosinase (Copper-containing enzyme) PAD->Tyrosinase Inhibits Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin (B1238610) Melanin (Hyperpigmentation) Dopaquinone->Melanin ...

Caption: PAD's inhibitory effect on the melanin synthesis pathway.

logical_relationship A Unexpected Assay Result (e.g., low viability, high protein) B Is PAD present in the assay? A->B C Potential for Interference B->C Yes G Investigate Other Causes (e.g., cytotoxicity, experimental error) B->G No D Run Cell-Free Control C->D E Interference Confirmed D->E Signal Change F No Interference Detected D->F No Signal Change H Implement Mitigation Strategy (e.g., alternative assay, buffer controls) E->H F->G

Caption: Decision tree for troubleshooting PAD-related assay issues.

References

Technical Support Center: Long-Term Stability of Potassium Azeloyl Diglycinate (PAD) Creams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of cosmetic and dermatological creams containing Potassium Azeloyl Diglycinate (PAD).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (PAD) and why is it used in creams?

A1: this compound (PAD) is a water-soluble derivative of azelaic acid, an ingredient known for its effectiveness in treating skin conditions like acne, rosacea, and hyperpigmentation.[1][2][3] The glycine (B1666218) component in PAD enhances its hydrating properties and improves skin tolerability compared to pure azelaic acid.[2] Its excellent water solubility and stability make it an ideal active ingredient for various cosmetic formulations, including creams, lotions, and serums.[3]

Q2: What are the most common long-term stability issues observed in PAD creams?

A2: The most frequently encountered long-term stability issues in PAD creams include:

  • Phase Separation: This can manifest as creaming (upward movement of the dispersed oil phase) or coalescence (merging of oil droplets), leading to a non-homogeneous product.[4][5]

  • Changes in pH: A significant shift in the cream's pH can affect the stability of the emulsion, the efficacy of PAD, and potentially cause skin irritation.[6][7]

  • Viscosity Changes: The cream may become too thick or too thin over time, impacting its texture, spreadability, and user experience.[6]

  • Discoloration: Although less commonly reported for PAD itself, discoloration in creams can occur due to the oxidation of other ingredients in the formulation or interactions with packaging.[6][8][9]

Q3: What is the optimal pH range for maintaining the stability of a PAD cream?

A3: The optimal pH for PAD formulations is generally in the mildly acidic to neutral range, typically between 5.0 and 7.0. Maintaining the pH within this range is crucial for the stability of the emulsion and the chemical integrity of PAD. One study noted that a cream with a final pH of 6.35 was stable. It is important to avoid highly acidic or alkaline conditions, which can lead to the degradation of PAD or destabilization of the emulsion.[7][10][11]

Q4: Can PAD interact with other common cosmetic ingredients, affecting stability?

A4: Yes, interactions with other ingredients can impact the stability of PAD creams. It is advisable to avoid strong oxidizing agents, which could potentially degrade the PAD molecule. Additionally, the choice of emulsifiers, thickeners, and preservatives can significantly influence the physical stability of the cream. For instance, a study on a PAD-containing BB cream found that a 4% concentration of the emulsifier triethanolamine (B1662121) (TEA) provided the best physical and chemical stability.[6][12]

II. Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

A. Phase Separation (Creaming, Coalescence)

Q: My PAD cream is showing signs of oil separation on the surface. What is causing this and how can I fix it?

A: This phenomenon, known as creaming or coalescence, indicates emulsion instability.[4][5]

Possible Causes:

  • Inadequate Emulsifier Concentration: The amount of emulsifier may be insufficient to maintain the dispersion of the oil phase.

  • Inappropriate Emulsifier Type: The Hydrophile-Lipophile Balance (HLB) of the emulsifier may not be optimal for your oil-in-water (O/W) or water-in-oil (W/O) emulsion.

  • High Storage Temperature: Elevated temperatures can increase the kinetic energy of the oil droplets, leading to a higher rate of collision and coalescence.[5]

  • Changes in pH: A shift in pH can alter the charge on the emulsifier molecules, reducing their effectiveness.

Troubleshooting Steps:

  • Optimize Emulsifier System:

    • Increase the concentration of your current emulsifier.

    • Experiment with a different emulsifier or a combination of emulsifiers to achieve the optimal HLB for your system.

  • Increase Viscosity of the Continuous Phase: Add a thickening agent (e.g., xanthan gum, carbomer) to the water phase of your O/W emulsion to slow down the movement of oil droplets.

  • Homogenization: Ensure your manufacturing process includes a high-shear homogenization step to reduce the oil droplet size, creating a more stable emulsion.

  • Control Storage Conditions: Conduct stability testing at controlled temperatures to understand the formulation's limits.

B. Discoloration

Q: The color of my PAD cream has changed from white to a yellowish tint after several weeks of stability testing. What could be the cause?

A: Discoloration in creams is often due to oxidation or chemical interactions between ingredients.[6][8][9]

Possible Causes:

  • Oxidation of Formulation Components: Other ingredients in your cream, such as unsaturated oils, fragrances, or botanical extracts, may be oxidizing when exposed to air, light, or heat.[6][8]

  • Interaction with Packaging: Certain types of plastic packaging can be permeable to oxygen or may leach components that interact with the formulation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.

Troubleshooting Steps:

  • Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or botanical extracts with antioxidant properties to your formulation to prevent oxidation.

  • Use Chelating Agents: Include a chelating agent like Disodium EDTA to bind any trace metal ions that could catalyze degradation.

  • Optimize Packaging: Use airless pumps or opaque packaging to minimize exposure to air and light.

  • Conduct Compatibility Testing: Test the formulation in different types of packaging materials to identify any interactions.

C. pH and Viscosity Drifts

Q: I've observed a significant drop in the pH and a decrease in the viscosity of my PAD cream during accelerated stability testing. What is the likely cause and solution?

A: A drop in pH and viscosity can be interrelated and are often signs of chemical instability within the formulation.

Possible Causes:

  • Degradation of PAD or Other Ingredients: The degradation of acidic components can lower the overall pH of the cream.

  • Hydrolysis of Polymers: Certain thickening agents can be susceptible to hydrolysis at different pH values, leading to a loss of viscosity.

  • Microbial Contamination: Bacterial or fungal growth can alter the pH and break down the emulsion structure.

Troubleshooting Steps:

  • Buffering System: Incorporate a suitable buffering system (e.g., citrate (B86180) buffer) to maintain the pH within the optimal range for PAD and the overall formulation.

  • Select Stable Thickeners: Choose pH-stable thickening agents that are compatible with the other ingredients in your formulation.

  • Ensure Adequate Preservation: Verify that your preservative system is effective against a broad spectrum of microorganisms. Conduct microbial challenge testing to confirm its efficacy.

  • Monitor PAD Concentration: Use an analytical method like HPLC to track the concentration of PAD throughout the stability study to correlate any physical changes with the chemical stability of the active ingredient.

III. Data Presentation

The following table summarizes stability data from a study on a this compound BB cream formulation with varying concentrations of the emulsifier Triethanolamine (TEA). The stability was assessed using a cycling test (storage at 4±2℃ and 40±2℃).[6]

FormulationTEA ConcentrationInitial pHpH after Cycling TestInitial Viscosity (dPa.s)Viscosity after Cycling Test (dPa.s)Phase Separation
F12%6.86.5250240No
F24%7.06.8350345No
F36%7.27.0450440No

Data adapted from a study on PAD BB Cream.[6] The study concluded that Formula 2 with 4% TEA had the best overall stability.

IV. Experimental Protocols

A. Accelerated Stability Testing: Cycling Test

Objective: To assess the physical stability of the PAD cream under extreme temperature fluctuations.

Methodology:

  • Prepare at least three samples of the PAD cream in its final intended packaging.

  • Place the samples in a temperature-controlled chamber at -10°C for 24 hours.

  • Transfer the samples to another chamber set at +45°C for 24 hours. This completes one cycle.

  • Repeat this cycle for a minimum of three to five cycles.

  • After the completion of the cycles, allow the samples to equilibrate to room temperature (25°C) for 24 hours.

  • Visually inspect the samples for any signs of phase separation, crystallization, or changes in color and odor.

  • Measure the pH and viscosity of the samples and compare the results to the initial values.

B. Quantification of this compound in Cream by HPLC

Objective: To determine the concentration of PAD in the cream formulation over the course of the stability study.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

  • Standard Preparation: Prepare a stock solution of PAD reference standard in a suitable solvent (e.g., a mixture of sodium hydroxide (B78521) solution and methanol). Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the PAD cream into a volumetric flask.

    • Add the extraction solvent (e.g., 60 mmol·L-1 sodium hydroxide solution-methanol).

    • Sonicate or vortex the mixture to ensure complete extraction of PAD from the cream base.

    • Centrifuge the mixture to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C8 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of potassium dihydrogen phosphate (B84403) solution (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As appropriate for PAD (e.g., determined by UV scan).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of PAD in the sample by comparing the peak area to the calibration curve.

C. Viscosity Measurement

Objective: To measure the viscosity of the PAD cream to detect any changes in its rheological properties over time.

Instrumentation: Rotational viscometer with a suitable spindle.

Methodology:

  • Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Place an appropriate amount of the cream in a beaker.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Lower the spindle into the cream, ensuring it is immersed to the marked level.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Repeat the measurement at different time points during the stability study.

V. Visualizations

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Further reactions Tyrosinase Tyrosinase PAD Potassium Azeloyl Diglycinate (PAD) PAD->Tyrosinase Competitive Inhibition Experimental_Workflow cluster_prep Formulation & Initial Analysis (T=0) cluster_stability Accelerated Stability Storage cluster_testing Time-Point Testing cluster_analysis Data Analysis & Conclusion Formulation Prepare PAD Cream Batches Initial_Analysis Initial Analysis: pH, Viscosity, Appearance, PAD Concentration Formulation->Initial_Analysis Storage_Conditions Store samples at different conditions: - 25°C/60% RH (Real-time) - 40°C/75% RH (Accelerated) - Cycling Test (-10°C to 45°C) - Light Exposure Initial_Analysis->Storage_Conditions Testing Test at T=1, 3, 6 months: pH, Viscosity, Appearance, Phase Separation, PAD Assay Storage_Conditions->Testing Data_Analysis Analyze trends in physical and chemical parameters Testing->Data_Analysis Conclusion Determine Shelf-Life and Identify Stability Issues Data_Analysis->Conclusion

References

Technical Support Center: Troubleshooting Inconsistent Cell Viability Assay Results with PAD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability assays involving PAD. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent and unreliable data. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to help you identify and resolve specific problems encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell viability assays?

Inconsistent results in cell viability assays can arise from two main categories: biological and technical factors.[1]

  • Biological Factors: These are related to the cells and the culture conditions. Key contributors include the cell line type, passage number, cell seeding density, and the specific batch of cell culture medium being used.[1] To ensure reproducible results, it is crucial to maintain consistency in these aspects. For instance, cells should ideally be in the exponential growth phase to ensure optimal metabolic activity, which can significantly impact assay outcomes.[1][2]

  • Technical Factors: These originate from the experimental procedure itself. Common technical issues include pipetting errors, the "edge effect" in multi-well plates, the presence of air bubbles, and improper dissolution or precipitation of the test compound (PAD).[1][3]

Q2: My replicate wells show high variability. What could be the cause?

High variability between replicate wells is a frequent issue and can often be traced back to a few key procedural steps:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1]

  • "Edge Effect": The outer wells of a 96-well plate are prone to increased evaporation, which can alter the concentration of media components and test compounds, ultimately affecting cell viability.[1][4][5][6] To mitigate this, it's recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[1][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[1] Regular pipette calibration and consistent technique are essential.

Q3: My MTT assay results are not reproducible. What are some common pitfalls specific to this assay?

The MTT (3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide) assay, while widely used, has several potential sources of error:

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1] Ensure you are using a sufficient volume of an appropriate solubilization solvent (like DMSO or a buffered SDS solution) and that the crystals are completely dissolved, which can be confirmed by microscopic inspection.[1]

  • Interference from PAD: Colored compounds or those with reducing or oxidizing properties can interfere with the MTT reagent or the formazan product, leading to false-positive or false-negative results.[1] It's crucial to include control wells with PAD in cell-free media to assess potential interference.[3]

  • MTT Toxicity: The MTT reagent itself can be toxic to cells, especially at higher concentrations or with prolonged incubation times.[1][7] It is important to optimize the MTT concentration and incubation time for your specific cell line to minimize this effect.[1]

Q4: I suspect PAD is interfering with my assay. How can I confirm this?

To determine if PAD is interfering with your chosen cell viability assay, run a cell-free control experiment.[8] Add PAD at the same concentrations used in your cell-based experiment to wells containing only culture medium and the assay reagent. If you observe a signal change in the absence of cells, it indicates direct interference.[8]

Q5: How does the solubility of PAD affect my results?

Poor solubility of PAD is a significant challenge. If the compound precipitates in the culture medium, its effective concentration becomes unknown, and the precipitate itself can interfere with the assay readings, for example by scattering light in absorbance-based assays.[3][9]

Troubleshooting Guides

Guide 1: High Variability Between Replicate Wells

This guide provides a systematic approach to diagnosing and resolving high variability in your assay results.

Potential Cause Recommended Solution Expected Outcome
Inconsistent Cell Seeding 1. Ensure the cell suspension is homogenous by gently swirling the flask or tube before and during pipetting.[1] 2. Use reverse pipetting for viscous cell suspensions.Reduced well-to-well variability in cell number and assay signal.[1]
"Edge Effect" 1. Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.[1][3] 2. Ensure proper humidification of the incubator.[1]Minimized evaporation from experimental wells, leading to more consistent results across the plate.[1]
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use a consistent pipetting technique (e.g., consistent speed and immersion depth).[1]Increased accuracy and precision in the dispensing of cells, media, and reagents.
Air Bubbles 1. Be careful not to introduce air bubbles when dispensing liquids into wells. 2. If bubbles are present, gently puncture them with a sterile pipette tip before incubation.Prevents interference with optical readings and ensures even cell distribution.
Guide 2: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve can be due to several factors related to the compound and the experimental setup.

Potential Cause Recommended Solution Expected Outcome
PAD Instability 1. Assess the stability of PAD in your cell culture medium over the duration of the experiment.[10] 2. Prepare fresh dilutions of PAD for each experiment from a stable stock solution.Ensures that the cells are exposed to the intended concentration of the active compound throughout the experiment.
Suboptimal PAD Concentration Range 1. Perform a preliminary experiment with a broad range of PAD concentrations to determine the optimal range for your definitive assay.[8]A well-defined dose-response curve with a clear IC50 value.
Inadequate Incubation Time 1. Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action of PAD.[8]Sufficient time for PAD to exert its effect, leading to a more accurate assessment of cell viability.
Serum Protein Binding 1. Be aware that serum proteins can bind to PAD, reducing its effective concentration.[11] 2. Consider performing assays in reduced-serum or serum-free media if compatible with your cell line.More consistent and potent effects of PAD at lower concentrations.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cell viability assay.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line in the appropriate culture medium.

  • Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate.[8] Include "no-cell" control wells containing only medium.

  • Incubation: Incubate the plate for the intended duration of your drug sensitivity assay (e.g., 24, 48, or 72 hours).[8]

  • Assay Performance: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Plot the assay signal against the number of cells seeded. The optimal seeding density should fall within the linear range of this curve, where an increase in cell number results in a proportional increase in signal.

Protocol 2: Assessing PAD Interference with the Assay

Objective: To determine if PAD directly interacts with the cell viability assay reagents.

Methodology:

  • Plate Setup: In a 96-well plate, prepare wells with cell culture medium but without cells.

  • Compound Addition: Add serial dilutions of PAD to the wells, mirroring the concentrations used in the cell-based experiment.[1] Include vehicle control wells.

  • Assay Reagent Addition: Add the assay reagent (e.g., 10 µL of MTT solution) to each well.[1]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay.[1]

  • Solubilization (if required): Add the solubilization solution.[1]

  • Data Acquisition: Measure the absorbance or signal at the appropriate wavelength.

  • Analysis: If a significant signal is detected in the wells containing PAD compared to the vehicle control, it indicates interference.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Initial Investigation cluster_Solutions_Replicates Troubleshooting Replicate Variability cluster_Solutions_Curve Troubleshooting Dose-Response Issues cluster_End Outcome Start Inconsistent Assay Results Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Curve Inconsistent Dose-Response? Start->Check_Curve Check_Replicates->Check_Curve No Seeding Review Cell Seeding Protocol Check_Replicates->Seeding Yes PAD_Stability Assess PAD Stability Check_Curve->PAD_Stability Yes Edge_Effect Address Edge Effects Seeding->Edge_Effect Pipetting Verify Pipetting Technique Edge_Effect->Pipetting End Consistent & Reliable Data Pipetting->End PAD_Concentration Optimize PAD Concentration PAD_Stability->PAD_Concentration Incubation_Time Optimize Incubation Time PAD_Concentration->Incubation_Time Interference Check for Assay Interference Incubation_Time->Interference Interference->End

Caption: A workflow for troubleshooting inconsistent cell viability assay results.

PAD_Interaction_Pathway cluster_Compound Test Compound cluster_Assay Assay Components cluster_Outcome Potential Outcomes PAD PAD Reagent Assay Reagent (e.g., MTT, Resazurin) PAD->Reagent Direct Interaction (Interference) Cells Viable Cells PAD->Cells Affects Cell Viability Signal Measured Signal (Absorbance, Fluorescence) PAD->Signal Alters Signal Directly Reagent->Signal Generates False_Signal Inaccurate Viability (Interference) Reagent->False_Signal Cells->Reagent Metabolizes True_Viability Accurate Viability Cells->True_Viability Signal->False_Signal True_Viability->Signal

Caption: Potential interactions of PAD in a cell viability assay.

Experimental_Workflow_PAD_Assay cluster_Preparation Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Prep_Cells 1. Prepare Cell Suspension Seed_Cells 3. Seed Cells in Plate Prep_Cells->Seed_Cells Prep_PAD 2. Prepare PAD Dilutions Add_PAD 4. Add PAD to Cells Prep_PAD->Add_PAD Seed_Cells->Add_PAD Incubate 5. Incubate Add_PAD->Incubate Add_Reagent 6. Add Viability Reagent Incubate->Add_Reagent Incubate_Reagent 7. Incubate with Reagent Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate Incubate_Reagent->Read_Plate Analyze_Data 9. Analyze Data Read_Plate->Analyze_Data

Caption: A typical experimental workflow for a PAD cell viability assay.

References

Technical Support Center: pH Optimization for Potassium Azeloyl Diglycinate (PAD) Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of topical preparations containing Potassium Azeloyl Diglycinate (PAD).

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for topical formulations containing this compound (PAD)?

A1: The recommended pH for PAD formulations generally falls within a range of 4.5 to 8.0. However, the optimal pH can vary depending on the specific formulation and desired characteristics. Several sources suggest narrower optimal ranges for stability and efficacy, such as 4.5-5.5, 5.0-6.5, or 6.0-8.0.[1][2][3][4] It is crucial to conduct pH optimization studies for your specific formulation to determine the ideal pH for stability, solubility, and performance.

Q2: How does pH affect the stability of PAD in a formulation?

A2: The pH of a formulation is a critical factor influencing the chemical stability of PAD. Deviations from the optimal pH range can lead to hydrolysis of the diglycinate ester bonds, potentially reducing the efficacy of the ingredient. Formulations with a pH that is too acidic or too alkaline may also be more susceptible to discoloration over time.[4][5]

Q3: What is the impact of pH on the solubility of PAD?

A3: this compound is known for its high water solubility, which is a significant advantage over its precursor, azelaic acid.[2][6] While it is generally soluble across its recommended pH range, significant shifts to a more acidic pH may slightly decrease its solubility, potentially leading to precipitation in high-concentration formulas.

Q4: How does the pH of the formulation affect the efficacy of PAD?

A4: The skin-brightening effect of PAD is attributed to its ability to inhibit the enzyme tyrosinase. The activity of tyrosinase is known to be pH-dependent, with optimal activity typically in the neutral range.[7] Therefore, formulating PAD at a pH that is compatible with both the skin's natural pH (around 4.5-5.5) and optimal enzyme inhibition is key to maximizing its efficacy. A study has shown that as an azelaic acid derivative, the addition of PAD can lower the pH of a cream formulation.[4]

Q5: Can the pH of a PAD formulation cause skin irritation?

A5: Yes, the pH of any topical product can influence its potential for skin irritation. A formulation that is too acidic or too alkaline can disrupt the skin's natural barrier function, leading to irritation, dryness, and sensitivity.[4][5] It is generally recommended to formulate topical products within the skin's natural pH range (4.5-5.5) to ensure good compatibility.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Precipitation or Crystallization pH of the formulation is outside the optimal solubility range for PAD. High concentration of PAD in a formulation with a pH at the lower end of the recommended range. Incompatibility with other ingredients at a specific pH.1. Measure the pH of the formulation. 2. Adjust the pH to be within the recommended range (e.g., 5.5-7.0) using a suitable buffering agent or pH adjuster (e.g., citric acid/sodium citrate (B86180), triethanolamine). 3. If the issue persists, consider reducing the concentration of PAD. 4. Evaluate the compatibility of all ingredients at the target pH.
Discoloration (Yellowing or Browning) The pH of the formulation is too high or too low, leading to the degradation of PAD or other ingredients. Oxidation of PAD or other components in the formulation. Interaction with other ingredients that are sensitive to pH changes.1. Verify and adjust the pH to the optimal stability range. 2. Incorporate an antioxidant (e.g., tocopherol, sodium metabisulfite) into the formulation. 3. Protect the formulation from light by using opaque packaging. 4. Review the compatibility of all ingredients and their pH stability profiles.
Phase Separation in Emulsions pH shift affecting the stability of the emulsifier system. The pH is not optimal for the chosen thickening or stabilizing agents.1. Check the pH and adjust it to the recommended range for your emulsifier and stabilizer system. 2. Consider using a combination of emulsifiers for broader pH stability. 3. Ensure adequate mixing and homogenization during the manufacturing process.
Decreased Efficacy The pH of the final product is not optimal for tyrosinase inhibition by PAD. Degradation of PAD due to suboptimal pH.1. Measure the pH of the final product and adjust it to a range known to be effective for tyrosinase inhibition (typically slightly acidic to neutral). 2. Conduct stability studies at the intended pH to ensure PAD remains stable over the product's shelf life.
Skin Irritation The pH of the formulation is too acidic or too alkaline for the skin.1. Adjust the pH of the final formulation to be within the skin's natural pH range (4.5-5.5). 2. Conduct a patch test to assess the irritation potential of the formulation.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of 2% this compound in an O/W Cream Base

pHInitial AppearanceAppearance after 3 Months at 40°C% PAD Degradation (Illustrative)
4.0White, homogenous creamSlight yellowing, homogenous< 5%
5.5White, homogenous creamWhite, homogenous< 2%
7.0White, homogenous creamWhite, homogenous< 3%
8.5White, homogenous creamSlight browning, homogenous< 6%

Disclaimer: The degradation percentages are illustrative and intended to demonstrate a potential trend. Actual results will vary based on the specific formulation.

Table 2: Illustrative pH-Dependent Solubility of this compound in Water at 25°C

pHSolubility (mg/mL) - IllustrativeObservations
4.095Clear solution
5.5>100Clear solution
7.0>100Clear solution
8.5>100Clear solution

Disclaimer: The solubility data is illustrative. PAD is generally highly water-soluble within its recommended pH range.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for pH Optimization of a PAD Topical Cream

Objective: To evaluate the physical and chemical stability of a topical cream containing this compound at different pH values under accelerated conditions.

Methodology:

  • Formulation Preparation: Prepare four batches of the topical cream containing the desired concentration of PAD. Adjust the pH of each batch to 4.0, 5.5, 7.0, and 8.5, respectively, using citric acid/sodium citrate buffer or another suitable pH adjuster.

  • Initial Analysis (Time 0): For each batch, perform the following initial analyses:

    • Appearance: Record the color, odor, and overall appearance.

    • pH Measurement: Use a calibrated pH meter.

    • Viscosity: Use a viscometer with the appropriate spindle and speed.

    • Assay of PAD: Determine the initial concentration of PAD using a validated HPLC method.

  • Stability Chambers: Store aliquots of each batch in appropriate containers at the following accelerated stability conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals: Test the samples at 1, 2, and 3-month intervals.

  • Analysis at Each Interval: At each time point, repeat the analyses performed at Time 0 (Appearance, pH, Viscosity, and Assay of PAD).

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a noticeable change in appearance, a pH shift of more than 0.5 units, a significant change in viscosity, or a decrease in PAD concentration of more than 5%.

Protocol 2: In Vitro Tyrosinase Inhibition Assay for Efficacy Assessment at Different pH Values

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity at various pH levels.

Methodology:

  • Reagent Preparation:

    • Mushroom Tyrosinase: Prepare a stock solution in a phosphate (B84403) buffer (pH 6.8).

    • L-DOPA: Prepare a stock solution in phosphate buffers of varying pH (e.g., 5.5, 6.5, 7.5).

    • This compound: Prepare a series of dilutions in the corresponding pH buffers.

    • Kojic Acid: Prepare a positive control solution.

  • Assay Procedure:

    • In a 96-well plate, add the PAD solution (or kojic acid/buffer for controls) and the mushroom tyrosinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of dopachrome (B613829) formation for each concentration of PAD at each pH.

    • Determine the percentage of tyrosinase inhibition for each concentration.

    • Calculate the IC50 value (the concentration of PAD that inhibits 50% of the enzyme activity) at each pH.

  • Comparison: Compare the IC50 values at different pH levels to determine the optimal pH for the inhibitory efficacy of PAD.

Mandatory Visualizations

PAD_pH_Optimization_Workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_efficacy Efficacy Testing cluster_analysis Data Analysis & Optimization prep_base Prepare Base Formulation divide_batches Divide into Batches prep_base->divide_batches adjust_ph Adjust pH of Batches (e.g., 4.0, 5.5, 7.0, 8.5) divide_batches->adjust_ph accel_storage Accelerated Storage (e.g., 40°C/75% RH) adjust_ph->accel_storage tyrosinase_assay In Vitro Tyrosinase Inhibition Assay at Different pH Values adjust_ph->tyrosinase_assay physical_eval Physical Evaluation (Appearance, pH, Viscosity) accel_storage->physical_eval chem_eval Chemical Evaluation (PAD Assay via HPLC) accel_storage->chem_eval compare_data Compare Stability & Efficacy Data physical_eval->compare_data chem_eval->compare_data calc_ic50 Calculate IC50 tyrosinase_assay->calc_ic50 calc_ic50->compare_data select_optimal_ph Select Optimal pH compare_data->select_optimal_ph

Caption: Experimental workflow for pH optimization of PAD topical preparations.

Troubleshooting_PAD_Formulation cluster_check_ph Initial Check cluster_adjust Corrective Actions cluster_further_investigation Further Investigation start Formulation Issue Observed (e.g., Precipitation, Discoloration) check_ph Measure pH of the Formulation start->check_ph is_ph_optimal Is pH within Optimal Range? check_ph->is_ph_optimal adjust_ph Adjust pH with Buffer/Adjuster is_ph_optimal->adjust_ph No check_compatibility Check Ingredient Compatibility is_ph_optimal->check_compatibility Yes re_evaluate Re-evaluate Formulation Stability adjust_ph->re_evaluate re_evaluate->start Issue Persists check_concentration Review PAD Concentration check_compatibility->check_concentration add_stabilizer Consider Adding Antioxidant/Chelator check_concentration->add_stabilizer

Caption: Troubleshooting flowchart for common issues in PAD formulations.

PAD_Signaling_Pathway pad Potassium Azeloyl Diglycinate (PAD) tyrosinase Tyrosinase Enzyme pad->tyrosinase Inhibits skin_brightening Skin Brightening Effect pad->skin_brightening Promotes melanin_synthesis Melanin Synthesis tyrosinase->melanin_synthesis Catalyzes hyperpigmentation Hyperpigmentation (Dark Spots) melanin_synthesis->hyperpigmentation Leads to

Caption: Simplified signaling pathway of PAD's skin brightening action.

References

Preventing degradation of Potassium azeloyl diglycinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Potassium Azeloyl Diglycinate (PAD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PAD during storage and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAD) and what are its main advantages?

This compound is a water-soluble derivative of azelaic acid. It is synthesized by reacting azelaic acid with the amino acid glycine.[1][2] This modification results in a molecule with the therapeutic benefits of azelaic acid, such as skin brightening and sebum regulation, but with significantly improved water solubility, chemical stability, and formulation compatibility.[1][3] Its enhanced solubility allows for use in a wider range of cosmetic and pharmaceutical formulations at lower concentrations compared to azelaic acid.[1]

Q2: What are the optimal storage conditions for this compound?

To ensure the stability and prevent degradation of PAD, it is recommended to store it in a cool, dry place, protected from direct sunlight and moisture.[4] The material should be kept in well-sealed, airtight containers.[4] While some sources suggest storage at room temperature is acceptable, refrigeration may prolong shelf life, especially for aqueous solutions.

Q3: What is the recommended pH range for formulations containing PAD?

This compound is most stable in a pH range of 6.0 to 8.0.[5] Some studies have shown stability in a broader range of 5 to 11. Deviating significantly from the neutral to slightly alkaline pH can lead to precipitation of the less soluble azelaic acid.[6]

Q4: Is PAD sensitive to light or temperature?

PAD should be protected from light.[4] While it is considered to be relatively heat-stable and can be added to emulsions at various processing stages, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[1][4]

Q5: What are the likely degradation pathways for PAD?

While PAD is known for its excellent stability, potential degradation pathways, based on its chemical structure (an amide and a carboxylate salt), could include:

  • Hydrolysis: Under strongly acidic or alkaline conditions and in the presence of water, the amide bonds could theoretically hydrolyze to yield azelaic acid and glycine.

  • Decarboxylation: Although less likely under normal storage conditions compared to azelaic acid, decarboxylation could occur under extreme heat.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Issue 1: Precipitation in Aqueous Solution
  • Symptom: A white or crystalline precipitate forms in an aqueous solution of PAD.

  • Potential Cause 1: Low pH. This is the most common cause of precipitation. The addition of acidic ingredients to the formulation can lower the pH, causing the highly soluble PAD to convert back to the poorly soluble azelaic acid.[6]

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is below 6.0, adjust it by slowly adding a suitable base (e.g., a dilute solution of potassium hydroxide (B78521) or triethanolamine) until the precipitate redissolves.

    • Monitor the pH to ensure it remains within the recommended stability range (6.0-8.0).

  • Potential Cause 2: "Salting Out" Effect. High concentrations of other salts or electrolytes in the solution can decrease the solubility of PAD, leading to precipitation.[6]

  • Troubleshooting Steps:

    • Review the formulation for high concentrations of electrolytes.

    • If possible, reduce the concentration of other salts.

    • Consider preparing a more concentrated stock solution of PAD and adding it to the final formulation in a smaller volume.

  • Potential Cause 3: Low Temperature. If the solution was prepared at an elevated temperature and subsequently cooled, PAD may precipitate if it is near its saturation point at the lower temperature.[6]

  • Troubleshooting Steps:

    • Gently warm the solution while stirring to redissolve the precipitate.

    • For future formulations, consider using a slightly lower concentration of PAD if low-temperature storage is required.

Issue 2: Color Change in Formulation
  • Symptom: The formulation containing PAD develops a yellow or brownish tint over time.

  • Potential Cause 1: Interaction with Other Ingredients. Certain ingredients in the formulation may interact with PAD, leading to color changes. This can be more prevalent in the presence of light or heat.

  • Troubleshooting Steps:

    • Review the full ingredient list for potentially reactive components (e.g., certain botanical extracts, antioxidants, or metal ions).

    • Prepare test formulations omitting suspect ingredients to identify the cause.

    • Ensure the final formulation is stored in an opaque, airtight container to minimize light exposure.

  • Potential Cause 2: Photodegradation. Although generally stable, prolonged exposure to UV light could potentially lead to degradation and color change.

  • Troubleshooting Steps:

    • Incorporate a UV protectant or stabilizer into the formulation.

    • Use UV-blocking packaging for the final product.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Temperature Cool, room temperatureTo minimize the rate of potential chemical degradation.[4]
Humidity Dry environmentTo prevent hydrolysis and microbial growth in the raw material.
Light Exposure Store in the dark/opaque containersTo prevent potential photodegradation.[4]
pH of Aqueous Solutions 6.0 - 8.0To maintain solubility and prevent precipitation of azelaic acid.[5]
Packaging Well-sealed, airtight containersTo protect from moisture and atmospheric contaminants.[4]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for PAD

This protocol provides a general framework for assessing the stability of this compound in a formulation. Method validation and optimization will be required for specific formulations.

Objective: To quantify the concentration of PAD and detect the presence of potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

  • Potassium dihydrogen phosphate (B84403)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Sodium hydroxide

  • PAD reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 15 mM potassium dihydrogen phosphate solution in water and adjust the pH to 3.0 with phosphoric acid.[7]

    • Mobile Phase B: Acetonitrile.[7]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the PAD reference standard in a suitable solvent (e.g., a mixture of 60 mmol/L sodium hydroxide and methanol) to prepare a stock solution.[7]

    • Perform serial dilutions to create a series of calibration standards (e.g., 5-1000 µg/mL).[7]

  • Sample Preparation:

    • Accurately weigh a sample of the formulation containing PAD.

    • Extract the PAD using a mixture of 60 mmol/L sodium hydroxide and methanol.[7]

    • Centrifuge the sample to separate any excipients.[7]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C8 (250 mm x 4.6 mm, 5 µm)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient elution program should be developed to ensure the separation of PAD from any potential degradation products. An example gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-25 min: Return to initial conditions

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of PAD in the sample by comparing the peak area to the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

degradation_pathway PAD Potassium Azeloyl Diglycinate (Stable) Degradation_Products Degradation Products PAD->Degradation_Products Stress Conditions (e.g., extreme pH, high temp, UV) Azelaic_Acid Azelaic Acid Degradation_Products->Azelaic_Acid Hydrolysis Glycine Glycine Degradation_Products->Glycine Hydrolysis

Caption: Potential Degradation Pathway of this compound.

troubleshooting_workflow start Precipitate Observed in PAD Solution check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH < 6.0? check_ph->is_ph_low adjust_ph Adjust pH to 6.0-8.0 with a suitable base is_ph_low->adjust_ph Yes check_salts Review Formulation for High Electrolyte Concentration is_ph_low->check_salts No recheck_solution Does Precipitate Redissolve? adjust_ph->recheck_solution recheck_solution->check_salts No resolved Issue Resolved recheck_solution->resolved Yes reformulate Consider Reformulation with Lower Electrolytes check_salts->reformulate check_temp Was Solution Prepared at Elevated Temperature? check_salts->check_temp reformulate->resolved warm_solution Gently Warm and Stir check_temp->warm_solution Yes unresolved Further Investigation Needed check_temp->unresolved No warm_solution->resolved

Caption: Troubleshooting Workflow for PAD Precipitation.

References

Technical Support Center: Photoacoustic Doppler (PAD) Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Photoacoustic Doppler (PAD) for skin penetration studies.

Troubleshooting Guides

Issue: Inaccurate or unstable flow velocity measurements.

Possible Cause Identification Suggested Mitigation
Motion Artifacts Observe blurring, ghosting, or saw-tooth patterns in the B-scan images. Flow velocity maps may show erratic or physiologically improbable values.1. Subject Immobilization: Ensure the subject remains as still as possible during acquisition. For animal studies, mechanical fixation can be used. 2. Breath-hold Imaging: In relevant anatomical locations, instruct the subject to hold their breath during data acquisition.[1] 3. Motion Correction Algorithms: Apply post-processing algorithms such as frame-to-frame cross-correlation or feature tracking to correct for tissue displacement.
Clutter Artifacts A diffuse haze or stationary signals obscure the blood flow signal, especially in hypoechoic regions. This can be caused by strong reflections from the skin surface or other stationary tissue structures.1. High-Pass Filtering: Apply a high-pass filter to the raw radiofrequency (RF) data to remove low-frequency signals originating from stationary or slow-moving tissue.[2][3][4][5] 2. Background Subtraction: Subtract a static background frame (an image acquired with no flow) from the image sequence to remove stationary signals.[2][5] 3. Singular Value Decomposition (SVD): Utilize SVD-based clutter filtering to separate the blood flow signal from the stronger clutter signal based on their spatiotemporal differences.
Aliasing In color flow images, a "wrap-around" of colors from the top to the bottom of the color bar, indicating that the measured velocity exceeds the Nyquist limit.1. Increase the Pulse Repetition Frequency (PRF): A higher PRF increases the Nyquist limit, allowing for the measurement of higher velocities. 2. Adjust the Doppler Angle: A Doppler angle closer to 0 degrees will result in a lower measured velocity for the same flow. 3. Use a Lower Frequency Transducer: This will result in a lower Doppler shift for the same flow velocity.
Poor Signal-to-Noise Ratio (SNR) The photoacoustic signal from the blood is weak compared to the background noise, leading to noisy and unreliable velocity estimates.1. Increase Laser Fluence: Use a higher laser energy, while remaining within safety limits, to generate a stronger photoacoustic signal. 2. Signal Averaging: Average multiple frames to reduce random noise. 3. Optimize Transducer Selection: Use a transducer with a center frequency that matches the expected photoacoustic signal spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of artifacts in PAD skin penetration studies?

A1: Artifacts in PAD skin studies can be broadly categorized based on their origin:

  • Motion-induced artifacts: These arise from voluntary or involuntary subject movement, including breathing and cardiac motion, leading to blurring and inaccurate flow measurements.[1][6]

  • Clutter artifacts: These are strong signals from stationary or slow-moving tissue structures that overwhelm the weaker signals from blood.[7]

  • Doppler-specific artifacts: These are inherent to Doppler measurements and include aliasing, blooming (color signal overflowing vessel boundaries), and mirror-image artifacts (a phantom vessel appearing deeper than the actual one).

  • Acoustic heterogeneity: Variations in the speed of sound within different skin layers can cause distortions in the reconstructed image.

Q2: How can I differentiate between clutter and actual low-velocity blood flow?

A2: Differentiating between clutter and low-velocity flow can be challenging. Clutter signals are typically stationary or have very low-frequency components. Applying a high-pass filter can effectively remove these signals while preserving the higher frequency signals from moving blood. Additionally, observing the signal over time can help; true blood flow will exhibit pulsatility or continuous movement, whereas clutter will remain largely static.

Q3: What is the purpose of a phantom in PAD studies, and how do I use one to assess artifacts?

A3: A phantom is a physical object that mimics the acoustic and optical properties of biological tissue in a controlled manner. In PAD, phantoms are used to validate system performance, test new imaging techniques, and study the characteristics of artifacts without the complexities of in vivo measurements.[8][9][10] To assess artifacts, you can create a phantom with known properties, such as tubes with a controlled flow of a blood-mimicking fluid. By imaging the phantom under different conditions (e.g., intentionally introducing motion), you can characterize the resulting artifacts and test the effectiveness of your mitigation strategies.[2][4][5][8][9][10][11][12][13][14]

Q4: What is the general signal processing pipeline for mitigating artifacts in PAD?

A4: A typical signal processing pipeline for artifact mitigation in PAD includes the following steps:

  • Image Reconstruction: Reconstruct the raw photoacoustic data to form a series of B-scan images.[2][4][5]

  • Filtering: Apply a high-pass filter to remove low-frequency clutter signals.[2][3][4][5]

  • Background Subtraction: Subtract a static background frame to further reduce stationary artifacts.[2][5]

  • Motion Correction: If motion is present, apply a motion correction algorithm to align the image frames.

  • Displacement Detection: Use a cross-correlation-based method to determine the displacement of blood speckle patterns between consecutive frames.[2][4][5]

  • Velocity Calculation: Convert the displacement information into flow velocity maps.

  • Masking: Apply a mask based on the cross-correlation amplitude to isolate regions with reliable flow information.[2][4][5]

Quantitative Data on Artifact Mitigation

The following tables summarize quantitative data from studies on the effectiveness of artifact mitigation techniques.

Table 1: Improvement in Signal-to-Clutter Ratio (S/C) with Clutter Rejection Algorithms

Clutter Type Mitigation Algorithm Improvement in S/C Ratio (dB) Reference
Low-frequency clutterMatching Pursuit (MP)19.0 +/- 0.6[7]
Transient clutterMatching Pursuit (MP)5.5 +/- 0.5[7]

Table 2: Quantitative Assessment of Motion Correction Algorithms

Motion Correction Algorithm Metric Improvement Reference
Geometric-transformation-basedN/AEnhanced particle tracking and velocity measurements[15]
Deep-learning-basedN/AEffective for both large vessels and capillaries[16]
Interleaved ultrasound-basedMean Square Error ReductionSignificant reduction in mean square error between PA images[17]

Experimental Protocols

Protocol 1: Phantom-Based Evaluation of PAD Flow Measurement

This protocol describes a general procedure for evaluating PAD flow measurement accuracy and the impact of artifacts using a flow phantom.[2][4][5][8][9][10][11][12][13][14]

1. Phantom Preparation:

  • Construct a tissue-mimicking phantom from a material with known acoustic and optical properties (e.g., gelatin, agar).
  • Embed a tube of known inner diameter (e.g., 580 µm) within the phantom to simulate a blood vessel.[2][4][5][11]
  • Prepare a blood-mimicking fluid with appropriate scatterers (e.g., red blood cells, microspheres) and absorbers (e.g., hemoglobin, ink).[18][19]

2. Experimental Setup:

  • Connect the phantom to a syringe pump to establish a controlled, steady flow of the blood-mimicking fluid at physiological speeds (e.g., 3 to 25 mm/s).[2][4][5][11]
  • Position a PAD system with a pulsed laser for excitation and an ultrasound transducer for detection over the phantom.[2][4][5][9][11][12][14][20][21]
  • Ensure good acoustic coupling between the transducer and the phantom using ultrasound gel.

3. Data Acquisition:

  • Acquire a sequence of photoacoustic frames at a high frame rate.
  • To study motion artifacts, introduce controlled motion to the phantom or the transducer using a motorized stage.
  • To study clutter, include highly reflective structures within the phantom near the flow tube.

4. Data Analysis:

  • Apply the signal processing pipeline described in FAQ 4 to the acquired data.
  • Compare the measured flow velocities with the known velocities set by the syringe pump to assess accuracy.
  • Quantify the impact of induced artifacts on velocity measurements (e.g., by comparing results with and without motion).
  • Evaluate the performance of different mitigation strategies by comparing the accuracy of velocity measurements before and after their application.

Protocol 2: In Vivo PAD Measurement of Skin Blood Flow

This protocol outlines a general procedure for in vivo PAD measurements of skin blood flow.

1. Subject Preparation:

  • Acclimate the subject to the laboratory environment to ensure stable physiological conditions.
  • Position the subject comfortably to minimize movement during the measurement.
  • For imaging specific areas, consider shaving any hair that may obstruct the laser light.[1]
  • Apply a layer of ultrasound gel to the skin surface for acoustic coupling.

2. Experimental Setup:

  • Use a clinical or preclinical PAD system with a handheld probe.
  • The system should consist of a pulsed laser for illumination and a high-frequency ultrasound transducer for detecting the photoacoustic signals.

3. Data Acquisition:

  • Position the probe over the region of interest on the skin.
  • Acquire a sequence of photoacoustic frames.
  • If possible, acquire a baseline measurement with minimal blood flow (e.g., through gentle pressure) to characterize background signals.
  • For dynamic studies, acquire data before, during, and after a specific stimulus (e.g., application of a topical agent).

4. Data Analysis:

  • Apply the artifact mitigation and flow estimation pipeline as described in FAQ 4.
  • Analyze the resulting flow velocity maps to assess blood perfusion in the skin.
  • Correlate changes in blood flow with the experimental conditions (e.g., time after application of a substance).

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Signal Processing cluster_analysis Data Analysis subject_prep Subject/Phantom Preparation data_acq Acquire Raw Photoacoustic Data subject_prep->data_acq system_setup PAD System Setup system_setup->data_acq reconstruction Image Reconstruction data_acq->reconstruction filtering Clutter Filtering (High-pass) reconstruction->filtering motion_correction Motion Correction filtering->motion_correction flow_estimation Flow Velocity Estimation motion_correction->flow_estimation quantification Quantitative Analysis flow_estimation->quantification

Caption: General experimental workflow for PAD skin penetration studies.

artifact_classification cluster_motion cluster_clutter cluster_doppler artifacts Artifacts in PAD motion Motion-Induced artifacts->motion clutter Clutter artifacts->clutter doppler Doppler-Specific artifacts->doppler acoustic Acoustic Heterogeneity artifacts->acoustic blurring Blurring motion->blurring ghosting Ghosting motion->ghosting surface_reflection Skin Surface Reflection clutter->surface_reflection stationary_tissue Stationary Tissue Signal clutter->stationary_tissue aliasing Aliasing doppler->aliasing blooming Blooming doppler->blooming mirror Mirror Image doppler->mirror

Caption: Classification of common artifacts in PAD skin studies.

troubleshooting_flow action action start Inaccurate Flow Velocity? check_motion Motion Artifacts Present? start->check_motion correct_motion Apply Motion Correction check_motion->correct_motion Yes check_clutter Clutter Visible? check_motion->check_clutter No correct_motion->check_clutter apply_filtering Apply High-Pass Filtering / Background Subtraction check_clutter->apply_filtering Yes check_aliasing Aliasing Present? check_clutter->check_aliasing No apply_filtering->check_aliasing adjust_prf Increase PRF check_aliasing->adjust_prf Yes check_snr Low SNR? check_aliasing->check_snr No adjust_prf->check_snr optimize_signal Increase Laser Fluence / Signal Averaging check_snr->optimize_signal Yes end Accurate Flow Measurement check_snr->end No optimize_signal->end

Caption: Troubleshooting workflow for inaccurate PAD flow velocity.

References

Validation & Comparative

A Comparative Analysis of Potassium Azeloyl Diglycinate and Azelaic Acid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of dermatological research and product development, the pursuit of effective and well-tolerated active ingredients is perpetual. This guide provides a comprehensive comparative analysis of two such ingredients: the well-established Azelaic Acid (AA) and its derivative, Potassium Azeloyl Diglycinate (PAD). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Executive Summary

Azelaic acid is a naturally occurring dicarboxylic acid renowned for its multifaceted therapeutic benefits, including anti-inflammatory, antibacterial, and anti-keratinizing properties.[1] It is a cornerstone in the treatment of acne vulgaris, rosacea, and hyperpigmentation.[2][3][4] However, its utility in cosmetic formulations is often hampered by poor solubility and potential for skin irritation.[5][6]

This compound, a water-soluble derivative of azelaic acid and the amino acid glycine, has emerged as a promising alternative.[6][7] It purports to offer the therapeutic benefits of azelaic acid with enhanced bioavailability, improved formulation flexibility, and a superior tolerability profile.[5][6] This guide synthesizes the existing clinical data to compare the efficacy and characteristics of these two molecules.

Data Presentation: A Comparative Overview

Due to a lack of direct head-to-head clinical trials, this comparison relies on data from individual studies on this compound and Azelaic Acid. The following tables summarize the quantitative outcomes from various clinical investigations. It is crucial to note that these are not direct comparisons and experimental conditions may have varied between studies.

Table 1: Efficacy in Sebum Reduction and Skin Hydration

ParameterThis compound (3% Aqueous Solution)Azelaic Acid (Concentration and Vehicle Vary)
Sebum Reduction Forehead: -29.4%Nose: -27.0%Chin: -31.5%[8]Data on direct sebum measurement is limited in available clinical trials, though its anti-seborrheic properties are acknowledged.[6]
Skin Hydration Forehead: +12.7%Cheek: +8.2%[8]Not typically associated with hydration benefits; can sometimes cause dryness.[9]
Skin Elasticity Forehead: +2.5%[8]No direct data available.

Table 2: Efficacy in the Treatment of Acne Vulgaris

ParameterThis compoundAzelaic Acid (20% Gel)
Total Lesion Count Reduction Data from direct studies on acne is limited. One study on a combination cream with 3% PAD showed significant reduction in acne grade, comparable to 0.025% tretinoin (B1684217) cream.[10]60.6% reduction vs. 19.9% for placebo (P=0.002)[1][3][11]
Acne Severity Index (ASI) Reduction Not reported in available studies.65.2% reduction vs. 21.3% for placebo (P=0.001)[1][3][11]

Table 3: Efficacy in the Treatment of Rosacea

ParameterThis compound (5% in a cream)Azelaic Acid (15% Gel)
Erythema Reduction (Investigator Assessment) Statistically significant decrease from day 14 onwards.[12]44-46% of patients showed improvement vs. 28-29% for vehicle.[13]
Inflammatory Lesion Count Reduction Not the primary endpoint in the cited study.51-58% reduction vs. 39-40% for vehicle.[13]
Reduction in Stinging and Burning Sensation 56.1% reduction in total score.[14][15]Known to sometimes cause initial burning and stinging.[2]

Table 4: Efficacy in the Treatment of Hyperpigmentation

ParameterThis compoundAzelaic Acid (20% Cream)
Reduction in Pigmentary Intensity (Investigator Assessment) A study on a combination product containing PAD showed significant improvement in melasma.[16] Another study reported a 10.1% decrease in skin color on treated spots.[8]Statistically significant decrease compared to vehicle (P=0.021).[2]
Reduction in Pigmentary Intensity (Chromometer Analysis) Not reported in available studies.Statistically significant decrease compared to vehicle (P=0.039).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.

Sebum Measurement (Sebumeter®)
  • Objective: To quantify the sebum content on the skin surface.

  • Principle: The measurement is based on grease-spot photometry. A special tape becomes transparent in proportion to the amount of sebum it absorbs.

  • Procedure:

    • Subjects acclimatize to a room with controlled temperature and humidity for at least 30 minutes.

    • A cassette dispenses a mat tape which is applied to the measurement area (e.g., forehead, nose, chin) for a standardized duration (e.g., 30 seconds).

    • The tape is then inserted into the Sebumeter®, where a photocell measures its transparency.

    • The instrument's microprocessor calculates the sebum content, typically expressed in μg/cm².[15][17][18][19]

Skin Hydration Measurement (Corneometer®)
  • Objective: To measure the hydration level of the stratum corneum.

  • Principle: The measurement is based on the capacitance of the skin, which changes with its water content.

  • Procedure:

    • Subjects are acclimatized to a controlled environment.

    • The Corneometer® probe is pressed onto the skin surface with a constant pressure.

    • The instrument measures the electrical capacitance, providing a value that correlates with skin hydration.[3][4][11][20][21]

Skin Elasticity Measurement (Cutometer®)
  • Objective: To assess the viscoelastic properties of the skin.

  • Principle: The instrument applies a negative pressure to pull the skin into the probe's aperture and then releases it, measuring the skin's ability to return to its original state.

  • Procedure:

    • The Cutometer® probe is placed on the skin surface.

    • A defined negative pressure is applied for a set time, drawing the skin into the probe.

    • The pressure is then released for a set time.

    • An optical system measures the depth of penetration and the retraction of the skin over time, from which various elasticity parameters (e.g., R2, R5, R7) are calculated.[1][12][13][22][23]

Skin Color and Erythema Measurement (Mexameter®)
  • Objective: To quantify melanin (B1238610) and hemoglobin (erythema) content in the skin.

  • Principle: The probe emits light at specific wavelengths, and a receiver measures the reflected light. The amount of light absorbed by melanin and hemoglobin is calculated.

  • Procedure:

    • The Mexameter® probe is placed on the skin surface.

    • The instrument emits light and measures the reflection to determine the Melanin Index and Erythema Index.[8][24][25][26]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

Azelaic_Acid_Mechanism cluster_acne Acne Vulgaris cluster_hyperpigmentation Hyperpigmentation cluster_rosacea Rosacea AA1 Azelaic Acid P_acnes Propionibacterium acnes AA1->P_acnes Inhibits growth Keratinization Follicular Hyperkeratinization AA1->Keratinization Normalizes Inflammation_acne Inflammation AA1->Inflammation_acne Reduces AA2 Azelaic Acid Tyrosinase Tyrosinase AA2->Tyrosinase Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin AA3 Azelaic Acid Inflammation_rosacea Inflammation AA3->Inflammation_rosacea Reduces Cathelicidin Cathelicidin & Kallikrein 5 AA3->Cathelicidin Reduces PAD_AA_Comparison cluster_aa Azelaic Acid cluster_pad This compound AA Azelaic Acid AA_char Properties: - Anti-inflammatory - Antibacterial - Anti-keratinizing - Tyrosinase inhibitor AA_cons Limitations: - Poor water solubility - Potential for irritation PAD This compound (Azelaic Acid + Glycine) AA->PAD Derivative PAD_char Properties: - Inherits AA benefits - Sebum regulating - Moisturizing - Improved skin feel PAD_pros Advantages: - Water-soluble - Enhanced tolerability - Easier formulation Clinical_Trial_Workflow start Subject Recruitment (e.g., Mild-to-moderate acne) randomization Randomization start->randomization treatment_a Treatment Group A (e.g., PAD Formulation) randomization->treatment_a treatment_b Treatment Group B (e.g., AA Formulation or Placebo) randomization->treatment_b application Twice Daily Application (e.g., 12 weeks) treatment_a->application treatment_b->application follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) application->follow_up data_collection Data Collection - Lesion Counts - Sebum/Hydration/Elasticity/Color Measurements - Investigator Global Assessment - Subject Self-Assessment follow_up->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results

References

A Comparative Analysis of the Anti-inflammatory Properties of Potassium Azeloyl Diglycinate (PAD) and Niacinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Potassium Azeloyl Diglycinate (PAD) and niacinamide, two prominent actives in dermatological formulations. While direct head-to-head comparative studies are limited, this document synthesizes available data on their individual mechanisms of action and clinical efficacy in inflammatory skin conditions. We also propose experimental protocols for direct comparison.

Mechanism of Action: A Comparative Overview

Both PAD and niacinamide exert their anti-inflammatory effects through multiple pathways. Niacinamide's mechanisms are more extensively documented in the scientific literature, while PAD, a derivative of azelaic acid, is understood to share its parent molecule's properties with enhanced bioavailability.

Niacinamide is a well-established anti-inflammatory agent that modulates the immune response in the skin through several key mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Niacinamide has been shown to suppress the secretion of various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Prostaglandin E2 (PGE2).[1][2]

  • NF-κB Pathway Modulation: It can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes.[3][4]

  • PARP-1 and Sirtuin Regulation: Niacinamide influences the activity of Poly (ADP-ribose) polymerase-1 (PARP-1) and sirtuins (SIRT-1), which are involved in inflammatory processes and DNA repair.[1] By inhibiting SIRT-1, niacinamide can increase PARP-1 activity, which has been linked to anti-inflammatory effects.[1]

  • Mast Cell Stabilization: It has been shown to stabilize mast cells, thereby preventing the release of inflammatory mediators.[1]

This compound (PAD) , a water-soluble derivative of azelaic acid, offers anti-inflammatory benefits by:

  • Reducing Pro-inflammatory Cytokines: PAD has been noted to decrease the release of pro-inflammatory cytokines such as Interleukin-1α (IL-1α).[5]

  • PPAR-γ Activation: Its mechanism is also linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation and lipid metabolism.[6]

  • Sebum Regulation: By normalizing sebum production, PAD can indirectly mitigate inflammation associated with oily and acne-prone skin.[7]

Quantitative Data Summary

While direct comparative quantitative data is scarce, the following table summarizes the known effects of each compound on key inflammatory markers based on individual studies.

FeatureThis compound (PAD)Niacinamide
Mechanism of Action PPAR-γ activation[6]; Inhibition of pro-inflammatory cytokines.[5]Inhibition of NF-κB pathway[3][4]; PARP-1 and SIRT-1 regulation[1]; Mast cell stabilization.[1]
Key Cytokines Inhibited IL-1α[5]IL-6, IL-8, PGE2.[1][2]
Clinical Applications Rosacea[8], Acne[7], Hyperpigmentation.[9]Acne[3][10], Rosacea[4], Atopic Dermatitis[10], Hyperpigmentation.[11]
Primary Benefits Reduces redness and inflammation[5][9]; Normalizes sebum.[7]Reduces inflammation and redness[3][12]; Strengthens skin barrier[10]; Antioxidant effects.[1]
Formulation Water-soluble derivative of azelaic acid.[7]A form of vitamin B3.[12]
Synergistic Use Often formulated with niacinamide for enhanced efficacy.[13][14][15]Frequently combined with PAD and other actives to address multiple skin concerns.[13][14][15]

Signaling Pathways

The following diagrams illustrate the known anti-inflammatory signaling pathways for niacinamide and the proposed pathway for PAD.

Niacinamide_Pathway cluster_stimulus Inflammatory Stimuli (e.g., UVB, Pathogens) cluster_cell Skin Cell (e.g., Keratinocyte) Stimuli Stimuli IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Pro-inflammatory\nCytokines transcription Niacinamide Niacinamide Niacinamide->IKK inhibits

Figure 1: Niacinamide's anti-inflammatory pathway via NF-κB inhibition.

PAD_Pathway cluster_cell Skin Cell PAD Potassium Azeloyl Diglycinate (PAD) PPAR-γ PPAR-γ PAD->PPAR-γ activates Nucleus Nucleus PPAR-γ->Nucleus translocates to Inflammatory\nGene Expression Inflammatory Gene Expression Nucleus->Inflammatory\nGene Expression downregulates

Figure 2: Proposed anti-inflammatory pathway of PAD via PPAR-γ activation.

Proposed Experimental Protocols for Direct Comparison

To definitively compare the anti-inflammatory efficacy of PAD and niacinamide, the following experimental designs are proposed.

In-Vitro Assay: Cytokine Profiling in Human Keratinocytes
  • Objective: To quantify the reduction of pro-inflammatory cytokines by PAD and niacinamide in response to an inflammatory stimulus.

  • Cell Culture: Culture primary human epidermal keratinocytes.

  • Inflammatory Stimulus: Induce inflammation using Ultraviolet B (UVB) radiation or Lipopolysaccharide (LPS).

  • Treatment Groups:

    • Vehicle Control (no treatment)

    • Inflammatory Stimulus + Vehicle

    • Inflammatory Stimulus + PAD (various concentrations)

    • Inflammatory Stimulus + Niacinamide (various concentrations)

  • Methodology:

    • Expose keratinocytes to the inflammatory stimulus.

    • Immediately treat with PAD, niacinamide, or vehicle.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α, PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Data Analysis: Compare the percentage reduction of each cytokine across the different treatment groups.

InVitro_Workflow Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Stimulation Induce Inflammation (UVB or LPS) Cell_Culture->Stimulation Treatment Treat with PAD, Niacinamide, or Vehicle Stimulation->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Cytokine Quantification (ELISA) Supernatant_Collection->Analysis End End Analysis->End

Figure 3: Workflow for in-vitro comparison of PAD and niacinamide.

Ex-Vivo Human Skin Explant Model
  • Objective: To assess the anti-inflammatory effects of topically applied PAD and niacinamide on human skin.

  • Tissue: Use fresh human skin explants obtained from cosmetic surgery.

  • Inflammatory Stimulus: Induce inflammation by applying a chemical irritant (e.g., sodium lauryl sulfate) or UVB radiation.

  • Treatment: Topically apply formulations containing PAD, niacinamide, or a vehicle control to the skin surface.

  • Methodology:

    • Culture skin explants for a defined period.

    • Process the tissue for histological analysis (H&E staining) to observe changes in inflammatory cell infiltrate.

    • Perform immunohistochemistry to detect and quantify inflammatory markers (e.g., NF-κB, COX-2).

    • Analyze tissue homogenates for cytokine levels.

  • Data Analysis: Compare the reduction in inflammatory markers and cellular infiltrate between the treatment groups.

Conclusion

Both this compound and niacinamide are valuable ingredients with demonstrated anti-inflammatory properties. Niacinamide's mechanisms are extensively characterized, primarily involving the inhibition of the NF-κB pathway and cytokine suppression. PAD, while less studied, shows promise in reducing inflammation, likely through PPAR-γ activation and cytokine modulation. The frequent combination of these two ingredients in commercial formulations suggests a complementary or synergistic relationship that warrants further investigation.[13][14] The proposed experimental protocols would provide the necessary quantitative data to directly compare their efficacy and better understand their respective roles in managing inflammatory skin conditions.

References

A Comparative Safety Analysis of Potassium Azeloyl Diglycinate and Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Potassium Azeloyl Diglycinate (PAD) and its parent molecule, azelaic acid. This analysis is supported by available preclinical and clinical data to inform formulation and development decisions.

This compound (PAD), a derivative of azelaic acid, is gaining prominence in the dermatological and cosmetic fields for its purported improved tolerability. This guide delves into the safety profiles of both compounds, presenting quantitative data from various studies, detailing experimental protocols, and visualizing key concepts.

Executive Summary

Overall, the available data suggests that this compound (PAD) exhibits a more favorable safety profile compared to azelaic acid, with a lower potential for skin irritation. While both ingredients are considered safe for topical use, azelaic acid is more frequently associated with transient local reactions such as burning, stinging, and erythema, particularly in the initial stages of treatment.

Quantitative Safety Data

The following table summarizes the available quantitative data on the safety profiles of PAD and azelaic acid.

Safety ParameterThis compound (PAD)Azelaic Acid
Skin Irritation Non-irritant in a 48-hour patch test on 20 subjects with a 30% active solution.[1]Mild-to-moderate irritation observed in a 21-day cumulative irritation study.[2] In a comparative study, 20% azelaic acid cream showed a significantly higher frequency of erythema (23.3%) and burning (13.3%) compared to 5% tranexamic acid solution at week 4.[3]
Skin Sensitization Hypoallergenic in a test involving 20 subjects.[1] Considered to have low sensitization potential .[4]No sensitization potential was observed in a Human Repeat Insult Patch Test (HRIPT) of a pre-foam emulsion.[2]
Phototoxicity Not phototoxic .[5]Not specified in the provided results.
Eye Irritation Non-irritant to mucous membranes.[1]Not specified in the provided results.
Oral Toxicity LD50 ≥ 2000 mg/Kg.[5]Not specified in the provided results.
Common Adverse Events Mild side effects like redness or itching may occur initially.[6] Generally considered gentle and suitable for sensitive skin.[4] In a study on rosacea patients, a cream with 5% PAD was effective in reducing stinging and burning sensations with no side effects reported .[7][8]Common side effects include burning, stinging, tingling, itching, scaling, dry skin, and redness, which are usually mild and transient.[9][10] In a clinical trial for rosacea, the incidence of drug-related adverse reactions was higher in the 15% azelaic acid foam group compared to the vehicle group, but the treatment was generally well-tolerated.[11]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the interpretation of results. Below are descriptions of standard protocols used to evaluate the safety of topical ingredients like PAD and azelaic acid.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the primary method for assessing the skin sensitization potential of a substance in humans.

  • Objective: To determine if a test material can induce allergic contact dermatitis after repeated application to the skin.

  • Methodology:

    • Induction Phase: The test material is applied to the same site on the skin of human volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch. This is repeated several times (e.g., three times a week for three weeks).

    • Rest Phase: A period of about two weeks follows the induction phase, during which no applications are made. This allows for the development of an immune response if sensitization has occurred.

    • Challenge Phase: The test material is applied to a new, previously untreated site on the skin.

    • Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema, papules, vesicles) at specified time points (e.g., 24, 48, and 72 hours) after patch removal. Reactions are scored based on a standardized grading scale.

  • Interpretation: A lack of reaction at the challenge site indicates no sensitization potential. The appearance of a reaction that is more intense than any irritation observed during the induction phase suggests sensitization.

Skin Irritation Test

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Objective: To determine the cumulative irritation potential of a test material after repeated application.

  • Methodology:

    • The test material is applied to a specific site on the skin of volunteers under an occlusive patch for a set period (e.g., 24 or 48 hours).

    • The patch is removed, and the skin is evaluated for signs of irritation (erythema, edema) using a scoring system (e.g., a 0-4 scale).

    • This procedure is repeated daily or on alternate days for a specified duration (e.g., 21 days).

  • Interpretation: The cumulative irritation score is calculated. Higher scores indicate a greater potential for skin irritation.

In Vitro Cytotoxicity Assay

This laboratory-based test provides an initial screening of a substance's potential to be toxic to cells.

  • Objective: To assess the effect of a test substance on the viability of cultured cells.

  • Methodology:

    • A specific cell line (e.g., human keratinocytes or fibroblasts) is cultured in a multi-well plate.

    • The cells are exposed to various concentrations of the test substance for a defined period.

    • Cell viability is then measured using a quantitative assay, such as the MTT or SRB assay, which assesses metabolic activity or cellular protein content, respectively.

  • Interpretation: A dose-dependent decrease in cell viability suggests a cytotoxic potential of the substance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the Graphviz DOT language.

G cluster_0 Topical Application of Test Substance cluster_1 Skin Barrier Interaction cluster_2 Cellular Response Substance PAD or Azelaic Acid StratumCorneum Stratum Corneum Substance->StratumCorneum Penetration Keratinocytes Keratinocytes StratumCorneum->Keratinocytes LangerhansCells Langerhans Cells Keratinocytes->LangerhansCells Haptenation Irritation Release of Inflammatory Mediators Keratinocytes->Irritation Direct Effect NoEffect Homeostasis Maintained Keratinocytes->NoEffect Sensitization Antigen Presentation & T-Cell Activation LangerhansCells->Sensitization

Figure 1. Simplified signaling pathway of skin response to topical agents.

G cluster_0 Induction Phase (Weeks 1-3) cluster_1 Rest Phase (Weeks 4-5) cluster_2 Challenge Phase (Week 6) cluster_3 Evaluation ApplyPatch Repeated Patch Application (Same Site) Rest No Application ApplyPatch->Rest ChallengePatch Single Patch Application (New Site) Rest->ChallengePatch Evaluate Assess Skin Reaction (Erythema, Edema) ChallengePatch->Evaluate

Figure 2. Experimental workflow for the Human Repeat Insult Patch Test (HRIPT).

Conclusion

The available evidence strongly suggests that this compound offers a more favorable safety and tolerability profile compared to azelaic acid. Its chemical modification, which enhances water solubility, likely contributes to its gentler nature on the skin. This makes PAD a compelling alternative for individuals with sensitive or reactive skin who may not tolerate azelaic acid well. However, it is important to note that direct, head-to-head comparative clinical trials with robust, quantitative safety endpoints are limited. Further research with standardized protocols and larger patient populations would be beneficial to definitively quantify the safety advantages of PAD over azelaic acid. Researchers and formulators should consider the specific application and target demographic when choosing between these two active ingredients.

References

A Head-to-Head Clinical Trial Analysis: Potassium Azeloyl Diglycinate vs. Kojic Acid for Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of dermatology and cosmetic science, the quest for effective and well-tolerated agents for treating hyperpigmentation is ongoing. Among the numerous compounds available, Potassium Azeloyl Diglycinate (PAD) and Kojic Acid have emerged as prominent ingredients in skin-lightening formulations. This guide provides a detailed comparison of their clinical efficacy, mechanisms of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibiting Melanin (B1238610) Synthesis

Both this compound and Kojic Acid exert their primary skin-lightening effects by inhibiting tyrosinase, the key enzyme in the melanogenesis pathway.[1][2] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, crucial steps in the production of melanin.[1] By interfering with this enzymatic activity, both compounds effectively reduce the synthesis of melanin, leading to a lighter skin tone and the fading of hyperpigmented areas.[1][2]

This compound, a derivative of azelaic acid, offers additional benefits such as anti-inflammatory and sebum-regulating properties, making it suitable for individuals with sensitive or acne-prone skin.[3][4] Kojic acid is a naturally occurring compound derived from fungi and is also known for its antioxidant properties.[5][6]

Melanogenesis_Inhibition [Inhibition] cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps PAD Potassium Azeloyl Diglycinate PAD->DOPA KojicAcid Kojic Acid KojicAcid->DOPA

Caption: Inhibition of the Melanogenesis Pathway by PAD and Kojic Acid.

Clinical Efficacy: A Comparative Overview

This compound (PAD)

A study involving five volunteers with hypermelanic spots on their hands demonstrated the whitening efficacy of a 3% aqueous solution of PAD applied twice daily for three weeks.[7] The results, measured by a colorimeter, showed a significant increase in skin brightness (L* parameter) and a decrease in skin redness (a* parameter) on both the hyperpigmented spots and the surrounding treated skin.[7]

ParameterChange on Treated SpotsChange on Treated Skin
Skin Brightness (L)Significant IncreaseSignificant Increase
Skin Redness (a)-10.1%-12.2%

Kojic Acid

Several clinical studies have evaluated the efficacy of Kojic Acid. A formulation containing 1.0% Kojic Acid was shown to be effective in treating various hyperpigmentary conditions, including freckles, age spots, and melasma.[8] In another study with 40 female participants with epidermal melasma, the addition of Kojic Acid to a formulation containing two other lightening agents resulted in the clearance of more than half of the melasma in 60% of patients, compared to 47.5% in the group without Kojic Acid.[8]

A preliminary study on 12 patients with post-acne hyperpigmentation using a 3% Kojic Acid preparation yielded the following results:[9][10]

ParameterPercentage of Patients Showing Improvement
Increased Skin Brightness 75%
Reduced Skin Contrast ~83%
Increased Skin Homogeneity ~67%

Experimental Protocols

To ensure the robust evaluation of skin-lightening agents, standardized experimental protocols are crucial. The following outlines a typical workflow for a clinical trial assessing the efficacy of topical treatments for hyperpigmentation.

Experimental_Workflow cluster_recruitment Phase 1: Subject Recruitment cluster_baseline Phase 2: Baseline Assessment cluster_intervention Phase 3: Intervention cluster_followup Phase 4: Follow-up and Evaluation cluster_analysis Phase 5: Data Analysis Recruitment Recruit subjects with hyperpigmentation (e.g., melasma, post-inflammatory) InclusionCriteria Define inclusion/exclusion criteria (e.g., skin type, age, severity of hyperpigmentation) Recruitment->InclusionCriteria InformedConsent Obtain informed consent InclusionCriteria->InformedConsent BaselineMeasurements Baseline measurements: - Colorimetry (Lab*) - Mexameter (Melanin Index) - Clinical photography InformedConsent->BaselineMeasurements MASI Melasma Area and Severity Index (MASI) scoring BaselineMeasurements->MASI Randomization Randomize subjects into treatment groups: - Test product (PAD or Kojic Acid) - Placebo/Vehicle control MASI->Randomization Application Instruct on product application (e.g., twice daily for X weeks) Randomization->Application Sunscreen Provide broad-spectrum sunscreen to all subjects Application->Sunscreen FollowUp Follow-up visits at pre-defined intervals (e.g., 2, 4, 8 weeks) Sunscreen->FollowUp RepeatMeasurements Repeat baseline measurements at each follow-up visit FollowUp->RepeatMeasurements AdverseEvents Monitor and record any adverse events RepeatMeasurements->AdverseEvents StatisticalAnalysis Statistical analysis of quantitative data (e.g., t-test, ANOVA) AdverseEvents->StatisticalAnalysis ClinicalEvaluation Clinical evaluation of photographs by blinded assessors StatisticalAnalysis->ClinicalEvaluation Conclusion Draw conclusions on efficacy and safety ClinicalEvaluation->Conclusion

Caption: Experimental Workflow for Clinical Evaluation of Skin-Lightening Agents.
Key Methodologies:

  • Colorimetry: A non-invasive technique to measure skin color using the CIE Lab* color space. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. An increase in L* and a decrease in a* and b* values indicate skin lightening.

  • Mexametry: This method uses a probe to measure the melanin and erythema content of the skin, providing a quantitative assessment of pigmentation.

  • Melasma Area and Severity Index (MASI): A standardized clinical scoring system used to assess the severity of melasma based on the area of involvement, darkness, and homogeneity of the hyperpigmentation.

  • Clinical Photography: Standardized high-resolution photographs taken under consistent lighting conditions are used for visual assessment of changes in hyperpigmentation by trained, blinded evaluators.

  • Hyperspectral Imaging: An advanced imaging technique that captures and analyzes images at different wavelengths to provide a quantitative assessment of skin chromophores, including melanin.[9][10]

Conclusion

Both this compound and Kojic Acid are effective tyrosinase inhibitors with clinical data supporting their use in the treatment of hyperpigmentation. While Kojic Acid has a broader base of published clinical studies, PAD presents a promising alternative, particularly for individuals with sensitive or acne-prone skin, due to its additional anti-inflammatory and sebum-regulating properties. The choice between these two agents in a clinical or formulation setting may depend on the specific skin concerns of the target population and the desired ancillary benefits of the final product. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and tolerability of these two ingredients.

References

A Comparative Analysis of Sebum-Regulating Effects: Potassium Azeloyl Diglycinate vs. Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a detailed comparison of the sebum-regulating properties of Potassium Azeloyl Diglycinate (PAD) and retinoids. It is intended for researchers, scientists, and drug development professionals, providing an objective analysis supported by experimental data to inform future research and formulation strategies.

Executive Summary

Both this compound (PAD) and retinoids are recognized for their efficacy in managing skin conditions related to excessive sebum production, such as acne vulgaris. Retinoids, the long-standing benchmark, exert potent effects by directly influencing sebocyte proliferation and differentiation. PAD, a derivative of azelaic acid, offers a multi-faceted approach by normalizing sebum production while also providing hydration and anti-inflammatory benefits. This guide synthesizes available data to compare their mechanisms of action, clinical efficacy, and side effect profiles, supported by detailed experimental protocols and pathway diagrams.

Mechanisms of Action

The pathways through which PAD and retinoids exert their sebum-regulating effects are distinct, targeting different aspects of sebaceous gland function.

This compound (PAD): PAD, a water-soluble derivative of azelaic acid and glycine (B1666218), normalizes sebum production and offers additional hydrating and anti-inflammatory properties.[1][2][3][4] Its primary mechanism is believed to involve the inhibition of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), which is a key stimulant of sebaceous gland activity. By reducing DHT levels in the skin, PAD helps to decrease sebum output. The glycine component contributes to its hydrating properties, improving the skin barrier.[4]

PAD_Pathway cluster_Extracellular Extracellular Space cluster_Sebocyte Sebocyte Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase PAD Potassium Azeloyl Diglycinate (PAD) PAD->FiveAlphaReductase Inhibits DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT SebumProduction Increased Sebum Production DHT->SebumProduction

Figure 1. Mechanism of PAD in Sebum Regulation.

Retinoids: Retinoids, including tretinoin (B1684217) and isotretinoin (B22099), are derivatives of vitamin A that act as powerful modulators of gene expression.[5] They bind to nuclear receptors—specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—which are present in sebocytes.[6][7] This binding leads to a cascade of events that ultimately decreases sebocyte proliferation, differentiation, and lipogenesis, resulting in a significant reduction in sebaceous gland size and sebum excretion.[6][8] Oral isotretinoin is particularly effective due to its potent ability to inhibit sebaceous gland activity.[9][10]

Retinoid_Pathway cluster_Cell Sebocyte cluster_Nucleus Retinoid Retinoid CRABP CRABP Retinoid->CRABP RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Transports to Nucleus Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds to GeneTranscription Gene Transcription Modulation RARE->GeneTranscription SebocyteEffects ↓ Sebocyte Proliferation ↓ Sebocyte Differentiation ↓ Lipogenesis GeneTranscription->SebocyteEffects SebumReduction Reduced Sebum Production SebocyteEffects->SebumReduction

Figure 2. Mechanism of Retinoids in Sebum Regulation.

Comparative Efficacy: Quantitative Data

Direct head-to-head clinical trials comparing the sebum-regulating effects of PAD and retinoids are limited. However, data from separate studies provide insights into their respective efficacies.

ParameterThis compound (PAD)Retinoids (Topical Tretinoin & Oral Isotretinoin)
Sebum Reduction A 3% aqueous solution of PAD applied twice daily for three weeks reduced cutaneous lipid levels by 27.0% to 31.5% on the nose, forehead, and chin.[11] Another study using a 1.5% PAD formulation showed a 54% decrease in sebum secretion after 3 weeks.[12]Oral isotretinoin is known to cause a dramatic reduction in sebum production, often by up to 90%.[8] Topical tretinoin's effect on sebum quantity is less established, with some studies showing no significant alteration, while others suggest a modest reduction.[13][14][15] One study found topical all-trans retinoic acid (ATRA) significantly decreased the sebum excretion rate.[14]
Skin Hydration A 3% PAD solution increased skin moisture by 8.2% to 12.7% after three weeks of use, attributed to the glycine component.[11]Commonly associated with dryness (xerosis) and increased transepidermal water loss (TEWL) due to altered barrier function, particularly during the initial phase of treatment.[7]
Skin Elasticity A 2.5% increase in skin viscoelasticity was observed after three weeks of treatment with a 3% PAD solution.[11][16]Long-term use can increase collagen synthesis, which may improve skin elasticity and firmness.[17]
Tolerability/Side Effects Generally well-tolerated. Mild, transient side effects may include redness or itching, especially at the beginning of use.[18] It is considered a gentle active suitable for sensitive skin.[3]Topical retinoids are known for causing an adjustment period ("retinization") that can include dryness, peeling, redness, and irritation.[19] Oral retinoids have more significant potential side effects, including mucocutaneous dryness and teratogenicity.[8]

Experimental Protocols & Methodologies

The assessment of sebum-regulating agents relies on standardized non-invasive techniques to quantify changes in skin parameters.

Protocol: Measurement of Sebum Secretion

A common methodology for quantifying sebum levels on the skin surface is through the use of a Sebumeter®.

  • Objective: To measure the casual sebum level on the skin surface.

  • Apparatus: Sebumeter® (e.g., Courage + Khazaka electronic GmbH). This device uses a special plastic film that becomes transparent in contact with skin surface lipids. A photometric measurement determines the degree of transparency, which correlates to the sebum amount in μg/cm².

  • Procedure:

    • Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%).

    • Baseline Measurement: The Sebumeter® cassette is inserted into the probe, which is then applied to a defined area of the skin (e.g., forehead) for a fixed time (typically 30 seconds). The initial reading is recorded.

    • Product Application: The test product is applied as directed over a specified period (e.g., 3-4 weeks).

    • Follow-up Measurements: Measurements are repeated at specified intervals (e.g., weekly, and at the end of the study) under the same controlled conditions.

    • Data Analysis: The change in Sebumeter® readings from baseline is calculated to determine the percentage reduction or increase in sebum levels.

Figure 3. Typical Workflow for Sebum Measurement Study.

Conclusion and Future Directions

This compound and retinoids are both effective in managing conditions of excessive sebum, but they operate through different mechanisms and present distinct clinical profiles.

  • Retinoids , particularly oral isotretinoin, offer unparalleled potency in sebum reduction and are a cornerstone for severe acne.[9] However, their use can be limited by significant side effects, including irritation and dryness.[19]

  • This compound presents a milder alternative that not only normalizes sebum production but also improves skin hydration and elasticity.[11] This makes it a compelling option for individuals with oily, acne-prone, and sensitive skin who may not tolerate retinoids well.[3][18]

A study comparing a combination cream (0.2% retinyl palmitate, 3% PAD) to 0.025% tretinoin cream for mild to moderate acne found both treatments to be equally effective in reducing acne severity after 28 days, suggesting that combination therapies could leverage the benefits of both compound classes.[20]

Future research should focus on direct, split-face, or parallel-group randomized controlled trials to provide a definitive comparison of the sebum-regulating efficacy and tolerability of PAD and various topical retinoids. Such studies would be invaluable for establishing optimized treatment algorithms for seborrhea and acne vulgaris.

References

A Researcher's Guide to the Validation of HPLC Methods for Potassium Azeloyl Diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Potassium Azeloyl Diglycinate (PAD) is crucial for product development and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for PAD, offering detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical strategy.

This compound, a water-soluble derivative of azelaic acid, is gaining prominence in cosmetic and pharmaceutical formulations for its skin-lightening, sebum-regulating, and moisturizing properties.[1][2] Ensuring the potency and stability of PAD in these complex matrices necessitates robust and validated analytical methods. This guide focuses on reversed-phase HPLC (RP-HPLC) methods, which are widely employed for the analysis of such compounds.

Comparative Analysis of Validated HPLC Methods

Two primary HPLC methods for the determination of this compound have been identified and are compared below. Both methods utilize a C8 stationary phase and UV detection, but differ in their mobile phase composition and gradient elution profiles.

Table 1: Comparison of Chromatographic Conditions for PAD Analysis

ParameterMethod 1 (Xu et al., 2022)Method 2 (CN115219613B)
Column SVEA C8 (250 mm × 4.6 mm, 5 µm)SVEA C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 15 mmol·L⁻¹ Potassium Dihydrogen Phosphate (B84403) (pH 3.0)Phosphate Buffer (pH 3.1)
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientGradient
Flow Rate 1.0 mL·min⁻¹1.0 mL·min⁻¹
Detection Wavelength Not specified in abstract, typically ~210 nm for similar compounds210 nm
Column Temperature Not specified30 °C

Table 2: Comparison of Validation Parameters for PAD Analysis

Validation ParameterMethod 1 (Xu et al., 2022)Method 2 (CN115219613B)
Linearity Range 5–1000 µg·mL⁻¹Not specified
Correlation Coefficient (r) > 0.999Not specified
Limit of Detection (LOD) 0.015%Not specified
Recovery 87.66% to 108.96%Meets requirements
Relative Standard Deviation (RSD) 0.6% to 3.3%Good reproducibility

Experimental Protocols

Method 1: HPLC Determination in Cosmetics (Xu et al., 2022)[3]

This method was established for the simultaneous determination of azelaic acid and this compound in cosmetic products.

1. Sample Preparation:

  • Samples are extracted with a 60 mmol·L⁻¹ sodium hydroxide (B78521) aqueous solution-methanol mixture.

  • The extract is then centrifuged and filtered prior to injection.

2. Chromatographic Conditions:

  • Column: SVEA C8 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is performed using 15 mmol·L⁻¹ potassium dihydrogen phosphate solution (pH=3.0) and acetonitrile.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection: UV detector.

3. Validation:

  • The method demonstrated good linearity over a concentration range of 5–1000 μg‧mL⁻¹ with a correlation coefficient greater than 0.999.[3]

  • The limit of detection for this compound was found to be 0.015%.[3]

  • Spiked recovery studies showed recoveries ranging from 87.66% to 108.96% with a relative standard deviation (RSD) of 0.6% to 3.3%.[3]

Method 2: HPLC Detection in Cosmetics (Patent CN115219613B)[4]

This patented method also details a procedure for detecting azelaic acid and potassium azelate in cosmetic formulations.

1. Sample Preparation:

  • A specific protocol for sample extraction is outlined, which involves sonication and centrifugation.

2. Chromatographic Conditions:

  • Column: SVEA C8 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a phosphate buffer (pH 3.1) and acetonitrile.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

3. Key Aspects:

  • The method is designed for direct measurement after extraction without the need for derivatization, simplifying the sample preparation process.[4]

  • It is highlighted as being simple, convenient, and having good reproducibility, making it suitable for routine laboratory use.[4]

Visualization of Experimental Workflow

A generalized workflow for the validation of an HPLC method for this compound is presented below.

HPLC_Validation_Workflow start Start: Method Development Objective lit_review Literature Review & Physicochemical Properties of PAD start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C8, C18) method_dev->col_select mp_opt Mobile Phase Optimization (pH, Organic Modifier) method_dev->mp_opt det_param Detector Parameter Selection (Wavelength) method_dev->det_param method_val Method Validation (ICH Guidelines) col_select->method_val mp_opt->method_val det_param->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy (Recovery) method_val->accuracy precision Precision (Repeatability, Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness system_suit System Suitability Testing method_val->system_suit routine_analysis Routine Analysis & Quality Control system_suit->routine_analysis

Caption: HPLC Method Validation Workflow for PAD.

Alternative Analytical Techniques

While HPLC is the predominant technique, other analytical methods could potentially be employed for the analysis of PAD or its parent compound, azelaic acid.

Capillary Electrophoresis (CE): This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.[5] CE separates analytes based on their electrophoretic mobility in an electric field.[6][7] For a charged molecule like the azeloyl diglycinate anion, CE could be a viable alternative, particularly for samples with complex matrices where high separation power is required.

The logical relationship for considering alternative methods is outlined in the diagram below.

Alternative_Method_Consideration start Analytical Need: Quantification of PAD primary_method Primary Method: RP-HPLC start->primary_method hplc_adv Advantages: Robust, Widely Available, Established Methods primary_method->hplc_adv hplc_disadv Potential Limitations: Solvent Consumption, Matrix Interference primary_method->hplc_disadv decision Method Selection primary_method->decision alt_method Alternative Method: Capillary Electrophoresis (CE) hplc_disadv->alt_method Consider if limitations are significant ce_adv Advantages: High Efficiency, Low Sample/ Solvent Usage alt_method->ce_adv ce_disadv Potential Limitations: Sensitivity (UV detection), Less Common in QC Labs alt_method->ce_disadv alt_method->decision

Caption: Decision logic for analytical method selection.

Conclusion

The presented HPLC methods provide a solid foundation for the quantitative analysis of this compound in various research and development settings. Both detailed methods demonstrate good performance characteristics, with the choice between them potentially depending on the specific sample matrix and available laboratory resources. The provided workflows and consideration of alternative techniques aim to equip researchers with the necessary information to establish a reliable and robust analytical strategy for this increasingly popular active ingredient.

References

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Models for Peripheral Artery Disease (PAD) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the translational gap between laboratory findings and clinical applications is a paramount challenge. In the context of Peripheral Artery Disease (PAD), a condition affecting millions worldwide, the robust cross-validation of preclinical models is crucial for identifying effective therapeutic strategies. This guide provides a comparative analysis of commonly used in vitro and in vivo models for assessing PAD efficacy, supported by experimental data and detailed protocols.

Peripheral Artery Disease is characterized by the narrowing of peripheral arteries, most commonly in the legs, leading to reduced blood flow (ischemia). Therapeutic strategies often aim to promote angiogenesis—the formation of new blood vessels—to restore perfusion to ischemic tissues. Evaluating the pro-angiogenic potential of new compounds requires a multi-step approach, beginning with simplified in vitro assays and progressing to more complex in vivo models that mimic the human disease state.

Comparing In Vitro and In Vivo Model Performance

The following tables summarize quantitative data from representative studies evaluating the efficacy of pro-angiogenic and antioxidant therapies in both in vitro and in vivo models relevant to PAD. This side-by-side comparison highlights the importance of cross-validation in preclinical research.

Table 1: Efficacy of Vascular Endothelial Growth Factor (VEGF) Therapy

Model Type Assay Endpoint Measured Control Group Result VEGF-Treated Group Result Citation
In VitroEndothelial Cell Proliferation% Increase in Cell NumberBaseline~60% increase with 50-100 ng/mL VEGF[1]
In VitroEndothelial Cell Sprouting AssayNumber of SproutsBaselineSignificant increase with controlled VEGF temporal gradient[1]
In VivoMurine Hindlimb IschemiaBlood Flow Perfusion (Laser Doppler)~40-50% recovery~70-80% recovery with sustained VEGF delivery[1][2]
In VivoMurine Hindlimb IschemiaCapillary DensityBaselineSignificant increase in capillary/muscle fiber ratio[3]

Table 2: Efficacy of Statin Therapy (Simvastatin/Atorvastatin)

Model Type Assay Endpoint Measured Control Group Result Statin-Treated Group Result Citation
In VitroEndothelial Cell Proliferation% Increase in Cell NumberBaselineEnhanced at low concentrations (0.005-0.01 µM), inhibited at high concentrations (0.05-1 µM)[4]
In VitroEndothelial Cell Migration% Wound ClosureBaselineEnhanced at low concentrations, inhibited at high concentrations[4]
In VivoMurine Hindlimb IschemiaBlood Flow Perfusion (Laser Doppler)0.47 ± 0.070.57 ± 0.05 (Statin alone), 0.70 ± 0.09 (Statin + MSCs)[5]
In VivoRat Hindlimb IschemiaRegional Blood FlowBaselineSignificantly increased with low-dose atorvastatin (B1662188)[6]

Table 3: Efficacy of L-Arginine Therapy

Model Type Assay Endpoint Measured Control Group Result L-Arginine-Treated Group Result Citation
In VitroEndothelial Cell NO ProductionNO ReleaseBaselineIncreased NO release[7]
In VitroPlatelet Aggregation% AggregationBaselineNormalized platelet aggregation[7]
In VivoHuman Forearm Blood FlowVasodilationBaselineNo significant effect on endothelium-mediated vasodilation in healthy adults with chronic administration[8]
In VivoPAD PatientsCalf Blood Flow & Walking DistanceBaselineIncreased calf blood flow and walking distance with intravenous administration[7]

Key Signaling Pathways in PAD

Understanding the molecular mechanisms underlying PAD is critical for developing targeted therapies. Two of the most extensively studied pathways are the VEGF signaling cascade, which promotes angiogenesis, and oxidative stress pathways, which contribute to endothelial dysfunction.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates Survival Cell Survival Akt->Survival NO Nitric Oxide (NO) eNOS->NO

VEGF Signaling Pathway in Endothelial Cells.

Oxidative_Stress_Pathway Ischemia Ischemia/Reperfusion ROS Increased ROS Production (e.g., Superoxide) Ischemia->ROS eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling NO_bioavailability Decreased NO Bioavailability ROS->NO_bioavailability Directly scavenges NO eNOS_uncoupling->NO_bioavailability Endothelial_Dysfunction Endothelial Dysfunction NO_bioavailability->Endothelial_Dysfunction Inflammation Inflammation Endothelial_Dysfunction->Inflammation

Oxidative Stress and Endothelial Dysfunction in PAD.

Experimental Workflows and Methodologies

The successful cross-validation of therapeutic efficacy relies on standardized and well-documented experimental protocols. Below are representative workflows for in vitro angiogenesis assays and an in vivo hindlimb ischemia model.

Experimental_Workflow cluster_invitro In Vitro Angiogenesis Assays cluster_invivo In Vivo Hindlimb Ischemia Model EC_culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with Therapeutic Agent EC_culture->Treatment Proliferation_assay Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation_assay Migration_assay Migration Assay (e.g., Scratch Wound, Transwell) Treatment->Migration_assay Tube_formation_assay Tube Formation Assay (on Matrigel) Treatment->Tube_formation_assay Quantification Quantification of Endpoints Proliferation_assay->Quantification Migration_assay->Quantification Tube_formation_assay->Quantification Animal_model Rodent Model (e.g., Mouse, Rat) Surgery Femoral Artery Ligation to Induce Ischemia Animal_model->Surgery Vivo_Treatment Administration of Therapeutic Agent Surgery->Vivo_Treatment Perfusion_imaging Laser Doppler Perfusion Imaging (over time) Vivo_Treatment->Perfusion_imaging Histology Histological Analysis (e.g., Capillary Density) Vivo_Treatment->Histology Vivo_Quantification Quantification of Endpoints Perfusion_imaging->Vivo_Quantification Histology->Vivo_Quantification

General Experimental Workflow for PAD Efficacy Testing.

Detailed Experimental Protocols

1. In Vitro Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of a therapeutic agent to promote the formation of capillary-like structures by endothelial cells.

  • Methodology:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

    • Treat the cells with the therapeutic agent at various concentrations or a vehicle control.

    • Incubate for 4-18 hours to allow for tube formation.

    • Capture images of the tube networks using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

2. In Vitro Endothelial Cell Migration (Scratch Wound) Assay

  • Objective: To evaluate the effect of a therapeutic agent on the migratory capacity of endothelial cells.

  • Methodology:

    • Grow HUVECs to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells.

    • Add media containing the therapeutic agent or a vehicle control.

    • Capture images of the scratch at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

    • Quantify cell migration by measuring the change in the width of the cell-free area over time.

3. In Vivo Murine Hindlimb Ischemia Model

  • Objective: To assess the ability of a therapeutic agent to restore blood flow in an ischemic limb.

  • Methodology:

    • Anesthetize a mouse (e.g., C57BL/6).

    • Make a small incision in the skin of the upper hindlimb to expose the femoral artery.

    • Ligate the femoral artery at a proximal location. In some models, the artery is also excised.

    • Administer the therapeutic agent, either locally (intramuscularly) or systemically.

    • Measure blood flow perfusion in the ischemic and contralateral non-ischemic limbs immediately after surgery and at various time points post-surgery (e.g., days 3, 7, 14, 21) using Laser Doppler Perfusion Imaging. The data is typically expressed as a ratio of perfusion in the ischemic limb to the non-ischemic limb.

    • At the end of the study, harvest the ischemic muscle tissue for histological analysis to determine capillary density (e.g., by staining for CD31).

Conclusion

The cross-validation of in vitro and in vivo models is an indispensable component of preclinical research for PAD. While in vitro assays provide a rapid and high-throughput means to screen for potential therapeutic agents and elucidate their mechanisms of action, in vivo models are essential for evaluating efficacy in a more physiologically relevant context. The data presented in this guide underscore that while in vitro pro-angiogenic effects often translate to improved perfusion in vivo, the magnitude of the effect and the optimal dosing can vary significantly. Therefore, a comprehensive and integrated approach, utilizing a battery of well-characterized models, is critical for the successful development of novel therapies for Peripheral Artery Disease.

References

Comparative Proteomic Analysis of Skin Following Photodynamic Therapy (PDT) Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The guide is structured to provide detailed experimental methodologies for proteomic analysis of skin, a summary of expected protein alterations based on current literature, and a visualization of the key processes and pathways involved.

Data Presentation

The following table summarizes the anticipated changes in key protein families and specific proteins in skin tissue after Photodynamic Therapy, based on findings from multiple studies. The "Placebo-Treated Skin" column represents a baseline or minimal change scenario, as specific proteomic studies on placebo effects on healthy skin are limited. The changes noted for PDT-treated skin are inferred from studies investigating the molecular effects of PDT for conditions like acne and photoaging.

Protein/Protein FamilyPlacebo-Treated Skin (Expected)PDT-Treated Skin (Reported/Inferred Changes)Supporting Evidence
Inflammatory Cytokines Baseline levelsUpregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the acute phase post-treatment.PDT induces an inflammatory response as part of its therapeutic mechanism.
Matrix Metalloproteinases (MMPs) Baseline levelsUpregulation of various MMPs.MMPs are involved in the degradation and remodeling of the extracellular matrix, a process stimulated by the cellular stress and damage induced by PDT.
Collagens Normal synthesis and turnoverInitial decrease due to MMP activity, followed by a long-term increase in procollagen (B1174764) synthesis, particularly Type I and III, as part of the skin remodeling and rejuvenation process.The wound healing response triggered by PDT can lead to neocollagenesis.
Heat Shock Proteins (HSPs) Baseline levelsUpregulation of various HSPs.HSPs are induced in response to cellular stress, such as the oxidative stress generated during PDT, to protect cells from damage and facilitate recovery.
Apoptosis-Related Proteins Baseline levels of apoptosisUpregulation of pro-apoptotic proteins (e.g., caspases) and downregulation of anti-apoptotic proteins.PDT can induce apoptosis in target cells, which is a key mechanism of its therapeutic effect, particularly in the treatment of acne and non-melanoma skin cancers.
Growth Factors Baseline levelsUpregulation of growth factors involved in wound healing and tissue regeneration, such as Transforming Growth Factor-β (TGF-β).The inflammatory and remodeling phases following PDT involve the release of various growth factors to promote tissue repair.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the comparative proteomic analysis of skin biopsies. The following protocol outlines a standard methodology for sample preparation and analysis using mass spectrometry.

Skin Biopsy and Sample Preparation
  • Biopsy Collection: Obtain full-thickness skin punch biopsies from the treated (PDT) and control (placebo) areas.

  • Homogenization: Immediately snap-freeze the biopsies in liquid nitrogen. For protein extraction, the frozen tissue can be pulverized or homogenized in a lysis buffer containing detergents (e.g., SDS), protease, and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.

  • Protein Extraction: Centrifuge the homogenate to pellet cellular debris. The supernatant containing the total protein extract is collected.

  • Protein Quantification: Determine the protein concentration of each extract using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

Protein Digestion
  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently block the free sulfhydryl groups with an alkylating agent such as iodoacetamide (B48618) (IAA). This step is crucial for proper protein unfolding and efficient enzymatic digestion.

  • Enzymatic Digestion: Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin. The digestion is typically performed overnight at 37°C.

Peptide Cleanup and Mass Spectrometry Analysis
  • Desalting: Remove salts and detergents from the peptide mixture using a solid-phase extraction (SPE) method, such as C18 cartridges. This step is critical for preventing interference during mass spectrometry analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the complex peptide mixture using reversed-phase liquid chromatography (LC) based on hydrophobicity.

    • The eluted peptides are then ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

    • The mass spectrometer performs tandem mass spectrometry (MS/MS), where it first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects and fragments specific peptides to measure the mass-to-charge ratio of the fragment ions (MS2 scan).

Data Analysis
  • Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptide sequences.

  • Protein Identification and Quantification: The identified peptides are then used to infer the proteins present in the sample. For quantitative proteomics, label-free quantification (LFQ) or isobaric labeling techniques (e.g., iTRAQ, TMT) can be used to compare the relative abundance of proteins between the PDT-treated and placebo groups.

  • Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways and cellular processes.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparative proteomics and a key signaling pathway affected by Photodynamic Therapy.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis Biopsy Skin Biopsy (PDT vs. Placebo) Homogenization Homogenization & Lysis Biopsy->Homogenization Quantification Protein Quantification Homogenization->Quantification Reduction Reduction & Alkylation Quantification->Reduction Digestion Trypsin Digestion Reduction->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis & Bioinformatics LCMS->DataAnalysis

Caption: Experimental workflow for comparative proteomic analysis of skin biopsies.

Signaling_Pathway cluster_pdt Photodynamic Therapy cluster_cellular_response Cellular Response cluster_downstream Downstream Effects PDT PDT (Photosensitizer + Light) ROS Reactive Oxygen Species (ROS) PDT->ROS Stress Cellular Stress ROS->Stress Inflammation Inflammation (↑ Cytokines, ↑ MMPs) Stress->Inflammation Apoptosis Apoptosis Stress->Apoptosis Remodeling Tissue Remodeling (↑ Collagen) Inflammation->Remodeling

Caption: Key signaling events initiated by Photodynamic Therapy in skin.

Unlocking Synergistic Efficacy: A Comparative Guide to Potassium Azeloyl Diglycinate in Combination with Other Actives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the synergistic effects of Potassium Azeloyl Diglycinate (PAD) with other active ingredients. By presenting quantitative data from clinical and in-vitro studies, detailed experimental protocols, and visualizations of key signaling pathways, this document serves as a valuable resource for formulating advanced dermatological and cosmetic products.

This compound (PAD), a derivative of azelaic acid, is gaining significant attention for its multi-faceted benefits in skincare, including skin brightening, sebum regulation, and anti-inflammatory properties. Its enhanced water solubility and tolerability compared to azelaic acid make it a versatile ingredient. This guide delves into the synergistic potential of PAD when combined with other well-established active ingredients, providing a scientific basis for an evidence-based approach to product development.

I. Comparative Efficacy: Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound, both as a monotherapy and in combination with other active ingredients.

Table 1: Synergistic Effect of PAD and Niacinamide on Hyperpigmentation
Study ParameterPAD + Niacinamide + Tranexamic AcidPlaceboEfficacy EndpointStudy Duration
Melanin (B1238610) Content Statistically significant reductionNo significant changeReduction in hyperpigmentation8 weeks
Melasma Area and Severity Index (MASI) Statistically significant reduction from week 4No significant changeImprovement in melasma8 weeks

A study on a combination therapy for melasma demonstrated that a formulation containing this compound, Niacinamide, and Tranexamic Acid was effective in reducing hyperpigmentation and the severity of melasma compared to a placebo control.[1]

Table 2: Efficacy of PAD in Combination with Salicylic (B10762653) Acid for Acne Vulgaris
Table 3: Efficacy of PAD in Managing Rosacea Symptoms
Study Parameter5% PAD + 1% Hydroxypropyl ChitosanPlaceboEfficacy EndpointStudy Duration
Erythema Index (Mexameter) Statistically significant reduction from day 14No significant changeReduction in skin redness28 days
Stinging and Burning Sensation 56.1% reduction in total scoreNot applicable (open-label)Improvement in subjective symptoms12 weeks

Clinical trials have demonstrated the efficacy of a 5% this compound formulation in significantly reducing erythema and the sensations of stinging and burning associated with erythemato-telangiectatic rosacea.[3]

Table 4: Sebum Regulation with PAD
Study Parameter3% PAD Aqueous SolutionBaselineEfficacy EndpointStudy Duration
Cutaneous Lipids (Forehead) 29.4% reductionInitial levelsReduction in sebum3 weeks
Cutaneous Lipids (Nose) 27.0% reductionInitial levelsReduction in sebum3 weeks
Cutaneous Lipids (Chin) 31.5% reductionInitial levelsReduction in sebum3 weeks

A study on volunteers with oily and acne-affected skin showed that a 3% aqueous solution of this compound effectively reduced cutaneous lipid levels on the face.[4]

II. Key Signaling Pathways

Understanding the molecular mechanisms of action is crucial for leveraging the full potential of active ingredients. The following diagrams illustrate the key signaling pathways modulated by this compound.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin PAD Potassium Azeloyl Diglycinate (PAD) Tyrosinase Tyrosinase PAD->Tyrosinase Inhibition

Figure 1: Mechanism of Tyrosinase Inhibition by PAD.

This compound competitively inhibits the enzyme tyrosinase, a key regulator of melanin synthesis. By blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, PAD effectively reduces the production of melanin, leading to a brighter and more even skin tone.[4]

PPAR_Gamma_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular PAD Potassium Azeloyl Diglycinate (PAD) PPARg PPAR-γ PAD->PPARg Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to NFkB NF-κB PPARg->NFkB Inhibits RXR RXR RXR->PPRE Binds to AntiInflammatory Anti-inflammatory Gene Expression PPRE->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes

References

Safety Operating Guide

Proper Disposal of Potassium Azeloyl Diglycinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Potassium Azeloyl Diglycinate (PAD), a common ingredient in cosmetic and pharmaceutical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear suitable protective gear when handling PAD. This includes:

  • Gloves: Chemical-impermeable gloves are essential to prevent skin contact.[1][2]

  • Eye Protection: Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[2]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[1][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator should be used.[1][2]

Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of any dust or vapors.[1][3]

Spill Management: In the event of a spill, prevent the substance from entering drains, waterways, or soil.[1][3][4] The spilled material should be collected using spark-proof tools and placed into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[5] Improper disposal can lead to environmental contamination and legal repercussions.

  • Waste Classification: Chemical waste generators must first determine if the this compound waste is classified as hazardous. This determination should be made in accordance with the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, as well as any applicable state and local regulations.[3]

  • Containment:

    • Place the waste this compound into a suitable and clearly labeled, closed container to await disposal.[1][4]

    • For liquid waste, it is advisable to use a secondary containment pan.

  • Prohibition of Sewer Disposal: Do not discharge this compound into sewer systems, drains, or any waterways.[1][3][4] This substance should not be allowed to enter the environment.[4][5]

  • Approved Disposal Methods: The recommended methods for the final disposal of this compound include:

    • Licensed Chemical Destruction Plant: Sending the waste to a facility specifically licensed for chemical destruction.[1]

    • Controlled Incineration: Disposal through controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[1]

    • Approved Waste Disposal Plant: Transferring the waste to a facility approved for the disposal of chemical waste.[3]

    • Contact a professional waste disposal service to handle the substance.[4]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed or its equivalent.[1]

    • The rinsed containers can then be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

Quantitative Data Summary

Currently, publicly available safety data sheets for this compound do not specify quantitative concentration limits for various disposal methods. The general guideline is to treat the substance as a chemical waste and avoid any release into the environment.

ParameterValue
Sewer Disposal Limit Not permitted.[1][3][4]
Hazardous Waste Code To be determined by the generator based on 40 CFR 261.3.[3]
Reportable Quantity (RQ) Not specified in the provided search results.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Potassium Azeloyl Diglycinate Waste classify Classify Waste (40 CFR 261.3 & Local Regs) start->classify sewer Discharge to Sewer/Drain? classify->sewer collect Collect in a Labeled, Closed Container sewer->collect NO no_sewer NO spill Is it a Spill? collect->spill contain_spill Contain Spill & Collect (Avoid Dust/Sparks) spill->contain_spill YES dispose Select Approved Disposal Method spill->dispose NO contain_spill->dispose incinerate Controlled Incineration dispose->incinerate plant Licensed Destruction Plant dispose->plant approved_facility Approved Waste Facility dispose->approved_facility package Dispose of Contaminated Packaging incinerate->package plant->package approved_facility->package rinse Triple Rinse Container package->rinse recycle Recycle/Recondition rinse->recycle landfill Puncture & Landfill rinse->landfill end End of Process recycle->end landfill->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Azeloyl Diglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium Azeloyl Diglycinate, a widely used cosmetic ingredient. Adherence to these protocols will help ensure safe handling, storage, and disposal, fostering a secure research environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, particularly in its pure powder form, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to mitigate risks of exposure.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Fire/flame resistant and impervious clothing---
Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374[2]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation occurs[1][2]
N95 (US) or P1 (EN 143) dust maskTo protect against dust damage[3]

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[2]

Hazard Identification and First Aid

This compound is classified as a skin and eye irritant.[2][4] Understanding the potential hazards and corresponding first aid measures is a critical component of laboratory safety.

Exposure RoutePotential HazardFirst Aid Protocol
Skin Contact Causes skin irritation, redness, and dermatitis[3][4]Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[2]
Eye Contact Causes serious eye irritation, redness, tears, and blurred vision[3][4]Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2]
Inhalation May cause respiratory irritation[4]Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Ingestion May cause gastrointestinal irritation, nausea, vomiting, and diarrhea[3]Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe laboratory practice.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/handle in a designated area prep3->handle1 Proceed to handling handle2 Avoid dust and aerosol formation handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Complete handling post2 Properly store or dispose of material post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Safe Handling Workflow for this compound

Spillage and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure. Similarly, the disposal of this compound and its containers must adhere to strict environmental regulations.

Accidental Release Measures:

  • Ensure Personal Safety: Evacuate personnel to safe areas and ensure adequate ventilation.[1][2] Wear appropriate PPE, including respiratory protection, chemical impermeable gloves, and eye/face protection.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][2]

  • Clean-up: For solid spills, avoid dust formation.[2] Sweep and shovel the material.[3] For liquid spills, absorb with an inert material. Collect the spilled material and place it in a suitable, closed container for disposal.[1][2][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol:

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Always act in accordance with local, state, and federal regulations.[4]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

The following decision tree illustrates the disposal process.

start Material for Disposal is_contaminated Is packaging contaminated? start->is_contaminated product_disposal Dispose of as chemical waste via licensed facility or controlled incineration is_contaminated->product_disposal Yes container_decision Can container be decontaminated? is_contaminated->container_decision No recycle Triple rinse and recycle/recondition container_decision->recycle Yes landfill Puncture and dispose of in a sanitary landfill container_decision->landfill No

Disposal Decision Tree for this compound

By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of personnel and the integrity of research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium azeloyl diglycinate
Reactant of Route 2
Reactant of Route 2
Potassium azeloyl diglycinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。